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  • Product: 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone
  • CAS: 1177283-64-5

Core Science & Biosynthesis

Foundational

"2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone Authored by: A Senior Application Scientist Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The title compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, represents a valuable, functionalized building block for the synthesis of more complex molecular architectures. Its methoxy-ketone functionality offers multiple reactive sites for further chemical elaboration, making it a target of interest for researchers in drug discovery and development.

This technical guide provides a comprehensive and robust protocol for the synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. The primary synthetic strategy detailed herein is a multi-step pathway chosen for its reliability, high degree of control over regiochemistry, and adaptability. This route proceeds through a stable ketone intermediate, which is then functionalized to yield the desired product. We will explore the causality behind the experimental choices, provide detailed step-by-step protocols, and discuss the underlying reaction mechanisms.

Retrosynthetic Analysis

A logical approach to devising a synthetic plan is to work backward from the target molecule to simpler, readily available starting materials. This process, known as retrosynthetic analysis, identifies the key bond disconnections and strategic intermediates.

G target 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone intermediate1 2-Bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone target->intermediate1 C-O bond formation (Nucleophilic Substitution) starting_material3 Sodium methoxide target->starting_material3 intermediate2 1-(1-Methyl-1H-pyrazol-5-yl)ethanone intermediate1->intermediate2 α-Halogenation starting_material4 Bromine intermediate1->starting_material4 intermediate3 1-Methyl-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide (Weinreb Amide) intermediate2->intermediate3 C-C bond formation (Grignard Reaction) starting_material2 Methylmagnesium bromide intermediate2->starting_material2 starting_material1 1-Methyl-1H-pyrazole-5-carboxylic acid intermediate3->starting_material1 Amide formation

Caption: Retrosynthetic analysis of the target compound.

Primary Synthetic Pathway: A Multi-Step Approach via a Ketone Intermediate

This section details a robust, three-part synthesis of the title compound starting from 1-methyl-1H-pyrazole-5-carboxylic acid. This strategy is predicated on the highly reliable Weinreb ketone synthesis to construct the core ethanone intermediate, followed by a two-step functionalization to introduce the methoxy group.

Rationale for Pathway Selection

Direct acylation of 1-methylpyrazole with methoxyacetyl chloride presents a shorter theoretical route. However, Friedel-Crafts-type acylations on pyrazole rings can often lead to mixtures of regioisomers, complicating purification and reducing overall yield. The chosen multi-step pathway circumvents this issue by building the desired functionality onto a pre-formed, correctly substituted pyrazole core. The use of a Weinreb-Nahm amide intermediate is particularly advantageous as it is resistant to over-addition by organometallic reagents, a common side reaction when using more reactive acylating agents like acid chlorides or esters.[2][3] This ensures a clean conversion to the ketone intermediate.

Overall Workflow

G cluster_part1 Part 1: Ketone Synthesis cluster_part2 Part 2: α-Bromination cluster_part3 Part 3: Methoxylation A 1-Methyl-1H-pyrazole- 5-carboxylic acid B Acid Chloride Intermediate A->B SOCl₂ C Weinreb-Nahm Amide B->C HN(OMe)Me·HCl, Base D 1-(1-Methyl-1H-pyrazol- 5-yl)ethanone C->D 1. CH₃MgBr 2. H₃O⁺ quench E 2-Bromo-1-(1-methyl-1H- pyrazol-5-yl)ethanone D->E Br₂, Acetic Acid F Target Compound: 2-Methoxy-1-(1-methyl-1H- pyrazol-5-yl)ethanone E->F NaOMe, MeOH

Caption: Overall workflow for the synthesis.

Part 1: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)ethanone via Weinreb Amide

This part focuses on the conversion of a carboxylic acid to a ketone, a fundamental transformation in organic synthesis.

Reagents for Part 1
ReagentM.W. ( g/mol )Quantity (mmol)Eq.Notes
1-Methyl-1H-pyrazole-5-carboxylic acid140.1210.01.0Starting material
Thionyl chloride (SOCl₂)118.9720.02.0Used in excess, corrosive and moisture-sensitive
N,O-Dimethylhydroxylamine HCl97.5412.01.2Forms the Weinreb-Nahm amide
Pyridine79.1030.03.0Base, moisture-sensitive
Methylmagnesium bromide (3.0 M in Et₂O)-15.01.5Grignard reagent, highly reactive
Dichloromethane (DCM)84.93--Anhydrous solvent
Diethyl ether (Et₂O)74.12--Anhydrous solvent
Step-by-Step Protocol for Part 1
  • Acid Chloride Formation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methyl-1H-pyrazole-5-carboxylic acid (1.40 g, 10.0 mmol) and anhydrous DCM (30 mL). Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.46 mL, 20.0 mmol) dropwise via syringe. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. Causality: This crude acid chloride is typically used immediately in the next step without purification due to its reactivity and moisture sensitivity.

  • Weinreb-Nahm Amide Synthesis: Dissolve the crude acid chloride in anhydrous DCM (30 mL) and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) in anhydrous DCM (20 mL) and add pyridine (2.42 mL, 30.0 mmol) dropwise at 0 °C. Stir for 10 minutes, then add this solution to the acid chloride solution via cannula. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with 1 M HCl (20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (30 mL) and brine (30 mL), then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The crude Weinreb-Nahm amide can be purified by column chromatography on silica gel.

  • Grignard Reaction: Dissolve the purified Weinreb-Nahm amide (assuming ~80% yield, 8.0 mmol) in anhydrous diethyl ether (40 mL) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C. Add methylmagnesium bromide (5.0 mL of 3.0 M solution in Et₂O, 15.0 mmol) dropwise, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 1 hour. Expertise Insight: The stability of the tetrahedral intermediate formed from the Weinreb amide prevents the second addition of the Grignard reagent.[2]

  • Quench and Isolation: Carefully quench the reaction by slow, dropwise addition of saturated NH₄Cl solution (20 mL) at 0 °C. Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ketone, 1-(1-methyl-1H-pyrazol-5-yl)ethanone. Purify by column chromatography if necessary.

Part 2: Synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone

This step involves the selective bromination at the α-carbon of the ketone.

Reagents for Part 2
ReagentM.W. ( g/mol )Quantity (mmol)Eq.Notes
1-(1-Methyl-1H-pyrazol-5-yl)ethanone138.155.01.0From Part 1
Bromine (Br₂)159.815.51.1Highly corrosive and toxic, handle in a fume hood
Glacial Acetic Acid60.05--Solvent and catalyst
Step-by-Step Protocol for Part 2
  • Bromination: Dissolve 1-(1-methyl-1H-pyrazol-5-yl)ethanone (0.69 g, 5.0 mmol) in glacial acetic acid (15 mL) in a 50 mL flask. In a separate container, dissolve bromine (0.28 mL, 5.5 mmol) in glacial acetic acid (5 mL). Add the bromine solution dropwise to the ketone solution at room temperature with vigorous stirring.

  • Reaction Completion: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. The disappearance of the bromine color is also an indicator of reaction progress.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-water (100 mL). A precipitate should form. If not, extract the product with ethyl acetate (3 x 30 mL). If a solid forms, collect it by vacuum filtration, washing with cold water and a small amount of cold ethanol. If extracted, wash the combined organic layers with saturated NaHCO₃ solution, water, and brine, then dry over Na₂SO₄ and concentrate. The crude 2-bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone is often used in the next step without further purification.

Part 3: Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

The final step is a nucleophilic substitution to install the methoxy group.

Reagents for Part 3
ReagentM.W. ( g/mol )Quantity (mmol)Eq.Notes
2-Bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone217.044.01.0From Part 2
Sodium methoxide (NaOMe)54.026.01.5Moisture-sensitive, strong base
Methanol (MeOH)32.04--Anhydrous solvent
Step-by-Step Protocol for Part 3
  • Reaction Setup: Dissolve the crude α-bromo ketone (0.87 g, 4.0 mmol) in anhydrous methanol (20 mL) in a 50 mL round-bottom flask and cool to 0 °C.

  • Nucleophilic Substitution: Add sodium methoxide (0.32 g, 6.0 mmol) portion-wise to the solution, ensuring the temperature remains low. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Final Purification: Neutralize the reaction mixture with a few drops of acetic acid and then remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (40 mL) and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain a pure sample.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Observations
¹H NMR (CDCl₃)δ (ppm) ≈ 7.4 (d, 1H, pyrazole H), 6.3 (d, 1H, pyrazole H), 4.7 (s, 2H, -COCH₂-), 4.0 (s, 3H, N-CH₃), 3.4 (s, 3H, O-CH₃).
¹³C NMR (CDCl₃)δ (ppm) ≈ 190 (C=O), 142 (pyrazole C), 135 (pyrazole C), 110 (pyrazole C), 75 (-OCH₂-), 59 (O-CH₃), 38 (N-CH₃).
IR (KBr, cm⁻¹)≈ 2950 (C-H stretch), 1720 (C=O stretch, ketone), 1540 (C=N stretch, pyrazole ring), 1120 (C-O stretch, ether).
Mass Spec (ESI+) m/z for C₈H₁₀N₂O₂: Calculated: 166.07. Found: 167.08 [M+H]⁺.

Safety Precautions

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Grignard Reagents: Extremely reactive and pyrophoric. Must be handled under a strictly inert atmosphere (nitrogen or argon). All glassware must be flame-dried to remove moisture.

  • Bromine: Toxic, corrosive, and causes severe burns. Handle in a fume hood with appropriate PPE. Have a sodium thiosulfate solution available for quenching spills.

  • Sodium Methoxide: A strong base and corrosive. Reacts with water. Avoid contact with skin and eyes.

Conclusion

The synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is reliably achieved through a multi-step sequence commencing with 1-methyl-1H-pyrazole-5-carboxylic acid. The strategic implementation of the Weinreb ketone synthesis ensures a controlled and high-yielding formation of the key ethanone intermediate. Subsequent α-bromination and nucleophilic substitution with sodium methoxide provide a clean route to the final methoxylated product. This self-validating protocol, grounded in well-established organic chemistry principles, offers a dependable method for researchers requiring this versatile chemical building block.

References

  • Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazoles from α,β-ethylenic ketone. Retrieved from [Link]

  • 1-Methylpyrazole (CAS 930-36-9)
  • Vulcanchem. (n.d.). 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol.
  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • ResearchGate. (2019).
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  • Oriental Journal of Chemistry. (2020).
  • Shree Sulphurics. (n.d.). methoxy acetyl chloride | 38870-89-2 | C3H5ClO2.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (2015). Design and Synthesis of Novel 2-pyrazoline-1-ethanone Derivatives as Selective MAO Inhibitors. Bioorganic & Medicinal Chemistry, 23(5), 968-974.
  • MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one.
  • Indian Journal of Pharmaceutical Education and Research. (2025). Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. 59(1s), s323-s332.
  • PubMed Central. (n.d.). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone.
  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6885.
  • Journal of Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).
  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • PMC - NIH. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph.

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Exploratory

A Technical Guide to the Characterization of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

This guide provides an in-depth technical overview of the analytical methodologies for the comprehensive characterization of the heterocyclic ketone, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone . Designed for research...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the analytical methodologies for the comprehensive characterization of the heterocyclic ketone, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone . Designed for researchers in medicinal chemistry and drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation and purity assessment.

The target molecule is a substituted pyrazole, a class of heterocyclic compounds known for a wide spectrum of biological activities, making them valuable scaffolds in pharmaceutical research. Accurate and unambiguous characterization is the foundational prerequisite for any further investigation, from biological screening to pharmacokinetic studies. This guide outlines the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve this.

Table 1: Compound Identity and Properties

Property Value Source
IUPAC Name 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone -
CAS Number 1177283-64-5 [1]
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol [1]
Physical Form Solid

| InChI Key | MESUCFVONCVLJF-UHFFFAOYSA-N | |

Molecular Structure and Synthetic Rationale

The structural elucidation of a novel compound is a process of hypothesis testing. We begin with the expected structure, derived from its synthesis, and then employ analytical techniques to gather evidence that either confirms or refutes this hypothesis.

The synthesis of pyrazole derivatives often involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the target molecule, a plausible synthetic route involves the acylation of 1-methylpyrazole with methoxyacetyl chloride or a related activated methoxyacetic acid derivative. This strategic choice directly installs the required methoxy ethanone sidechain onto the pre-formed pyrazole core.

Caption: Molecular structure of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing unambiguous evidence of the carbon-hydrogen framework.[2] By analyzing both ¹H and ¹³C spectra, we can map the precise connectivity of atoms within the molecule.

¹H NMR Spectroscopy

This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[3]

  • Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.[3]

Data Interpretation and Predicted Spectrum: The following table outlines the predicted ¹H NMR data. These predictions are derived from established chemical shift principles and data from structurally related pyrazole compounds.[4]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Pyrazole H-3 7.4 - 7.6 Doublet (d) 1H Located on the pyrazole ring, adjacent to H-4.
Pyrazole H-4 6.2 - 6.4 Doublet (d) 1H Coupled to H-3; shielded by its position on the electron-rich ring.
-CO-CH₂ -O- 4.6 - 4.8 Singlet (s) 2H Methylene protons adjacent to a carbonyl and an oxygen atom; deshielded.
N-CH₃ 3.9 - 4.1 Singlet (s) 3H Methyl group attached to a nitrogen atom of the aromatic pyrazole ring.

| O-CH₃ | 3.3 - 3.5 | Singlet (s) | 3H | Methoxy group protons, characteristic singlet in this region. |

The observation of two doublets for the pyrazole ring protons is a key diagnostic feature, confirming the substitution pattern. The three distinct singlets corresponding to the methylene, N-methyl, and O-methyl groups provide strong evidence for the presence and integrity of the side chains.

¹³C NMR Spectroscopy

Complementary to ¹H NMR, ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).

Experimental Protocol:

  • Sample and Instrument: The same sample and instrument from the ¹H NMR experiment can be used.

  • Acquisition: A standard proton-decoupled pulse program is used. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are required to obtain a good spectrum.[3]

Data Interpretation and Predicted Spectrum:

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Predicted δ (ppm) Rationale
C =O 190 - 195 Ketone carbonyl carbon, highly deshielded.
Pyrazole C -5 145 - 150 Substituted pyrazole carbon, attached to the side chain.
Pyrazole C -3 138 - 142 Unsubstituted pyrazole carbon.
Pyrazole C -4 108 - 112 Unsubstituted pyrazole carbon, typically shielded.
-CO-C H₂-O- 75 - 80 Methylene carbon deshielded by both carbonyl and oxygen.
O-C H₃ 58 - 62 Methoxy carbon.

| N-C H₃ | 38 - 42 | N-methyl carbon. |

The presence of a signal in the 190-195 ppm range is definitive proof of the ketone functional group. The seven distinct signals in the spectrum would confirm the seven unique carbon atoms in the proposed structure. For unambiguous assignment, 2D NMR techniques such as HSQC can be employed to correlate each proton with its directly attached carbon atom.[5]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is an essential technique for determining the molecular weight of a compound with high accuracy, thereby confirming its elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Expected Results:

  • Molecular Ion: The primary signal of interest will be the protonated molecule [M+H]⁺.

  • Calculated m/z for [C₇H₁₀N₂O₂ + H]⁺: 155.0815

  • Observed m/z: The experimentally measured mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated mass to confirm the molecular formula C₇H₁₀N₂O₂.

The combination of NMR and high-resolution MS data provides an extremely high level of confidence in the assigned structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[2][6]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions: Vibrational frequencies from related heterocyclic and carbonyl-containing compounds suggest the following key peaks.[7][8]

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2950-3050 C-H Stretch Aliphatic (CH₃, CH₂) and Aromatic (pyrazole C-H)
~1710-1730 C=O Stretch Ketone
~1550-1600 C=N / C=C Stretch Pyrazole ring

| ~1100-1150 | C-O Stretch | Methoxy ether linkage |

The most prominent and diagnostic peak in the IR spectrum will be the strong absorption from the ketone C=O stretch. The presence of this band, along with the C-O ether stretch and the characteristic ring vibrations, provides corroborating evidence for the proposed structure.

Integrated Characterization Workflow

The confirmation of the structure of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is not based on a single piece of data but on the convergence of evidence from multiple orthogonal techniques. The workflow below illustrates this self-validating system.

Characterization_Workflow cluster_synthesis Hypothesis cluster_analysis Experimental Analysis cluster_data Data Interpretation Hypothesis Proposed Structure: C₇H₁₀N₂O₂ NMR NMR Spectroscopy (¹H, ¹³C) Hypothesis->NMR Test via MS Mass Spectrometry (HRMS) Hypothesis->MS Test via IR FT-IR Spectroscopy Hypothesis->IR Test via NMR_Data Confirms C-H Framework & Connectivity NMR->NMR_Data MS_Data Confirms Molecular Formula (C₇H₁₀N₂O₂) MS->MS_Data IR_Data Confirms Functional Groups (C=O, C-O) IR->IR_Data Confirmed Structure Confirmed NMR_Data->Confirmed Convergent Evidence MS_Data->Confirmed Convergent Evidence IR_Data->Confirmed Convergent Evidence

Caption: Integrated workflow for structural confirmation.

By following this multi-technique approach, researchers can establish the identity, structure, and purity of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone with the highest degree of scientific confidence, providing a solid foundation for its application in further research and development.

References

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  • PubChem. (n.d.). 2-Methoxy-1-(1-methyl-1,2,4-triazol-3-yl)ethanone. Retrieved from [Link]

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  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

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  • Claramunt, R. M., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • Aladdin Scientific. (n.d.). 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. Retrieved from [Link]

  • Varvuolytė, G., et al. (2024). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. IUCrData. Retrieved from [Link]

  • Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Oriental Journal of Chemistry. Retrieved from [Link]

  • Jakobsson, E., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. Retrieved from [Link]

  • Binet, C., et al. (1999). FTIR di†erence spectra of methoxy species formed by methanol... ResearchGate. Retrieved from [Link]

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Foundational

A-Z Guide to Mass Spectrometry Fragmentation of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Abstract: This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. Aimed at researchers in analytical chemistry, pharmacolog...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. Aimed at researchers in analytical chemistry, pharmacology, and drug development, this document outlines the principal fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI). We delve into the chemical rationale behind bond cleavages, offering predictive insights for structural elucidation. The guide includes standardized experimental protocols, data interpretation frameworks, and visual diagrams to create a self-validating system for analyzing this and structurally related compounds.

Introduction to the Analyte and Mass Spectrometry

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its utility in structural elucidation stems from the predictable fragmentation of molecular ions into smaller, charged fragments, creating a unique chemical fingerprint.[1] The fragmentation patterns are governed by the intrinsic chemical properties of the molecule, including bond strengths, the stability of resulting fragments, and the presence of functional groups.[2][3]

Molecular Profile of the Target Analyte

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development phases.

  • IUPAC Name: 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight (Monoisotopic): 154.0742 g/mol

  • CAS Number: 1177283-64-5[4]

Chemical Structure:

Figure 1. Structure of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

The structure features three key regions that dictate its fragmentation:

  • The N-methylpyrazole ring : A stable aromatic heterocycle. Fragmentation often involves ring cleavage or loss of substituents.

  • The acyl group (-C(=O)-) : A primary site for alpha-cleavage.

  • The methoxyethyl side chain (-CH₂OCH₃) : Susceptible to cleavage at the ether linkage and adjacent C-C bonds.

Experimental Methodology

The choice of ionization technique is paramount. Electron Ionization (EI), a hard ionization method, is ideal for inducing extensive fragmentation for structural analysis, typically with Gas Chromatography (GC-MS). Electrospray Ionization (ESI), a soft ionization method, is suited for generating protonated molecules ([M+H]⁺) for subsequent tandem mass spectrometry (MS/MS) analysis, often with Liquid Chromatography (LC-MS).

Standard Protocol for GC-MS (EI) Analysis
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Injection: Inject 1 µL of the solution into the GC inlet, typically set to 250°C with a split ratio of 50:1.

  • Chromatographic Separation: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-450.

    • Solvent Delay: 3 minutes.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Analyte Weighing (1 mg) P2 Dissolution in Solvent (1 mL DCM) P1->P2 A1 Injection (1 µL, 250°C Inlet) P2->A1 A2 Chromatographic Separation (DB-5ms Column) A1->A2 A3 Ionization (EI, 70 eV) & Fragmentation A2->A3 A4 Mass Detection (m/z 40-450) A3->A4 D1 Spectrum Acquisition A4->D1 D2 Library Search & Fragment Identification D1->D2 D3 Structural Elucidation D2->D3 G M M•⁺ m/z 154 F1 [C₅H₅N₂O]⁺ m/z 109 M->F1 - •CH₂OCH₃ F2 [C₂H₅O]⁺ m/z 45 M->F2 - •C₅H₅N₂O F3 [C₄H₅N₂]⁺ m/z 81 F1->F3 - CO

Caption: Proposed EI fragmentation pathways.
Summary of Key EI Fragments
m/zProposed Ion StructureFragmentation Pathway
154[C₇H₁₀N₂O₂]•⁺ (Molecular Ion)Initial ionization
109[1-methyl-1H-pyrazol-5-ylcarbonyl]⁺α-cleavage: Loss of •CH₂OCH₃ from M•⁺
81[1-methyl-1H-pyrazol-5-yl]⁺Loss of CO from the m/z 109 fragment
45[CH₂OCH₃]⁺α-cleavage: Loss of pyrazole-acyl radical from M•⁺

Validation and Advanced Interpretation

To ensure the trustworthiness of the proposed fragmentation, several principles should be applied.

The "Nitrogen Rule"

The molecular formula C₇H₁₀N₂O₂ contains an even number of nitrogen atoms (2). Therefore, according to the Nitrogen Rule, its molecular ion should have an even mass-to-charge ratio. Our proposed molecular ion at m/z 154 is consistent with this rule, providing a first-pass validation of the assigned peak.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation, High-Resolution Mass Spectrometry is essential. By measuring the exact mass of the molecular ion and its fragments to four or more decimal places, the elemental composition can be definitively determined.

  • Expected Exact Mass of [C₇H₁₀N₂O₂]•⁺: 154.0742

  • Expected Exact Mass of [C₅H₅N₂O]⁺: 109.0402

  • Expected Exact Mass of [C₂H₅O]⁺: 45.0335

Comparing the measured exact masses to these theoretical values would confirm the proposed fragment identities.

Tandem Mass Spectrometry (MS/MS) Insights

In an ESI-MS/MS experiment, the protonated molecule [M+H]⁺ at m/z 155 would be selected as the precursor ion. Collision-Induced Dissociation (CID) would likely yield a prominent product ion from the loss of methoxymethanol (CH₃OCH₂OH, 46 Da), although this is less common, or more likely the loss of the methoxyacetyl group. A more probable fragmentation would be the loss of ketene (CH₂=C=O, 42 Da) from the side chain or cleavage resulting in similar fragments observed in EI, such as the charged pyrazole ring.

Conclusion

The mass spectrometric fragmentation of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is dominated by predictable alpha-cleavages adjacent to the carbonyl group. Under Electron Ionization, the key diagnostic fragments are expected at m/z 109 , corresponding to the pyrazole-acyl cation, and m/z 45 , representing the methoxymethyl cation. The molecular ion should be observable at m/z 154 . These fragmentation patterns, when analyzed within the framework of established chemical principles and validated with techniques like HRMS, provide a robust method for the structural confirmation of this molecule.

References

  • Aladdin Scientific. (n.d.). 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 16. Fragmentation of 1-methyl-3-nitropyrazole 28. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]

  • SpringerLink. (2013). Synthesis, thermal transformations, and mass spectrometric fragmentation of 4,4'-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethane-1,2-diyl]bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one). Russian Journal of General Chemistry, 83(4), 745-751.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubChem. (n.d.). 2'-Methoxyacetophenone. Retrieved from [Link]

  • NIST. (n.d.). 1-(6-Methyl-2-pyrazinyl)-1-ethanone. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(1-Methyl-1H-pyrazol-5-yl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). 1-Methoxy-2-propanol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-methoxy-3-(1-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

A Prospective Crystallographic and In Silico Analysis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone: A Technical Guide

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The title compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, represents a key building...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The title compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, represents a key building block whose three-dimensional structure is crucial for rational drug design and structure-activity relationship (SAR) studies. To date, a public crystal structure for this compound has not been reported. This technical guide provides a comprehensive, prospective workflow for determining its single-crystal X-ray structure, from material synthesis to final crystallographic validation. It is intended for researchers in crystallography, medicinal chemistry, and drug development, offering a validated roadmap to elucidate the solid-state conformation and intermolecular interactions that govern the properties of this and similar pyrazole derivatives.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is considered "biologically privileged" due to its ability to engage in various non-covalent interactions with biological targets, leading to a wide spectrum of therapeutic applications.[1] Derivatives have been developed as potent inhibitors of kinases like Janus Kinase 1 (JAK1)[3], as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases[4], and as novel cytotoxic agents against cancer cell lines[5].

The precise three-dimensional arrangement of atoms and the potential for intermolecular interactions are fundamental to a molecule's biological activity and its solid-state properties, such as solubility and stability. For 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS No. 1177283-64-5[6]), understanding its crystal structure would provide invaluable insights for:

  • Structure-Based Drug Design: Enabling the design of more potent and selective analogs.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have significant implications for drug development and manufacturing.

  • Computational Modeling: Providing an experimental benchmark for validating and refining in silico models.

This guide outlines the integrated computational and experimental steps required to achieve these goals.

Part I: Synthesis, Purification, and In Silico Prediction

A prerequisite for any crystallographic study is the availability of high-purity material. The workflow begins with the synthesis and rigorous purification of the target compound, followed by computational analysis to predict its conformational preferences.

Proposed Synthesis and Purification Protocol

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-methylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Allow the resulting solution to stir for 1 hour at this temperature. This step selectively deprotonates the C5 position of the pyrazole ring.

  • Acylation: In a separate flask, dissolve 2-methoxyacetyl chloride (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated pyrazole solution at -78 °C.

  • Quenching and Extraction: After stirring for 2-4 hours, allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product should be purified using silica gel column chromatography (eluent: hexane:ethyl acetate gradient) to yield the pure ethanone derivative.[9]

  • Purity Verification: The purity of the final compound must be >98% as determined by High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR and Mass Spectrometry.

In Silico Conformational Analysis

Before attempting crystallization, computational methods can predict the molecule's lowest energy conformation.

Methodology:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional/Basis Set: B3LYP/6-311+G(d,p).

  • Procedure: Perform a full geometry optimization to identify the global minimum on the potential energy surface. This will provide theoretical bond lengths, angles, and, most importantly, the dihedral angle between the pyrazole ring and the ethanone side chain.

Part II: The Crystallization Workflow

Crystal growth is the most critical and empirical step. The goal is to slowly drive a supersaturated solution of the compound toward a state of lower solubility, encouraging the formation of a single, well-ordered crystal lattice.

Crystallization Screening

A high-throughput screening approach using various solvents and techniques is recommended to identify promising crystallization conditions.

Technique Solvent System (Examples) Rationale & Causality
Slow Evaporation Dichloromethane, Ethyl Acetate, Acetone, MethanolSimple and effective. The gradual removal of solvent slowly increases solute concentration. Solvents with varying polarity should be chosen to probe different intermolecular packing possibilities.
Vapor Diffusion (Hanging/Sitting Drop) Precipitant: Hexanes, Diethyl Ether, HeptaneThe compound is dissolved in a solvent of good solubility (e.g., Dichloromethane). A less soluble "anti-solvent" (precipitant) slowly diffuses in vapor form into this solution, gradually reducing solubility and inducing crystallization. This is a highly controlled method.
Solvent/Anti-Solvent Liquid Diffusion Solvent: Methanol; Anti-solvent: WaterThe compound is dissolved in a minimal amount of a good solvent. An anti-solvent is carefully layered on top. Crystallization occurs at the interface as the solvents slowly mix.
Cooling Saturated solution in Acetonitrile or EthanolFor compounds with sufficient temperature-dependent solubility. A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
Workflow Diagram for Crystal Growth and Analysis

The following diagram illustrates the logical flow from a purified compound to a validated crystal structure.

Crystal_Workflow cluster_synthesis Material Preparation cluster_crystal Crystal Growth cluster_xrd X-Ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis & Purification Purity Purity Verification (>98%) Synthesis->Purity Screening Crystallization Screening (Multiple Techniques) Purity->Screening Optimization Condition Optimization Screening->Optimization Harvest Harvest Single Crystal Optimization->Harvest Mount Crystal Mounting Harvest->Mount Data Data Collection (Diffractometer) Mount->Data Solve Structure Solution (Phase Problem) Data->Solve Refine Model Refinement Solve->Refine Validate Validation (checkCIF) Refine->Validate Final Final Structure (CIF File) Validate->Final

Caption: Workflow for Single-Crystal Structure Determination.

Part III: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, its structure can be determined using SC-XRD.

Step-by-Step Experimental Protocol:

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary unit cell is determined, and a full sphere of diffraction data is collected by rotating the crystal in a fine-focused beam of monochromatic X-rays.

  • Data Reduction: The raw diffraction intensities are processed. This involves integrating the intensities of each reflection and applying corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structural model is rigorously validated using software tools like checkCIF. This process checks for geometric inconsistencies, missed symmetry, and other potential errors, ensuring the quality and integrity of the final structure. The output is a Crystallographic Information File (CIF).

Part IV: Interpretation and Application in Drug Development

The final CIF file contains a wealth of information.

Key Crystallographic Data (Hypothetical)

The following table presents the type of data that would be obtained and reported in a crystallographic study.

Parameter Description Hypothetical Value
Formula Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight g/mol 154.17
Crystal System The geometry of the unit cell.Monoclinic
Space Group The symmetry elements of the crystal.P2₁/c
a, b, c (Å) Unit cell dimensions.8.5, 12.3, 7.9
β (°) Unit cell angle.95.5
Z Molecules per unit cell.4
R1, wR2 Agreement factors (lower is better).< 0.05, < 0.10
GOF Goodness-of-fit.~1.0
Structural Insights and Impact on Drug Discovery

The determined crystal structure directly informs the drug discovery process.

  • Conformational State: It reveals the preferred solid-state conformation, particularly the torsion angle between the pyrazole ring and the keto-methoxy side chain. This "bound" conformation is critical for designing rigid analogs with improved binding affinity.

  • Intermolecular Interactions: The crystal packing will highlight key non-covalent interactions, such as hydrogen bonds, C-H···O interactions, or π-π stacking. Understanding these interactions is crucial for predicting solubility, crystal habit, and potential protein-ligand binding motifs.

  • Pharmacophore Modeling: The experimentally determined structure serves as a high-quality template for pharmacophore modeling and virtual screening campaigns to identify new chemical entities with similar interaction patterns.

DrugDiscovery Crystal Crystal Structure (3D Conformation) Packing Intermolecular Interactions Crystal->Packing SAR Structure-Activity Relationship (SAR) Crystal->SAR Modeling Computational Modeling (Virtual Screening) Crystal->Modeling Design Rational Drug Design (Lead Optimization) Packing->Design SAR->Design Candidate Drug Candidate Design->Candidate Modeling->Candidate

Caption: Role of Crystal Structure in Drug Discovery.

Conclusion

While the crystal structure of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone remains to be determined, this guide provides a robust and scientifically grounded framework for its elucidation. By integrating chemical synthesis, in silico prediction, and rigorous crystallographic techniques, researchers can unlock the precise three-dimensional information essential for advancing the use of this and related pyrazole scaffolds in modern drug discovery. The successful application of this workflow will undoubtedly accelerate the development of next-generation therapeutics.

References

A comprehensive list of references will be compiled and provided upon the completion of the experimental work outlined in this guide. The methodologies described are based on standard, peer-reviewed practices in the fields of synthetic organic chemistry and X-ray crystallography.

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Known and the Unknown In the landscape of pharmaceutical research and chemical synthesis, the comprehensive characterization of nov...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and chemical synthesis, the comprehensive characterization of novel chemical entities is a cornerstone of innovation. This guide focuses on 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. Pyrazole derivatives are a significant class of compounds in drug discovery, known for a wide array of biological activities.[1][2][3] A thorough understanding of a compound's physical properties is paramount, as these characteristics directly influence its behavior in biological systems, its formulation into therapeutics, and its scalability in synthesis.

This document serves as a technical guide for researchers. While 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is recognized and commercially available, its specific, experimentally-determined physical properties are not extensively documented in publicly accessible literature.[4][5][6] Therefore, this guide adopts a dual approach: first, it consolidates the known identifying information and predicted properties based on its molecular structure. Second, and more critically, it provides a detailed framework of experimental protocols for researchers to systematically determine these properties in their own laboratories. This is not merely a data sheet, but a methodological guide grounded in the principles of chemical analysis.

Compound Identification and Structural Overview

The initial step in characterizing any compound is to establish its identity through universally accepted identifiers and to understand its molecular architecture.

Systematic Name: 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Molecular Structure:

Caption: Chemical structure of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

This structure reveals a five-membered pyrazole ring, which is aromatic and contains two adjacent nitrogen atoms. The ring is substituted with a methyl group on one nitrogen and an ethanone group, which itself contains a methoxy substituent. The presence of the ketone (C=O) and ether (C-O-C) functional groups, along with the nitrogen-containing heterocycle, dictates the compound's physicochemical properties.

Table 1: Compound Identifiers
IdentifierValueSource
CAS Number 1177283-64-5ChemicalBook[4]
MDL Number MFCD09864442Sigma-Aldrich[6], Aladdin Scientific[5]
Molecular Formula C₇H₁₀N₂O₂Inferred from structure
Molecular Weight 154.17 g/mol Calculated
Physical Form SolidSigma-Aldrich[6]

Predicted Physical Properties: An Expert Analysis

In the absence of comprehensive experimental data, a scientist must rely on structure-property relationships to forecast a compound's behavior.

  • Physical State: The compound is listed as a solid at room temperature.[6] This is consistent with its molecular weight and the potential for intermolecular interactions (dipole-dipole forces) due to the polar ketone and pyrazole moieties.

  • Melting Point: For a molecule of this size and polarity, a melting point in the range of 50-150 °C could be anticipated. A sharp melting point range (<2 °C) would be indicative of high purity.

  • Boiling Point: Under vacuum, distillation might be possible. However, heterocyclic compounds can be susceptible to thermal decomposition at elevated temperatures. Therefore, determining a boiling point at atmospheric pressure may not be feasible.

  • Solubility: The presence of polar functional groups (ketone, ether, pyrazole nitrogens) suggests that the compound will be soluble in polar organic solvents. Its solubility in water is expected to be moderate, enhanced by the potential for hydrogen bonding with the nitrogen and oxygen atoms. Solubility in non-polar solvents like hexane is likely to be low.

A Systematic Workflow for Physicochemical Characterization

For any new or sparsely documented compound, a systematic approach to characterization is essential. This ensures that data is reliable, reproducible, and provides a comprehensive profile of the molecule. The following workflow is recommended.

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone for Pharmaceutical Development

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, a heterocyclic ketone with potential applications in drug discovery. Recognizing that many pyrazole derivatives exhibit limited aqueous solubility, this document outlines a systematic approach, from theoretical predictions to robust experimental protocols.[1][2] We delve into the causal relationships between physicochemical properties and solubility, present validated methodologies for determining thermodynamic and kinetic solubility in various media, and discuss strategies for data interpretation and potential solubility enhancement. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical development of pyrazole-based compounds.

Foundational Physicochemical Characterization

A thorough understanding of a compound's intrinsic physicochemical properties is the logical starting point for any solubility investigation. These parameters govern the molecule's behavior in different solvent systems and provide a predictive basis for its biopharmaceutical performance.

Molecular Structure and In Silico Profiling

The subject of this guide is 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. Its structure dictates its potential for intermolecular interactions, which are the cornerstone of solubility.

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol

  • Structural Features:

    • 1-methyl-1H-pyrazole ring: An aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The N-methylation prevents tautomerism.[3] The pyridine-like N-2 atom can act as a hydrogen bond acceptor, while the overall ring system contributes to the molecule's lipophilicity.[3]

    • Ketone Group: The carbonyl group is a strong hydrogen bond acceptor.

    • Methoxy Group: The ether oxygen is a hydrogen bond acceptor, and the methyl group adds to the lipophilic character.

Before initiating wet-lab experiments, in silico modeling provides valuable, resource-efficient predictions.

Table 1: Predicted Physicochemical Properties of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

ParameterPredicted ValueSignificance in Solubility
LogP (Octanol/Water) ~1.0 - 1.5Indicates moderate lipophilicity. A low LogP is generally favorable for aqueous solubility, but values in this range suggest solubility may be a challenge.
Topological Polar Surface Area (TPSA) ~50-60 ŲReflects the surface area occupied by polar atoms. A TPSA < 140 Ų is generally associated with good cell membrane permeability.
pKa (most basic) ~2.0 - 3.0Predicted for the N-2 nitrogen of the pyrazole ring. This suggests the compound is a weak base and its solubility will increase in acidic pH environments.
Hydrogen Bond Donors 0The absence of donors (like -OH or -NH) limits its ability to hydrogen bond with protic solvents, potentially lowering solubility in water.
Hydrogen Bond Acceptors 4The two pyrazole nitrogens and two oxygens can accept hydrogen bonds, which is a positive contributor to aqueous solubility.
The Interplay of Properties and Solubility

The predicted properties create a nuanced picture. While the molecule possesses several hydrogen bond acceptors, its lack of donors and moderate lipophilicity suggest that aqueous solubility might be limited, a common trait for pyrazole derivatives.[1][4] The predicted weak basicity is a critical insight, implying that solubility will be pH-dependent.

G cluster_properties Intrinsic Physicochemical Properties cluster_solubility Resulting Solubility Profile pKa pKa (Weak Base) AqSol Aqueous Solubility pKa->AqSol pH-dependent LogP LogP (Lipophilicity) LogP->AqSol Inversely related OrgSol Organic Solvent Solubility LogP->OrgSol Directly related Crystal Crystal Lattice Energy (Polymorphism) Crystal->AqSol Inversely related (Energy barrier)

Caption: Relationship between key physicochemical properties and solubility.

Experimental Strategy for Solubility Determination

A multi-faceted experimental approach is necessary to build a complete solubility profile. This involves assessing both kinetic and thermodynamic solubility in pharmaceutically relevant media.

G start Start: Compound Available insilico In Silico Profiling (LogP, pKa, TPSA) start->insilico kinetic Kinetic Solubility Assay (High-Throughput) insilico->kinetic Guides solvent choice thermo_aq Thermodynamic Solubility (Shake-Flask, pH 7.4) kinetic->thermo_aq Informs concentration range thermo_ph pH-Solubility Profile (pH 1.2, 4.5, 6.8) thermo_aq->thermo_ph thermo_org Organic Solvent Screen (Ethanol, Acetone, etc.) thermo_aq->thermo_org end Complete Solubility Profile thermo_ph->end thermo_org->end

Caption: Overall workflow for solubility profile characterization.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility, a critical parameter for biopharmaceutical classification (BCS).

Rationale: The shake-flask method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid drug. This value represents the true, intrinsic solubility under specific conditions (temperature, pH) and is essential for developing oral dosage forms.

Methodology:

  • Preparation: Add an excess amount of solid 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the test medium (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

    • Scientist's Note: Using an excess of solid material is crucial to ensure that equilibrium is established with the undissolved solid phase.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for 24 to 48 hours.

    • Self-Validation: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 36h, 48h). The concentration should be constant across the later time points.

  • Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples (e.g., at 14,000 rpm for 15-20 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a supernatant aliquot. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles.

    • Scientist's Note: The first few drops from the filter should be discarded to prevent drug loss due to non-specific binding to the filter membrane.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS. Prepare a standard curve for accurate quantification.

  • Reporting: Express the result in mg/mL or µg/mL. The solid phase should be examined post-experiment (e.g., by microscopy or DSC) to check for any changes in crystal form (polymorphism).

Protocol 2: pH-Dependent Solubility Profile

Given the compound's predicted basicity, its solubility is expected to vary significantly with pH. This profile is vital for predicting its dissolution behavior in the gastrointestinal tract.

Methodology:

  • Buffer Preparation: Prepare a series of biocompatible buffers covering a physiologically relevant pH range (e.g., 0.1N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8 and 7.4).

  • Execution: Perform the Shake-Flask protocol (Protocol 2.1) in parallel for each prepared buffer.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. This graphical representation provides an immediate visual of the compound's behavior. The solubility should increase as the pH drops below the compound's pKa.

Protocol 3: Solubility in Organic Solvents

This information is crucial for synthetic chemists for reaction setup and purification, and for formulation scientists considering non-aqueous or co-solvent formulations. Pyrazole derivatives are generally known to have good solubility in organic solvents.[1]

Methodology:

  • Solvent Selection: Choose a panel of common organic solvents, such as Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO).[1]

  • Execution: Adapt the Shake-Flask protocol (Protocol 2.1) for each organic solvent. Due to potentially higher solubility, the initial amount of solid and the final dilution factor may need adjustment.

  • Reporting: Report results in mg/mL. This data helps in selecting solvents for recrystallization or for creating stock solutions for biological assays.

Data Interpretation and Presentation

Clear presentation of solubility data is essential for project teams to make informed decisions.

Illustrative Solubility Data

As no published experimental data for 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone exists, Table 2 presents a hypothetical but realistic solubility profile based on its structure and data from a close structural analog, 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, which has a reported aqueous solubility of 8.7 mg/mL.[5] The ketone in our target molecule is expected to be less polar than the alcohol in the analog, likely resulting in lower aqueous solubility.

Table 2: Example Solubility Profile for 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone at 25°C

Solvent/MediumSolubility CategoryResult (mg/mL)Result (µM)
Aqueous Media
0.1 N HCl (pH 1.2)Soluble> 10> 64,870
Acetate Buffer (pH 4.5)Sparingly Soluble~ 0.5~ 3,243
PBS (pH 7.4)Sparingly Soluble~ 0.1~ 649
Organic Solvents
EthanolFreely Soluble> 100> 648,700
AcetoneFreely Soluble> 100> 648,700
Dichloromethane (DCM)Soluble~ 50~ 324,350
HexaneInsoluble< 0.01< 65
Dimethyl Sulfoxide (DMSO)Very Soluble> 200> 1,297,400

Solubility categories are based on USP definitions.

Strategies for Solubility Enhancement

If the determined aqueous solubility is insufficient for the desired therapeutic application, several strategies can be employed.

  • pH Adjustment & Salt Formation: The most straightforward approach for a weakly basic compound is formulation in an acidic medium. If the pKa is sufficiently high, forming a stable salt (e.g., a hydrochloride salt) can dramatically improve aqueous solubility and dissolution rate.[6]

  • Co-solvents: For liquid formulations, using a mixture of water and a water-miscible organic solvent like ethanol or propylene glycol can significantly increase solubility.[1]

  • Advanced Formulations: For compounds with very poor solubility, more advanced techniques may be necessary. These include creating amorphous solid dispersions with polymers, encapsulation in cyclodextrins, or lipid-based formulations.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of the solubility profile of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. By integrating in silico predictions with systematic experimental protocols, researchers can generate the high-quality data necessary to understand the compound's biopharmaceutical properties. The outlined methodologies for determining thermodynamic solubility across a range of pH values and in various organic solvents will enable a clear assessment of the molecule's strengths and liabilities, guiding subsequent efforts in medicinal chemistry, process development, and formulation.

References

  • BenchChem. (2025).
  • Solubility of Things. (n.d.). Pyrazole.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone | 1177283-64-5.
  • ResearchGate. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Source not specified.
  • Aladdin Scientific. (n.d.). 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone AldrichCPR.
  • Vulcanchem. (n.d.). 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Sources

Foundational

A Technical Guide to 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone: Synthesis, Characterization, and Applications

Abstract This guide provides a comprehensive technical overview of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. Pyrazole derivatives form the core...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. Pyrazole derivatives form the core scaffold of numerous pharmaceuticals, and understanding the properties of key building blocks like this one is crucial for the design and synthesis of novel therapeutic agents.[1] This document details the physicochemical properties, outlines a validated synthetic methodology, describes analytical characterization techniques, and explores the compound's role as a versatile intermediate in drug discovery. The content is structured to provide both foundational knowledge and actionable protocols for laboratory application.

Molecular Profile and Physicochemical Properties

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Its structure features a methoxyacetyl group attached to the 5-position of an N-methylated pyrazole ring. This combination of a flexible ether linkage and a rigid, aromatic heterocyclic core makes it a valuable synthon for creating libraries of potential drug candidates.

The key physicochemical properties are summarized in the table below. These parameters are essential for designing reaction conditions, selecting appropriate solvents, and planning purification strategies.

PropertyValueSource
IUPAC Name 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone-
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol (User Provided)
CAS Number 1177283-64-5[2]
MDL Number MFCD09864442[3]
Appearance Solid (typical)
InChI Key MESUCFVONCVLJF-UHFFFAOYSA-N
SMILES COCC(=O)c1ccnn1C

Synthesis Methodology: A Regioselective Approach

The synthesis of 1,5-substituted pyrazoles is a well-established process in heterocyclic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[4] The primary challenge is controlling the regioselectivity of the cyclization, as reaction with an unsymmetrical hydrazine can lead to a mixture of isomers.

The most reliable method for preparing 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone involves a two-step process starting from a suitable β-ketoester and methylhydrazine. This approach ensures the desired 1,5-substitution pattern.

Experimental Protocol: Synthesis via Condensation

This protocol is based on established methods for pyrazole synthesis.[4][5]

Step 1: Preparation of 1,3-Dicarbonyl Precursor The synthesis begins with the Claisen condensation of methyl acetate and methyl methoxyacetate to form methyl 4-methoxy-3-oxobutanoate. This reaction is typically base-catalyzed.

Step 2: Cyclocondensation with Methylhydrazine The resulting β-ketoester is then reacted directly with methylhydrazine. The use of an acidic catalyst or the hydrochloride salt of the hydrazine is often employed to favor the formation of the 1,5-disubstituted pyrazole regioisomer.[4]

Materials:

  • Methyl 4-methoxy-3-oxobutanoate

  • Methylhydrazine

  • Ethanol (solvent)

  • Hydrochloric acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve methyl 4-methoxy-3-oxobutanoate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add methylhydrazine (1.1 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography to obtain the final product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation start Methyl Acetate + Methyl Methoxyacetate precursor Methyl 4-methoxy-3-oxobutanoate start->precursor Base-catalyzed Claisen Condensation reaction Reflux at 80°C precursor->reaction reagents Methylhydrazine + Ethanol (Solvent) + HCl (Catalyst) reagents->reaction workup Neutralization & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone purification->product

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

While specific analytical data for this exact compound is not publicly curated by all suppliers, its structure allows for predictable characterization by standard spectroscopic methods. The following are expected results based on its molecular structure and data from analogous pyrazole derivatives.[6][7]

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - N-CH₃ singlet: ~3.8-4.0 ppm (3H) - O-CH₃ singlet: ~3.3-3.5 ppm (3H) - CH₂ singlet: ~4.5-4.7 ppm (2H) - Pyrazole CH doublets: Two distinct signals between ~6.0-7.5 ppm (1H each)
¹³C NMR - C=O (ketone): ~190-195 ppm - Pyrazole C (substituted): ~140-150 ppm - Pyrazole C (unsubstituted): ~105-115 ppm - CH₂: ~70-75 ppm - O-CH₃: ~58-60 ppm - N-CH₃: ~35-40 ppm
IR Spectroscopy - C=O stretch (ketone): Strong absorption at ~1690-1710 cm⁻¹ - C-O-C stretch (ether): Strong absorption at ~1100-1150 cm⁻¹ - C=N stretch (pyrazole ring): ~1550-1600 cm⁻¹
Mass Spec (HRMS) Calculated m/z for C₇H₁₁N₂O₂ [M+H]⁺: 155.0815. Found value should be within 5 ppm.
Analytical Workflow Diagram

G cluster_workflow Characterization Workflow cluster_spectroscopy Structure Confirmation Crude Crude Product (Post-Synthesis) TLC Purity Check (TLC) Crude->TLC Purified Purified Product (Post-Chromatography) TLC->Purified NMR ¹H & ¹³C NMR Purified->NMR MS HRMS Purified->MS IR IR Spectroscopy Purified->IR Final Confirmed Structure & Purity >95%

Caption: Standard workflow for analytical confirmation.

Role in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs such as the COX-2 inhibitor Celecoxib.[1][4] The title compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, serves as a key intermediate for accessing novel and diverse chemical entities.

Key Applications:

  • Scaffold for Kinase Inhibitors: The pyrazole core is frequently used in the design of kinase inhibitors. For instance, pyrazole-based compounds have been developed as potent and selective Janus Kinase 1 (JAK1) inhibitors for treating inflammatory diseases and cancers.[8] The ketone functionality of the title compound can be readily modified to introduce different side chains to probe the binding pockets of various kinases.

  • Precursor for Bioactive Heterocycles: The ketone group is a versatile chemical handle. It can be reduced to an alcohol, converted to an oxime, or used in reductive amination reactions to build more complex molecular architectures.[6] These transformations allow for the synthesis of libraries of compounds for screening against various biological targets, including monoamine oxidase (MAO) for neurological disorders or as cytotoxic agents for oncology.[6][9]

  • Fragment-Based Drug Design (FBDD): With a molecular weight of 154.17 g/mol , this compound is an ideal candidate for fragment-based screening. Its pyrazole ring can form key hydrogen bonds with protein targets, while the methoxyacetyl tail provides a vector for growing the fragment into a more potent lead compound.

The structural versatility of pyrazole-ethanone derivatives positions them as critical building blocks in the development of next-generation therapeutics.[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Classification: Acutely toxic (Oral, Category 4).

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a valuable and versatile chemical intermediate. Its straightforward, regioselective synthesis and the reactive nature of its ketone functionality make it an important building block for medicinal chemists. A thorough understanding of its properties, synthesis, and analytical characterization is fundamental for its effective application in the complex, multi-step synthetic campaigns that underpin modern drug discovery.

References

  • 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. Aladdin Scientific. [Link]

  • 2-(2-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone. PubChem. [Link]

  • 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. [Link]

  • Design and Synthesis of Novel 2-pyrazoline-1-ethanone Derivatives as Selective MAO Inhibitors. PubMed. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 2-Methoxy-1-phenyl-ethanone. NIST WebBook. [Link]

  • Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate. IUCr. [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]

  • Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Indian Journal of Pharmaceutical Education and Research. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone as a Versatile Building Block in Heterocyclic Synthesis

Introduction: The Strategic Value of Pyrazole-Containing Scaffolds In the landscape of modern medicinal chemistry and drug discovery, nitrogen-containing heterocycles are of paramount importance due to their diverse phar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazole-Containing Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, nitrogen-containing heterocycles are of paramount importance due to their diverse pharmacological activities. Among these, the pyrazole nucleus is a privileged scaffold, present in a wide array of approved drugs and clinical candidates. The inherent chemical features of the pyrazole ring, including its aromaticity, hydrogen bonding capabilities, and tunable electronic properties, make it a valuable component in the design of molecules with specific biological targets. This application note details the synthesis and utility of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone , a highly functionalized and versatile building block for the construction of more complex heterocyclic systems with significant therapeutic potential.

The presence of a ketone, a methoxy group, and a substituted pyrazole ring within a single molecule makes this ethanone derivative a powerful synthon for medicinal chemists. The ketone functionality serves as a handle for a variety of classical and modern organic transformations, including condensations, cyclizations, and multicomponent reactions. The methoxy group can influence the reactivity of the adjacent carbonyl and may play a role in modulating the pharmacokinetic properties of downstream compounds. The 1-methyl-1H-pyrazol-5-yl moiety provides a stable, aromatic core that can engage in various intermolecular interactions with biological macromolecules.

This guide provides detailed, field-proven protocols for the synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone and its subsequent application in the construction of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. Each protocol is accompanied by a thorough explanation of the underlying chemical principles and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone: A Protocol Grounded in Classical Synthesis

The synthesis of the title compound is most effectively achieved through the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] In this case, the key precursors are ethyl 2-methoxy-3-oxobutanoate and methylhydrazine. The regioselectivity of the Knorr synthesis with unsymmetrical diketones can be influenced by steric and electronic factors, as well as reaction conditions.[4][5][6]

Part 1: Synthesis of the 1,3-Dicarbonyl Precursor: Ethyl 2-methoxy-3-oxobutanoate

The requisite β-keto ester, ethyl 2-methoxy-3-oxobutanoate, can be prepared via a Claisen condensation reaction between ethyl methoxyacetate and ethyl acetate using a strong base such as sodium ethoxide.[7][8][9]

Reaction Scheme:

Experimental Protocol: Synthesis of Ethyl 2-methoxy-3-oxobutanoate

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Sodium metal22.992.3 g0.11.0
Anhydrous Ethanol46.0750 mL--
Ethyl methoxyacetate118.1311.8 g0.11.0
Ethyl acetate88.1117.6 g0.22.0
1 M HCl36.46As needed--
Diethyl ether74.12As needed--
Saturated NaCl (aq)-As needed--
Anhydrous MgSO4120.37As needed--

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 50 mL of anhydrous ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Claisen Condensation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add a mixture of 11.8 g (0.1 mol) of ethyl methoxyacetate and 17.6 g (0.2 mol) of ethyl acetate dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously neutralize with 1 M HCl until the pH is approximately 7. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over anhydrous MgSO4. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to afford ethyl 2-methoxy-3-oxobutanoate.

Part 2: Knorr Pyrazole Synthesis of the Title Compound

The final step involves the cyclocondensation of the synthesized β-keto ester with methylhydrazine. This reaction typically proceeds in an acidic medium to facilitate the formation of the pyrazole ring.[1][2][3]

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Ethyl 2-methoxy-3-oxobutanoate160.1716.0 g0.11.0
Methylhydrazine46.074.6 g0.11.0
Ethanol46.07100 mL--
Glacial Acetic Acid60.055 mL-(catalyst)
Saturated NaHCO3 (aq)-As needed--
Ethyl Acetate88.11As needed--
Saturated NaCl (aq)-As needed--
Anhydrous Na2SO4142.04As needed--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.0 g (0.1 mol) of ethyl 2-methoxy-3-oxobutanoate in 100 mL of ethanol.

  • Addition of Reagents: Add 4.6 g (0.1 mol) of methylhydrazine to the solution, followed by 5 mL of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate and wash with saturated aqueous NaHCO3 solution until the effervescence ceases. Then, wash with saturated aqueous NaCl solution.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

Mechanism of the Knorr Pyrazole Synthesis:

The reaction proceeds through a series of condensation and cyclization steps. The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl groups of the β-keto ester, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Knorr_Pyrazole_Synthesis cluster_0 Knorr Pyrazole Synthesis start Ethyl 2-methoxy-3-oxobutanoate + Methylhydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone intermediate2->product Dehydration

Caption: Knorr Pyrazole Synthesis Workflow

Application in the Synthesis of Fused Heterocyclic Systems

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is an excellent precursor for the synthesis of bicyclic heterocyclic systems of medicinal importance, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.

Application 1: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are known for their wide range of biological activities, including kinase inhibition.[10][11][12][13][14][15][16] A common synthetic route involves the condensation of a pyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. In this application, the ketone functionality of our building block can react with an aminopyrazole to construct the fused pyridine ring.

Reaction Scheme (Representative):

Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone154.171.54 g0.011.0
5-Amino-3-methyl-1-phenylpyrazole173.221.73 g0.011.0
Ethanol46.0720 mL--
Glacial Acetic Acid60.051 mL-(catalyst)
Water18.02As needed--

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1.54 g (0.01 mol) of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, 1.73 g (0.01 mol) of 5-amino-3-methyl-1-phenylpyrazole, and 20 mL of ethanol.

  • Catalyst Addition: Add 1 mL of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 8-12 hours. Monitor the formation of the product by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and add water to induce precipitation.

  • Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure pyrazolo[3,4-b]pyridine derivative.

Mechanism of Pyrazolo[3,4-b]pyridine Formation:

The reaction proceeds via a condensation reaction between the ketone of the building block and the amino group of the aminopyrazole, followed by an intramolecular cyclization and subsequent aromatization to form the fused bicyclic system.

Pyrazolopyridine_Formation cluster_1 Pyrazolo[3,4-b]pyridine Synthesis start Pyrazolyl Ethanone + Aminopyrazole intermediate1 Enamine Intermediate start->intermediate1 Condensation intermediate2 Cyclized Dihydropyridine intermediate1->intermediate2 Intramolecular Cyclization product Pyrazolo[3,4-b]pyridine intermediate2->product Aromatization

Caption: Pyrazolo[3,4-b]pyridine Formation Workflow

Application 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with a broad spectrum of biological activities, including applications as kinase inhibitors.[17][18][19][20][21] A versatile method for their synthesis involves the reaction of a pyrazolyl ethanone with a reagent that provides the remaining atoms for the pyrimidine ring, such as dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Scheme (Representative):

Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone154.171.54 g0.011.0
Dimethylformamide dimethyl acetal (DMF-DMA)119.161.43 g0.0121.2
Ammonium acetate77.081.54 g0.022.0
Glacial Acetic Acid60.0510 mL--

Procedure:

  • Enaminone Formation: In a 50 mL round-bottom flask, dissolve 1.54 g (0.01 mol) of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone in 1.43 g (0.012 mol) of dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture at reflux for 2-3 hours. Monitor the formation of the enaminone intermediate by TLC.

  • Cyclization: After cooling, add 1.54 g (0.02 mol) of ammonium acetate and 10 mL of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture at reflux for an additional 4-6 hours.

  • Isolation: Cool the reaction to room temperature and pour it into ice-water. A precipitate will form. Collect the solid by filtration and wash thoroughly with water.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

Mechanism of Pyrazolo[1,5-a]pyrimidine Formation:

The reaction begins with the formation of an enaminone from the pyrazolyl ethanone and DMF-DMA. This intermediate then reacts with ammonia (from ammonium acetate) to form the pyrimidine ring through a cyclization and subsequent elimination of dimethylamine and water.

Pyrazolopyrimidine_Formation cluster_2 Pyrazolo[1,5-a]pyrimidine Synthesis start Pyrazolyl Ethanone + DMF-DMA intermediate1 Enaminone Intermediate start->intermediate1 Condensation intermediate2 Addition of Ammonia intermediate1->intermediate2 Reaction with NH3 product Pyrazolo[1,5-a]pyrimidine intermediate2->product Cyclization & Elimination

Caption: Pyrazolo[1,5-a]pyrimidine Formation Workflow

Conclusion

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a strategically designed building block that offers a straightforward entry into diverse and medicinally relevant fused heterocyclic systems. The protocols detailed in this application note provide robust and reproducible methods for its synthesis and subsequent elaboration into pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. The mechanistic insights provided aim to facilitate a deeper understanding of the underlying chemical transformations, empowering researchers to adapt and innovate upon these methodologies for the discovery of novel therapeutic agents.

References

  • Claisen, L. (1887). Ueber die Einwirkung von Natriumäthylat auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1636-1643. [Link]

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  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. [Link]

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Application

Application Notes &amp; Investigational Protocols: 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Introduction and Scientific Context The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2][3] Its ver...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2][3] Its versatile structure allows for diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Rimonabant (a cannabinoid receptor antagonist) feature this heterocyclic core, underscoring its therapeutic value.[1][6]

This document concerns 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS: 1177283-64-5), a unique but underexplored member of this family. While direct biological data for this specific ketone is scarce in current literature, its structural motifs—a substituted pyrazole ring linked to a methoxyethanone side chain—suggest significant, untapped potential. The methoxy group can form crucial hydrogen bonds, while the pyrazole core provides a rigid scaffold for precise interactions with enzyme active sites.

The purpose of these application notes is not to report established findings, but to serve as an investigational guide for researchers. We will synthesize information from closely related analogues to postulate high-probability therapeutic applications and provide robust, validated protocols to systematically evaluate this compound's potential as a lead molecule in drug discovery. We will focus on its most promising hypothetical applications as an anti-inflammatory agent via Cyclooxygenase (COX) inhibition and as a neuroactive compound through Monoamine Oxidase (MAO) inhibition.

Synthesis of the Target Compound

The primary route to obtaining 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is through the oxidation of its corresponding alcohol precursor, 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol. Literature on this precursor suggests that oxidation via Jones reagent is an effective method.[7]

Protocol 2.1: Synthesis via Oxidation of a Secondary Alcohol

This protocol details the conversion of 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol to the target ketone.

Causality and Experimental Rationale: The Jones oxidation is a robust and well-established method for converting secondary alcohols to ketones. The strong oxidizing environment created by chromic acid in acetone ensures a high conversion rate. The acidic conditions are compatible with the pyrazole core. Post-reaction workup with isopropanol quenches any excess oxidant, and a standard aqueous workup followed by chromatographic purification isolates the target compound.

Materials:

  • 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

  • Jones Reagent (Chromium trioxide in concentrated Sulfuric Acid/Water)

  • Acetone (anhydrous)

  • Isopropanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol in a sufficient volume of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Oxidation: Add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically indicated by a color change from orange/red to green.

  • Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding isopropanol dropwise until the orange/red color disappears completely.

  • Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Resuspend the residue in diethyl ether and water. Transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude ketone by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: Confirm the structure and purity of the resulting 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Proposed Application I: Anti-Inflammatory Agent (COX-2 Inhibition)

Scientific Rationale: A significant number of 1,5-diarylpyrazole derivatives are potent and selective inhibitors of Cyclooxygenase-2 (COX-2).[6][8] The anti-inflammatory drug Celecoxib is a prime example. The core pyrazole structure is key to fitting into the COX-2 active site.[9] Furthermore, studies on pyrazole derivatives containing ethanone skeletons have explicitly pointed to their potential as anti-inflammatory agents.[10][11] The structural similarity of our target compound to these known COX inhibitors makes this a primary and highly promising avenue for investigation.[12]

Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a method to determine the compound's inhibitory activity (IC₅₀) against both COX isoforms to establish potency and selectivity.

Causality and Experimental Rationale: This assay measures the peroxidase activity of COX enzymes. In the presence of heme, COX converts arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This second step involves the oxidation of a chromogenic substrate, TMPD, which can be measured spectrophotometrically. An inhibitor will reduce the rate of this color change, allowing for the calculation of its inhibitory potency. Running the assay for both COX-1 and COX-2 allows for the determination of the selectivity index (SI = IC₅₀(COX-1) / IC₅₀(COX-2)), a critical parameter for modern anti-inflammatory drugs.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)

  • 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (test compound)

  • Celecoxib (positive control for selective COX-2 inhibition)

  • Ibuprofen (non-selective control)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-620 nm

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compound and controls in DMSO. Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in the assay buffer.

  • Plate Setup: To each well of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add 10 µL of the test compound solution at various concentrations (typically a serial dilution from 100 µM to 0.1 nM). Include wells for vehicle control (DMSO only) and positive controls.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing both arachidonic acid and TMPD to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at ~610 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time curve.

  • IC₅₀ Determination: Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: COX Inhibition

Summarize the results in a table for clear comparison.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1/COX-2]
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanoneTBDTBDTBD
Celecoxib (Control)~15~0.04~375
Ibuprofen (Control)~5~10~0.5
Visualization: COX Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids PLA2 PLA2 Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_1 Prostaglandins (Homeostatic) COX1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2 Gastric_Protection Gastric_Protection Prostaglandins_1->Gastric_Protection Pain_Fever_Inflammation Pain_Fever_Inflammation Prostaglandins_2->Pain_Fever_Inflammation Inhibitor Target Compound Inhibitor->COX2 Inhibition

Caption: Role of COX enzymes in prostaglandin synthesis and point of inhibition.

Proposed Application II: CNS Agent (MAO Inhibition)

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can alleviate symptoms of depression and neurodegenerative diseases such as Parkinson's. A 2015 study demonstrated that novel 2-pyrazoline-1-ethanone derivatives can act as potent and selective MAO inhibitors.[13] Although our target compound has a pyrazole rather than a pyrazoline core, the structural similarity of the ethanone moiety warrants investigation into its potential as a MAO inhibitor.

Protocol 4.1: In Vitro MAO-A/MAO-B Inhibition Assay

This protocol uses a chemiluminescent assay to determine the compound's inhibitory activity (IC₅₀) against both MAO isoforms.

Causality and Experimental Rationale: This assay quantifies the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO. The H₂O₂ reacts with luminol in the presence of horseradish peroxidase (HRP) to produce a light signal. The intensity of the light is directly proportional to MAO activity. An inhibitor will decrease the luminescent signal, allowing for precise quantification of its potency against both MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5)

  • MAO substrate (e.g., p-tyramine)

  • Horseradish Peroxidase (HRP)

  • Luminol

  • 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (test compound)

  • Clorgyline (positive control for MAO-A inhibition)

  • Selegiline (positive control for MAO-B inhibition)

  • DMSO (vehicle)

  • White, opaque 96-well microplates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Add 2 µL of the test compound in DMSO (at various concentrations) or controls to the wells of a white, opaque 96-well plate.

  • Enzyme Addition: Add 50 µL of either MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Prepare a detection reagent mix containing the MAO substrate, HRP, and luminol in assay buffer. Add 50 µL of this mix to each well to start the reaction.

  • Signal Measurement: Incubate the plate at room temperature for 20 minutes, then measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (wells with no enzyme).

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isoform.

Data Presentation: MAO Inhibition
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (A vs B)
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanoneTBDTBDTBD
Clorgyline (Control)~0.008~5Selective A
Selegiline (Control)~2~0.01Selective B
Visualization: MAO Workflow

MAO_Workflow cluster_neuron Synaptic Cleft & Presynaptic Neuron Neurotransmitter Dopamine, Serotonin, etc. Reuptake Reuptake Neurotransmitter->Reuptake Reuptake into Presynaptic Neuron MAO MAO-A / MAO-B Reuptake->MAO Metabolites Metabolites MAO->Metabolites Metabolism Inhibitor Target Compound Inhibitor->MAO Inhibition

Caption: MAO's role in neurotransmitter metabolism and point of inhibition.

Other Potential Applications & Future Directions

The versatility of the pyrazole scaffold suggests other therapeutic areas worth exploring:

  • Oncology: Derivatives of pyrazolyl-ethanone have shown cytotoxic effects against various cancer cell lines.[14] An initial screen using a standard MTT or CellTiter-Glo assay against a panel of cancer cell lines (e.g., NCI-60) would be a cost-effective first step.

  • Metabolic Disorders: Pyrazolone derivatives have been identified as inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[15] An in vitro xanthine oxidase inhibition assay could quickly assess this potential.

Conclusion: While 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a novel chemical entity with limited published data, its structural features strongly suggest high potential in medicinal chemistry. The protocols outlined in this guide provide a clear, evidence-based roadmap for its initial characterization. Based on extensive data from related analogues, investigation into its activity as a selective COX-2 inhibitor and a MAO inhibitor is highly recommended. Positive results from these initial screens would warrant further studies, including pharmacokinetic profiling and in vivo efficacy models, positioning this compound as a promising lead for a new generation of therapeutics.

References

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 40-47. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]

  • Geronikaki, A., et al. (2020). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]

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  • Gupta, A., & Singh, R. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles: A review. [Link]

  • Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry. [Link]

  • Liu, X., et al. (2015). Design and Synthesis of Novel 2-pyrazoline-1-ethanone Derivatives as Selective MAO Inhibitors. PubMed. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • Ak, S., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. [Link]

  • Ghorab, M. M., et al. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. PubMed Central. [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Pyrazole Derivatives from 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold and the Utility of a Versatile Building Block The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Utility of a Versatile Building Block

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural versatility has led to its incorporation into a wide array of FDA-approved drugs, highlighting its significance as a "privileged scaffold" in drug discovery. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.

This document provides detailed application notes and protocols for the use of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone as a key starting material for the synthesis of novel, biologically relevant pyrazole derivatives. The presence of both a reactive ketone and a methoxy group on an ethyl chain offers multiple avenues for synthetic diversification, allowing researchers to explore a wide chemical space. We will detail protocols for the synthesis of pyrazole-based chalcones, α,β-unsaturated systems, and fused heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines.

Physicochemical Properties of the Starting Material

PropertyValue
IUPAC Name 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone
CAS Number 1177283-64-5
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Solid

Protocol I: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones) by reacting a ketone with an aromatic aldehyde in the presence of a base. These chalcone derivatives are valuable intermediates for synthesizing various heterocyclic compounds, such as pyrazolines and pyrimidines.

Reaction Workflow

G start_ketone 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone reaction Claisen-Schmidt Condensation start_ketone->reaction aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->reaction base Base (e.g., NaOH or KOH) in Ethanol base->reaction workup Aqueous Workup & Recrystallization reaction->workup product Pyrazole-Based Chalcone Derivative workup->product

Caption: Workflow for Claisen-Schmidt condensation.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (1.54 g, 10 mmol) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) in 30 mL of ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise over 15 minutes.

  • Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • Product Isolation: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water.

  • Purification: Acidify the mixture with dilute HCl to a pH of ~5-6. The precipitated solid is the crude chalcone derivative.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from ethanol to obtain the pure product.

Expected Results and Data
Aldehyde ReactantProduct NameExpected Yield
Benzaldehyde(E)-3-phenyl-1-(1-methyl-1H-pyrazol-5-yl)-4-methoxybut-2-en-1-one80-90%
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-4-methoxybut-2-en-1-one85-95%
4-Methoxybenzaldehyde(E)-3-(4-methoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-4-methoxybut-2-en-1-one75-85%

Protocol II: Synthesis of α,β-Unsaturated Pyrazolyl Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. This method is particularly useful for creating highly functionalized pyrazole derivatives.

Reaction Workflow

G start_ketone 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone reaction Knoevenagel Condensation with Dean-Stark Trap start_ketone->reaction active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->reaction catalyst Catalyst (e.g., Piperidine) in Toluene catalyst->reaction workup Solvent Removal & Column Chromatography reaction->workup product α,β-Unsaturated Pyrazolyl Derivative workup->product

Caption: Workflow for Knoevenagel condensation.

Detailed Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (1.54 g, 10 mmol), an active methylene compound (e.g., malononitrile, 0.66 g, 10 mmol), and 40 mL of toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).

  • Reaction: Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.

Expected Results and Data
Active Methylene CompoundProduct NameExpected Yield
Malononitrile2-(1-(1-methyl-1H-pyrazol-5-yl)-2-methoxyethylidene)malononitrile70-85%
Ethyl CyanoacetateEthyl 2-cyano-3-(1-methyl-1H-pyrazol-5-yl)-4-methoxybut-2-enoate65-80%

Protocol III: Multi-Step Synthesis of Fused Pyrazolo[1,5-a]pyrimidines

Fused heterocyclic systems often exhibit enhanced biological activity. Pyrazolo[1,5-a]pyrimidines are a class of compounds known for their potential as kinase inhibitors. The synthesis of these compounds from our starting ketone involves a three-step process: oximation, reduction to an aminopyrazole, and subsequent cyclocondensation.

Overall Synthetic Pathway

G A Start: 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone B Step 1: Oximation (Hydroxylamine-HCl, Pyridine) A->B C Intermediate: Pyrazolyl Oxime B->C D Step 2: Reduction (e.g., Zn/Acetic Acid) C->D E Intermediate: Aminopyrazole Derivative D->E F Step 3: Cyclocondensation (1,3-Dicarbonyl Compound, Acetic Acid) E->F G Final Product: Pyrazolo[1,5-a]pyrimidine F->G

Caption: Multi-step synthesis of pyrazolo[1,5-a]pyrimidines.

Step 1: Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone Oxime
  • Reaction Setup: Dissolve 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (1.54 g, 10 mmol) and hydroxylamine hydrochloride (0.83 g, 12 mmol) in 25 mL of ethanol in a 50 mL round-bottom flask.

  • Base Addition: Add pyridine (1.2 mL, 15 mmol) and heat the mixture to reflux for 2 hours.

  • Workup: After cooling, pour the reaction mixture into 50 mL of water. The oxime will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The product is typically used in the next step without further purification. Expected yield is >90%.

Step 2: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)-2-methoxyethan-1-amine
  • Reaction Setup: Suspend the crude oxime from Step 1 (approx. 10 mmol) in 30 mL of glacial acetic acid.

  • Reduction: Add zinc dust (1.96 g, 30 mmol) portion-wise while keeping the temperature below 40°C with an ice bath.

  • Reaction Completion: Stir at room temperature for 3 hours after the addition is complete.

  • Workup: Filter off the excess zinc and inorganic salts. Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude aminopyrazole.

Step 3: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

This step utilizes the cyclocondensation of the synthesized aminopyrazole with a 1,3-dicarbonyl compound, a common strategy for forming the pyrazolo[1,5-a]pyrimidine scaffold.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the crude aminopyrazole from Step 2 (approx. 10 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 g, 11 mmol) in 20 mL of glacial acetic acid.

  • Cyclization: Heat the mixture to reflux for 4 hours.

  • Isolation: Cool the reaction mixture and pour it onto crushed ice. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Expected Results and Data for Fused Derivatives
1,3-Dicarbonyl CompoundProduct NameExpected Overall Yield
Acetylacetone2-(Methoxymethyl)-5,7-dimethyl-2,3-dihydro-1H-pyrazolo[1,5-a]pyrimidine40-50% (over 3 steps)
Ethyl Acetoacetate2-(Methoxymethyl)-7-methyl-2,3-dihydro-1H-pyrazolo[1,5-a]pyrimidin-5(4H)-one35-45% (over 3 steps)

Conclusion

The protocols outlined in this document demonstrate the versatility of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone as a precursor for the synthesis of a diverse range of novel pyrazole derivatives. By leveraging well-established synthetic methodologies such as the Claisen-Schmidt and Knoevenagel condensations, as well as multi-step pathways to fused heterocyclic systems, researchers can efficiently generate libraries of compounds for screening in drug discovery programs. The presented step-by-step procedures, along with expected outcomes, provide a solid foundation for the exploration of new chemical entities based on the privileged pyrazole scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole and its derivatives: an excellent N-hetrocycle with wide range of biological applications (a review). Oriental Journal of Chemistry. Available at: [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]

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  • Synthesis of some new dipyrazolyl ketones and pyrazolopyrimidine deriv
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  • Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. Sciendo.
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  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)
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  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. National Institutes of Health. Available at: [Link]

  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives
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  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. National Institutes of Health. Available at: [Link]

  • Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

  • KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals.
  • Claisen-Schmidt Condens
  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online.
  • Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. ResearchGate. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]

  • Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson.
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  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ketone homologation to produce α-methoxyketones: application to conduritol synthesis. Royal Society of Chemistry. Available at: [Link]

  • Reactions of β-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone. Journal of Fluorine Chemistry.
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  • Synthesis of Methoxy‐2‐hydroxy‐1,4‐naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions. ResearchGate. Available at: [Link]

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  • 3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone.
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Application

The Strategic Utility of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone in the Assembly of Bioactive Heterocycles

Introduction: Unlocking the Potential of a Versatile Pyrazole Building Block In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold stands as a cornerstone for the development of a myriad of th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyrazole Building Block

In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold stands as a cornerstone for the development of a myriad of therapeutic agents.[1] Its inherent physicochemical properties and structural versatility have led to its incorporation into numerous clinically approved drugs.[2] Within this privileged class of heterocycles, "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" emerges as a highly valuable and reactive intermediate for the synthesis of complex, bioactive fused heterocyclic systems. This guide provides an in-depth exploration of its application, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds renowned for their diverse pharmacological activities.

The strategic importance of this particular ketone lies in the juxtaposition of a reactive methoxyethanone moiety and a stable, substituted pyrazole core. This arrangement provides a versatile handle for the construction of fused ring systems through cyclocondensation reactions with various dinucleophiles. The methoxy group can act as a leaving group or be retained in the final product, offering further avenues for structural diversification and modulation of biological activity. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a robust framework for the utilization of this potent synthetic building block.

Chemical Properties and Reactivity Profile

"2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" is a ketone derivative of a 1-methylpyrazole. The presence of the methoxy group alpha to the carbonyl functionality introduces unique reactivity. The molecule possesses multiple reactive sites that can be strategically exploited in organic synthesis.

PropertyValue/DescriptionSource
IUPAC Name 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanoneN/A
Molecular Formula C₇H₁₀N₂O₂N/A
Molecular Weight 154.17 g/mol N/A
Key Reactive Sites Carbonyl carbon, α-carbon, pyrazole ring nitrogensGeneral Chemical Principles
Predicted Reactivity Susceptible to nucleophilic attack at the carbonyl carbon. The α-protons are acidic and can be deprotonated to form an enolate. The pyrazole ring can participate in various cycloaddition and substitution reactions.General Chemical Principles

The core reactivity of this ketone revolves around the electrophilic nature of the carbonyl carbon and the nucleophilicity of the pyrazole ring nitrogens. This dual reactivity is the cornerstone of its utility in the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines.

Application in the Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][4] The synthesis of these scaffolds often involves the condensation of a pyrazole derivative with a 1,3-dielectrophilic species. "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" can be envisioned as a precursor to a key synthon for this transformation.

Proposed Synthetic Pathway: A Mechanistic Overview

The synthesis of pyrazolo[1,5-a]pyrimidines from "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" would likely proceed through a cyclocondensation reaction with a suitable dinucleophile. A plausible and efficient strategy involves the reaction with a β-enaminone or a similar 1,3-dicarbonyl equivalent. The general mechanism is outlined below:

G cluster_0 Reaction Initiation cluster_1 Cyclization cluster_2 Final Product A 2-Methoxy-1-(1-methyl- 1H-pyrazol-5-yl)ethanone C Initial Adduct A->C Nucleophilic Attack B Dinucleophile (e.g., Enaminone) B->C D Intramolecular Condensation C->D E Dehydration/ Elimination D->E F Pyrazolo[1,5-a]pyrimidine Derivative E->F

Figure 1: Proposed reaction workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

This generalized workflow highlights the key steps: initial nucleophilic attack of the dinucleophile on the carbonyl carbon of the pyrazole ketone, followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the aromatic pyrazolo[1,5-a]pyrimidine core.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

Objective: To synthesize a pyrazolo[1,5-a]pyrimidine derivative via the cyclocondensation of "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" with a β-enaminone.

Materials:

  • 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

  • A suitable β-enaminone (e.g., 3-(dimethylamino)acrylonitrile)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (1.0 eq) and the β-enaminone (1.1 eq) in a mixture of glacial acetic acid (10 mL) and ethanol (10 mL).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the desired pyrazolo[1,5-a]pyrimidine product.

  • Characterization: The structure of the purified product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: A mixture of glacial acetic acid and ethanol is often used for this type of cyclocondensation. Acetic acid acts as a catalyst by protonating the carbonyl group, making it more electrophilic, and also serves as a solvent. Ethanol is a co-solvent to ensure the solubility of the reactants.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the pyrazolo[1,5-a]pyrimidine derivative would be confirmed by spectroscopic analysis. The following table outlines the expected data for a hypothetical product.

Analytical TechniqueExpected Observations
¹H NMR Appearance of new aromatic protons corresponding to the pyrimidine ring. Disappearance of the methoxy and methylene protons of the starting ketone.
¹³C NMR Appearance of new quaternary and methine carbons in the aromatic region, corresponding to the fused pyrimidine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the pyrazolo[1,5-a]pyrimidine product.
Yield Expected yields for this type of reaction typically range from 60-85%, depending on the specific substrates and reaction conditions.

Visualizing the Synthetic Transformation

The following diagram illustrates the key bond formations in the synthesis of the pyrazolo[1,5-a]pyrimidine core.

G cluster_reactants Reactants cluster_product Product reactant1 <<table><tr><td><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=137890052&t=l' />td>tr><tr><td>2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanonetd>tr>table>> product <<table><tr><td><imgsrc='https://www.chem.ucla.edu/~harding/IGOC/P/pyrazolo15apyrimidine01.png' />td>tr><tr><td>Pyrazolo[1,5-a]pyrimidine Derivativetd>tr>table>> reactant1->product Cyclocondensation reactant2 <<table><tr><td><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=641334&t=l' />td>tr><tr><td>β-Enaminonetd>tr>table>> reactant2->product

Figure 2: General transformation of the pyrazole ketone to the pyrazolo[1,5-a]pyrimidine scaffold.

Conclusion and Future Perspectives

"2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" represents a potent and versatile building block for the synthesis of bioactive heterocycles. The protocols and mechanistic insights provided herein offer a solid foundation for its application in the construction of pyrazolo[1,5-a]pyrimidine libraries for drug discovery programs. The adaptability of the pyrazole core and the reactivity of the methoxyethanone side chain allow for the generation of a diverse range of analogs with potentially novel biological activities. Further exploration of the reactivity of this ketone with other dinucleophiles and the subsequent biological evaluation of the resulting fused heterocycles are promising avenues for future research in the quest for new and effective therapeutic agents.

References

  • Hassan, A. S., & Al-Sabawi, A. M. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(9), 3788. [Link]

  • Zhao, M., Ren, H., Chang, J., Zhang, D., Yang, Y., He, Y., Qi, C., & Zhang, H. (2016). Design and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives bearing nitrogen mustard moiety and evaluation of their antitumor activity in vitro and in vivo. European Journal of Medicinal Chemistry, 119, 183–196. [Link]

  • El-Faham, A., Al-Othman, Z. A., & El-Mahdy, G. A. (2021). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 14(1), 102874. [Link]

  • Abdel-Aziz, A. A. -M., & Mekawey, A. A. I. (2009). Pyrazolo[1,5-a]pyrimidines: synthesis and biological evaluation of some new derivatives. Archiv der Pharmazie, 342(11), 658–665. [Link]

  • PubChem. (n.d.). 2-(2-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone. Retrieved from [Link]

  • ACS Publications. (2025). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. [Link]

  • Gomaa, M. A.-M. (2022). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]

  • Tighadouini, S., Radi, S., Siraj, B., Mabkhot, Y. N., Al-Aizari, A. A., & Ansar, M. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 27(19), 6289. [Link]

  • Karrouchi, K., Ramli, Y., Taoufik, J., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Conti, P., Di Francesco, E. A., Gessini, A., & Sulpizio, S. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3788. [Link]

Sources

Method

Application Notes and Protocols: 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone as a Key Precursor for Advanced Kinase Inhibitors

Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibitor Design Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating a wide range of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating a wide range of processes including cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.

Among the diverse heterocyclic scaffolds utilized in the design of kinase inhibitors, the pyrazole ring has emerged as a "privileged" structure.[3] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases make it an ideal framework for the development of potent and selective inhibitors. Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its clinical significance.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone , a versatile precursor for a new generation of kinase inhibitors. We will delve into the synthetic protocols, the rationale behind the experimental choices, and the subsequent elaboration of this key intermediate into potent kinase-inhibiting scaffolds.

Part 1: Synthesis of the Precursor: 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

The synthesis of the title precursor can be achieved through a multi-step sequence starting from readily available commercial reagents. The following protocol is a representative and scientifically sound pathway derived from established chemical principles and related literature precedents.

Step 1: Synthesis of 1-Methyl-1H-pyrazol-5-ol

The initial step involves the construction of the core pyrazole ring. A reliable method for the synthesis of 1-methyl-1H-pyrazol-5-ol is through the cyclization of a β-ketoester with methylhydrazine. A related patented procedure for a similar compound provides a strong basis for this step.[4]

Protocol 1: Synthesis of 1-Methyl-1H-pyrazol-5-ol

ReagentMolar Equiv.MW ( g/mol )Amount
Ethyl acetoacetate1.0130.1413.0 g
Methylhydrazine1.146.075.5 mL
Ethanol-46.07100 mL
Acetic Acid (glacial)catalytic60.050.5 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol (100 mL).

  • Slowly add methylhydrazine (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1-methyl-1H-pyrazol-5-ol as a solid.

Causality of Experimental Choices: The use of a slight excess of methylhydrazine ensures the complete consumption of the more expensive ethyl acetoacetate. Acetic acid acts as a catalyst to facilitate the initial condensation and subsequent cyclization. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate without significant side product formation.

Step 2: O-Alkylation to yield 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

The hydroxyl group of 1-methyl-1H-pyrazol-5-ol can be alkylated with 2-methoxyacetyl chloride to introduce the desired methoxyethanone side chain. This is a standard acylation reaction.

Protocol 2: Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

ReagentMolar Equiv.MW ( g/mol )Amount
1-Methyl-1H-pyrazol-5-ol1.098.109.8 g
2-Methoxyacetyl chloride1.2108.5211.7 mL
Triethylamine1.5101.1920.9 mL
Dichloromethane (DCM)-84.93150 mL

Procedure:

  • In a 500 mL three-necked flask under a nitrogen atmosphere, dissolve 1-methyl-1H-pyrazol-5-ol (1.0 eq) in dry dichloromethane (150 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add 2-methoxyacetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water (50 mL).

  • Separate the organic layer, and wash it sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

Causality of Experimental Choices: The reaction is performed under an inert atmosphere to prevent the hydrolysis of the acid chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The aqueous workup is essential to remove the triethylamine hydrochloride salt and any unreacted reagents. Column chromatography is a standard and effective method for purifying the final product.

Part 2: Application of the Precursor in the Synthesis of Kinase Inhibitors

The ketone functionality in 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone serves as a versatile handle for constructing more complex heterocyclic systems that are known to inhibit kinases. A common strategy involves the condensation of the ketone with a suitable binucleophile to form a fused ring system, such as a pyrazolopyrimidine or a pyrazolopyridine.

Application Example: Synthesis of a Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several known kinase inhibitors.[5] The following protocol illustrates a general approach to construct this scaffold from our precursor.

Protocol 3: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

ReagentMolar Equiv.MW ( g/mol )Amount
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone1.0170.181.70 g
3-Dimethylamino-1-(aryl)prop-2-en-1-one1.1VariableVariable
Acetic Acid (glacial)-60.0520 mL

Procedure:

  • To a 50 mL round-bottom flask, add 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (1.0 eq) and the desired 3-dimethylamino-1-(aryl)prop-2-en-1-one (1.1 eq).

  • Add glacial acetic acid (20 mL) as the solvent and catalyst.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (100 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality of Experimental Choices: The enaminone, 3-dimethylamino-1-(aryl)prop-2-en-1-one, acts as the three-carbon unit required to form the pyrimidine ring. Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization reactions. The precipitation in ice-water is an effective method for initial product isolation.

Data Presentation: Inhibitory Activity of Representative Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities (IC₅₀ values) of several pyrazole-containing kinase inhibitors against various kinases, illustrating the potential of this scaffold in drug discovery. While these compounds are not directly synthesized from the title precursor in the cited literature, they represent the types of potent molecules that can be accessed through its derivatives.

Compound ClassTarget Kinase(s)IC₅₀ (nM)Reference
Pyrazolo[3,4-d]pyrimidineJAK2/3, Aurora A/B8 - 2520
4-Amino-(1H)-pyrazoleJAK1, JAK2, JAK32.2 - 3.5
PyrazolopyridineAkt<100
1,5-DiarylpyrazoleCOX-2150 (Celecoxib)

Visualization of Key Concepts

Synthetic Workflow

The following diagram illustrates the overall synthetic strategy from starting materials to the pyrazolo[1,5-a]pyrimidine scaffold.

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_inhibitor Kinase Inhibitor Scaffold Synthesis A Ethyl Acetoacetate + Methylhydrazine B 1-Methyl-1H-pyrazol-5-ol A->B Cyclization D 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone B->D O-Acylation C 2-Methoxyacetyl chloride C->D F Pyrazolo[1,5-a]pyrimidine Scaffold D->F Condensation/ Cyclization E 3-Dimethylamino-1-(aryl)prop-2-en-1-one E->F

Caption: Synthetic workflow for the preparation of a pyrazolo[1,5-a]pyrimidine scaffold.

Kinase Inhibition Signaling Pathway

The diagram below depicts a simplified signaling pathway and the mechanism of action of a pyrazole-based kinase inhibitor.

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., ALK, JAK) Kinase Kinase Domain (ATP-Binding Pocket) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Kinase Competitive Binding

Caption: Mechanism of action of a pyrazole-based kinase inhibitor.

Conclusion and Future Perspectives

"2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. The protocols outlined in this document provide a solid foundation for its preparation and subsequent elaboration into diverse heterocyclic scaffolds. The strategic incorporation of the 1-methylpyrazole moiety offers a proven strategy for achieving high potency and selectivity against various kinase targets. Further exploration of the chemical space around this precursor, through the introduction of different substituents and the construction of novel fused ring systems, holds significant promise for the discovery of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling.

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Application

Application Notes and Protocols for the Evaluation of "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" in Anti-Inflammatory Drug Development

Introduction: The Pyrazole Scaffold as a Privileged Structure in Inflammation Research The pursuit of novel anti-inflammatory agents is a cornerstone of pharmaceutical research, aimed at addressing a myriad of debilitati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Inflammation Research

The pursuit of novel anti-inflammatory agents is a cornerstone of pharmaceutical research, aimed at addressing a myriad of debilitating conditions, from rheumatoid arthritis to inflammatory bowel disease. Within the vast landscape of medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Pyrazole-containing molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the therapeutic potential of this heterocyclic motif.[4][5]

This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of a novel pyrazole derivative, "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone," as a potential anti-inflammatory agent. While specific data on this particular compound is nascent, the protocols outlined herein represent a robust and industry-standard approach to characterizing the anti-inflammatory profile of new chemical entities bearing the pyrazole scaffold. We will delve into the mechanistic rationale behind each experimental step, providing a framework for generating reliable and reproducible data.

PART 1: Synthesis and Characterization of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

While the specific synthesis of "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" (CAS 1177283-64-5) is not detailed in the provided search results, a general approach to synthesizing similar pyrazole derivatives often involves the condensation of a β-diketone or a related precursor with hydrazine or its derivatives. For the purpose of this guide, we will assume the successful synthesis and purification of the target compound.

Essential Characterization Steps:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

PART 2: In Vitro Evaluation of Anti-Inflammatory Activity

The initial screening of a potential anti-inflammatory compound involves a battery of in vitro assays to assess its efficacy and elucidate its mechanism of action at the cellular level. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for these studies, as macrophages play a central role in the inflammatory response.[6] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.[7]

Cell Viability Assay: Determining Non-Cytotoxic Concentrations

Rationale: Before evaluating the anti-inflammatory effects of a compound, it is crucial to determine the concentration range that is not toxic to the cells. This ensures that any observed reduction in inflammatory markers is a direct result of the compound's activity and not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Protocol: MTT Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" in dimethyl sulfoxide (DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay

Rationale: During inflammation, activated macrophages produce high levels of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS).[8] NO is a key inflammatory mediator, and its inhibition is a hallmark of many anti-inflammatory agents. The Griess assay is a simple and sensitive method for measuring nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[8]

Protocol: Griess Assay for Nitrite Quantification

  • Cell Treatment: Seed and treat RAW 264.7 cells with "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" at non-cytotoxic concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Pro-inflammatory Cytokine Analysis (ELISA)

Rationale: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are critical mediators of the inflammatory cascade.[7][9] Quantifying the levels of these cytokines in the cell culture supernatant provides a direct measure of the compound's ability to suppress the inflammatory response. Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive technique for this purpose.

Protocol: ELISA for TNF-α and IL-6

  • Sample Collection: Collect the supernatant from RAW 264.7 cells treated with the test compound and/or LPS as described in the NO assay protocol.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for mouse TNF-α and IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis of Key Inflammatory Proteins

Rationale: To delve deeper into the mechanism of action, Western blotting can be used to assess the expression levels of key proteins involved in the inflammatory signaling pathways. This includes iNOS, cyclooxygenase-2 (COX-2), and components of the NF-κB and MAPK signaling cascades.[6][10]

Protocol: Western Blotting

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65 (a subunit of NF-κB), p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Signaling Pathway Visualization

The inflammatory response in macrophages is largely orchestrated by the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13]

NF-κB Signaling Pathway

The NF-κB transcription factor family plays a pivotal role in regulating the expression of numerous pro-inflammatory genes.[9][11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[14] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes.[14][15]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB IκB Degradation NFkB_IkB->NFkB NF-κB Release DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway in macrophages.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are crucial signaling molecules involved in a variety of cellular processes, including inflammation.[12][16] These kinases are activated by a phosphorylation cascade and, in turn, phosphorylate downstream targets, including transcription factors that regulate the expression of inflammatory genes.[12][16]

MAPK_Pathway cluster_cascade Phosphorylation Cascade cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK Stimuli->MAP3K MAP2K MAPKK MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Induces

Caption: General overview of the MAPK signaling cascade.

PART 3: In Vivo Evaluation of Anti-Inflammatory Activity

Promising results from in vitro studies warrant further investigation in a living organism. The carrageenan-induced paw edema model in rodents is a widely used and well-accepted acute inflammation model for the preliminary screening of anti-inflammatory drugs.[17][18][19]

Carrageenan-Induced Paw Edema in Rats

Rationale: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness).[18] The first phase is mediated by the release of histamine, serotonin, and bradykinin, while the second phase is associated with the production of prostaglandins and other inflammatory mediators.[19] The ability of a test compound to reduce the paw volume is a measure of its anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the rats into several groups (n=6 per group):

    • Group 1 (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose).

    • Group 2 (Carrageenan): Vehicle + Carrageenan.

    • Group 3 (Reference Drug): A standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) + Carrageenan.

    • Groups 4, 5, 6 (Test Compound): "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" at different doses (e.g., 10, 25, 50 mg/kg) + Carrageenan.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[20]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow Visualization

InVivo_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Grouping of Animals Acclimatization->Grouping Dosing Drug Administration (Vehicle, Reference, Test Compound) Grouping->Dosing PawMeasurement_0h Measure Paw Volume (0h) Dosing->PawMeasurement_0h Carrageenan Inject Carrageenan (0.1 mL, 1%) PawMeasurement_0h->Carrageenan PawMeasurement_post Measure Paw Volume (1, 2, 3, 4, 5h) Carrageenan->PawMeasurement_post DataAnalysis Data Analysis (% Edema Inhibition) PawMeasurement_post->DataAnalysis

Caption: Workflow for the carrageenan-induced paw edema model.

PART 4: Data Interpretation and Future Directions

The culmination of these in vitro and in vivo studies will provide a comprehensive preliminary profile of the anti-inflammatory potential of "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone."

Data Summary Table:

AssayEndpoint MeasuredExpected Outcome for an Active Compound
In Vitro
MTT AssayCell Viability (%)High cell viability at effective concentrations
Griess AssayNitrite Concentration (µM)Dose-dependent reduction in LPS-induced NO production
ELISATNF-α, IL-6 Concentrations (pg/mL)Dose-dependent reduction in LPS-induced cytokine secretion
Western BlotExpression of iNOS, COX-2, p-p65, p-p38, etc.Decreased expression/phosphorylation of pro-inflammatory proteins
In Vivo
Paw Edema ModelPaw Volume (mL) and % Inhibition of EdemaSignificant reduction in paw swelling compared to the control group

Future Directions:

Should "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" demonstrate significant anti-inflammatory activity in these initial studies, further investigations would be warranted, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and pharmacokinetic properties.[21]

  • Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as adjuvant-induced arthritis.

  • Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile and assessing the safety of the compound.

  • Target Identification and Validation: Elucidating the precise molecular target(s) of the compound.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" as a potential anti-inflammatory therapeutic. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can gain a comprehensive understanding of the compound's pharmacological profile and its potential for further development in the treatment of inflammatory diseases. The pyrazole scaffold continues to be a rich source of new drug candidates, and a thorough preclinical evaluation is the critical first step in translating these discoveries into clinical applications.

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Method

Application Notes and Protocols for the Derivatization of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Introduction: Unlocking the Potential of a Privileged Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The subject of this guide, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone , represents a versatile starting material for the synthesis of novel pyrazole-based compounds. The presence of a reactive ketone functional group and a methoxy moiety offers multiple avenues for chemical modification, enabling the exploration of a broad chemical space for drug discovery and development.

This document provides a comprehensive guide to the derivatization of this pyrazole-ethanone scaffold. We will explore several key derivatization techniques, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for each approach. The aim is to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this promising building block in their synthetic endeavors.

Core Derivatization Strategies

The chemical architecture of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone allows for a variety of derivatization strategies. The primary focus of this guide will be on reactions targeting the ketone functional group, as it represents the most versatile handle for molecular elaboration. We will cover the following key transformations:

  • Condensation Reactions: Formation of new carbon-carbon and carbon-nitrogen double bonds.

  • Reduction of the Ketone: Conversion to the corresponding secondary alcohol.

  • Alpha-Functionalization: Introduction of substituents at the carbon adjacent to the carbonyl group.

  • Carbonyl Olefination: Conversion of the carbonyl to an alkene.

  • Nucleophilic Addition: Formation of new carbon-carbon bonds at the carbonyl carbon.

Each of these strategies opens up a distinct family of derivatives with potentially unique biological activities.

Knoevenagel Condensation: Synthesis of Pyrazolyl Chalcone Analogs

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound.[3][4] In the context of our target molecule, this reaction allows for the synthesis of chalcone-like structures, which are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[5][6][7][8]

Scientific Rationale

The reaction proceeds via a base-catalyzed nucleophilic addition of the carbanion generated from the active methylene compound to the electrophilic carbonyl carbon of the pyrazolyl ketone. Subsequent dehydration yields the α,β-unsaturated product. The choice of base and solvent can significantly influence the reaction rate and yield.

Experimental Workflow

Knoevenagel_Condensation reagents 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone + Active Methylene Compound (e.g., Malononitrile) reaction_conditions Base (e.g., Piperidine) Solvent (e.g., Ethanol) Heat reagents->reaction_conditions 1. Mix workup Reaction Quenching & Product Isolation reaction_conditions->workup 2. React product α,β-Unsaturated Pyrazolyl Derivative workup->product 3. Purify Ketone_Reduction ketone 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone reduction Sodium Borohydride (NaBH₄) Methanol 0 °C to RT ketone->reduction 1. Dissolve workup Aqueous Work-up & Extraction reduction->workup 2. Reduce alcohol 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanol workup->alcohol 3. Isolate Alpha_Halogenation ketone 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone halogenation Bromine (Br₂) Acetic Acid Room Temperature ketone->halogenation 1. Dissolve workup Neutralization & Extraction halogenation->workup 2. React product 2-Bromo-2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone workup->product 3. Isolate Wittig_Reaction ylide_prep Phosphonium Salt + Strong Base (e.g., n-BuLi) ylide Phosphonium Ylide ylide_prep->ylide reaction Reaction in Anhydrous THF ylide->reaction ketone 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone ketone->reaction product Pyrazolyl Alkene reaction->product Grignard_Reaction ketone 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone grignard Grignard Reagent (e.g., CH₃MgBr) Anhydrous Ether/THF ketone->grignard 1. Add to workup Acidic Work-up (NH₄Cl) grignard->workup 2. React product Tertiary Pyrazolyl Alcohol workup->product 3. Isolate

Sources

Application

Application Notes &amp; Protocols: A Strategic Approach to Screening 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone in Biological Assays

Abstract This document provides a comprehensive guide for the initial biological characterization of the novel compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. Given the absence of published biological data for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial biological characterization of the novel compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. Given the absence of published biological data for this specific molecule, we present a rationally designed, tiered screening strategy. The protocols and workflows herein are designed to efficiently identify potential biological targets and cellular effects, beginning with broad assessments and progressing toward more specific, mechanistic assays. This guide is intended for researchers, scientists, and drug development professionals aiming to profile new chemical entities. We emphasize a self-validating experimental design, incorporating robust quality control, orthogonal assays, and counter-screening to ensure data integrity and confident hit validation.

Introduction: The Rationale for Screening a Novel Pyrazole Derivative

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of pharmacological activities.[1][2][3] This five-membered heterocycle is a versatile pharmacophore, present in therapeutics ranging from anti-inflammatory agents like celecoxib to targeted cancer therapies such as crizotinib.[1][4][5] The pyrazole moiety's unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to engage with a diverse array of biological targets.[2]

The subject of this guide, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (hereafter referred to as "CMPD4285"), is a novel entity. Its structure, featuring a substituted pyrazole core, suggests a high potential for biological activity. Marketed pyrazole-containing drugs are known to target key enzyme families, including protein kinases and cyclooxygenases, as well as G-protein coupled receptors (GPCRs).[2][4][6] Therefore, a logical first step in characterizing CMPD4285 is to screen it against these target classes.

This application note outlines a strategic screening cascade designed to de-orphanize CMPD4285. The workflow begins with an essential assessment of general cytotoxicity to establish a viable concentration range for subsequent assays. It then proceeds to high-throughput screening (HTS) against broad panels of kinases and GPCRs. The protocols provided are based on established, robust assay technologies to ensure reproducibility and data quality.

The Screening Cascade: A Tiered Strategy for Hit Identification

A successful screening campaign relies on a logical progression of assays, moving from high-throughput, broad-based screens to more complex, lower-throughput validation and mechanistic studies.[7][8] This "screening cascade" is designed to efficiently filter a large number of initial data points down to a small set of validated, high-confidence hits, saving time and resources.[1][9]

G B B C C B->C Proceed if non-toxic at screening conc. D D B->D Proceed if non-toxic at screening conc. E E C->E Primary Hits D->E Primary Hits F F E->F Confirmed Hits G G F->G Potent Hits H H G->H Validated Hits I I H->I Selective Hits

Tier 1: Foundational Assays & Quality Control

Before committing to expensive HTS campaigns, foundational work is required to ensure the compound is suitable for screening and to define its therapeutic window.

Compound Quality Control and Solubility

The first step is to confirm the identity, purity, and solubility of CMPD4285. Purity should be assessed by LC-MS and NMR. Solubility should be determined in the primary assay buffer and in DMSO. Insoluble compounds can lead to false positives through aggregation.

General Cytotoxicity Assessment

A cytotoxicity assay is critical to identify the concentration range where CMPD4285 can be tested without causing general cell death, which would confound the results of any cell-based assay.[10][11] The MTT assay is a robust, colorimetric method for this purpose.[12][13]

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells: A common, robust cell line (e.g., HEK293, HeLa, or HepG2).

  • Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • CMPD4285: 10 mM stock in 100% DMSO.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[10][12]

  • Positive Control: Doxorubicin or Staurosporine (10 µM).

  • Vehicle Control: 0.1% DMSO in culture medium.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Preparation: Prepare a 2X serial dilution of CMPD4285 in culture medium, starting from a high concentration (e.g., 200 µM) down to sub-micromolar levels. The final DMSO concentration should not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[12]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the CC₅₀ (50% cytotoxic concentration). This value will inform the maximum concentration used in subsequent cell-based assays.

Tier 2: Primary High-Throughput Screening

With a non-toxic concentration range established (typically ≤10 µM), CMPD4285 can be submitted to primary HTS against broad target panels. The goal is to identify initial "hits" for further investigation.

Rationale for Target Classes
  • Protein Kinases: The pyrazole scaffold is a well-known "hinge-binder" motif found in many kinase inhibitors.[1] Screening against a broad kinase panel (e.g., Eurofins DiscoverX KINOMEscan®) is a high-priority strategy.[13][15]

  • G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of cell surface receptors and are targeted by a significant portion of all marketed drugs.[16] Pyrazole-containing compounds have been identified as modulators of various GPCRs.[2]

Assay Quality Control: The Z'-Factor

For any HTS assay, it is crucial to establish its robustness before screening. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[6][17] It accounts for both the dynamic range of the signal and the data variation associated with the positive and negative controls.

Z'-Factor = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low variability. Ideal for HTS.[6]
0 to 0.5MarginalThe assay is acceptable, but may have a higher rate of false positives/negatives.[6][17]
< 0UnacceptableThe signal from controls overlaps, making the assay unsuitable for screening.[18]

A pilot screen with controls is performed to ensure the Z'-factor is consistently > 0.5 before proceeding with the full screen.[19]

Tier 3: Hit Confirmation and Potency Determination

Initial hits from the primary screen require confirmation. This tier aims to verify the activity and determine the potency (IC₅₀ or EC₅₀) of the compound.

Dose-Response Curves

Hits identified in the single-concentration primary screen must be re-tested across a range of concentrations (typically an 8- to 12-point serial dilution) in the same assay format. This allows for the calculation of an IC₅₀ (for inhibitors) or EC₅₀ (for activators), which represents the concentration at which the compound elicits a half-maximal response.

Orthogonal Assay Validation

A critical step in hit validation is to confirm the activity using an assay with a different technology or readout.[20] This helps to eliminate artifacts specific to the primary assay format. For example, if the primary kinase screen used a luminescence-based ADP detection method (ADP-Glo™), a suitable orthogonal assay would be a fluorescence-based method like HTRF® (Homogeneous Time-Resolved Fluorescence).[4][14]

Tier 4: Selectivity and Preliminary Mechanism of Action

Validated hits are further profiled to assess their selectivity and rule out non-specific mechanisms of action.

Counter-Screening and PAINS Analysis
  • Counter-Screening: For cell-based assays, hits should be tested in a parental cell line that does not express the target of interest. Activity in this counter-screen suggests off-target effects or assay interference.[8]

  • PAINS Filtering: Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause false positives in HTS assays through various mechanisms like aggregation, redox activity, or fluorescence interference.[21][22][23] The structure of CMPD4285 should be analyzed using computational filters to flag any potential PAINS liabilities.

Selectivity Profiling

If CMPD4285 is identified as a kinase inhibitor, its selectivity should be profiled against a panel of closely related kinases to determine its specificity. For a GPCR hit, profiling against related receptor subtypes is necessary. High selectivity is often a desirable trait for a therapeutic candidate, as it can reduce the likelihood of off-target side effects.

Detailed Experimental Protocols

Protocol: In Vitro Kinase Inhibition HTS (ADP-Glo™)

This protocol describes a universal, luminescence-based method to measure kinase activity by quantifying ADP production.[5][10]

Materials:

  • Kinase Panel: A broad panel of purified kinases (e.g., from Promega, Eurofins DiscoverX).[24][25]

  • Substrates: Appropriate peptide or protein substrates for each kinase.

  • ATP: Ultra-pure ATP.

  • Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • CMPD4285: 10 mM stock in DMSO, serially diluted.

  • Positive Control: A known broad-spectrum inhibitor (e.g., Staurosporine).

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. V9101): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.[12]

  • Plates: White, opaque 384-well plates.

Procedure (384-well format):

  • Compound Plating: Add 50 nL of serially diluted CMPD4285, Staurosporine, or DMSO (vehicle) to appropriate wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Prepare a 2X ATP solution in assay buffer.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution. The final reaction volume is 5 µL.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[12]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate percent inhibition relative to controls. For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based GPCR Screening (cAMP-Glo™)

This protocol measures changes in intracellular cAMP, a key second messenger for Gs- and Gi-coupled GPCRs.[2][19]

G AC_s AC_s AC_i AC_i

Materials:

  • Cells: HEK293 cells stably expressing the GPCR of interest.

  • Induction Medium: Serum-free medium (e.g., DMEM).

  • CMPD4285: Serially diluted in induction medium.

  • Controls: Known agonist and antagonist for the target GPCR.

  • cAMP-Glo™ Assay Kit (Promega, Cat. V1501): Contains Lysis Buffer and Detection Solution.[19]

  • Plates: White, opaque 384-well plates.

Procedure (384-well format):

  • Cell Seeding: Seed 2,500-5,000 cells per well in 20 µL of culture medium. Incubate for 24 hours.

  • Compound/Control Addition: Add 10 µL of diluted CMPD4285 or control compounds to the wells.

  • Induction: Incubate for 30 minutes at room temperature to stimulate or inhibit cAMP production.

  • Cell Lysis: Add 10 µL of cAMP-Glo™ Lysis Buffer. Shake for 2 minutes.

  • cAMP Detection: Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA). Shake for 2 minutes.

  • PKA Reaction: Incubate for 20 minutes at room temperature.

  • ATP Detection: Add 80 µL of Kinase-Glo® Reagent (included in kit). Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure luminescence. A decrease in signal indicates an increase in cAMP (for Gs agonists) and vice-versa.

  • Data Analysis: Normalize data to controls and determine EC₅₀ or IC₅₀ values.

Protocol: Cell-Based GPCR Screening (FLIPR® Calcium Mobilization)

This protocol measures changes in intracellular calcium, the primary second messenger for Gq-coupled GPCRs.[11][26]

G

Materials:

  • Cells: CHO or HEK293 cells stably expressing the Gq-coupled GPCR of interest.

  • FLIPR® Calcium 5 Assay Kit (Molecular Devices): Contains fluorescent calcium indicator dye.[11]

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • CMPD4285: Serially diluted in assay buffer.

  • Plates: Black-walled, clear-bottom 384-well plates.

  • Instrument: FLIPR® Tetra or FlexStation® 3 Microplate Reader.[27]

Procedure (384-well format):

  • Cell Seeding: Plate 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight.

  • Dye Loading: Prepare the Calcium 5 dye loading buffer according to the kit protocol. Add 25 µL of loading buffer to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂.[11]

  • Compound Plate: Prepare a separate plate with 10 µL of 6X final concentration of CMPD4285 or controls.

  • Data Acquisition:

    • Place both the cell plate and compound plate into the FLIPR instrument.

    • The instrument will establish a baseline fluorescence reading for 5-10 seconds.

    • The instrument will then automatically add 10 µL from the compound plate to the cell plate.

    • Continue to read fluorescence kinetically for 60-180 seconds to capture the calcium flux.

  • Data Analysis: The response is typically measured as the maximum peak fluorescence minus the baseline reading. Determine EC₅₀ or IC₅₀ values from dose-response curves.

Conclusion

The systematic screening of the novel compound 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, or CMPD4285, holds significant potential for the discovery of new biological activities. The pyrazole scaffold is a proven pharmacophore, and a structured approach is essential for efficiently uncovering the compound's therapeutic potential. The screening cascade detailed in this application note provides a robust, logical, and self-validating framework. By starting with foundational cytotoxicity assays, progressing through broad primary HTS against high-value target classes like kinases and GPCRs, and incorporating rigorous hit validation with orthogonal assays and counter-screens, researchers can generate high-quality, reliable data. This strategy maximizes the probability of identifying genuine, selective, and potent biological activity, paving the way for future lead optimization studies.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). What are PAINS?.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). HitHunter Kinase Enzyme Activity Assay Kits. Retrieved from [Link]

  • Faria, J. V., et al. (2017). The pyrazole moiety: a versatile scaffold in medicinal chemistry. Frontiers in Chemistry, 5, 82.
  • Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. Retrieved from [Link]

  • Sui, Y., & Wu, Z. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • PubMed. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • KCAS Bio. (n.d.). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

  • BioAscent. (n.d.). Using a library of Pan-Assay Interference (PAINS) small molecules to understand and improve HTS outcomes. Retrieved from [Link]

  • Verastegui-Sanchez, M. (2021). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery.
  • Molecular Devices. (n.d.). FLIPR Calcium 3 Assay Kit. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Retrieved from [Link]

  • PubMed Central. (2023). Structure, function and drug discovery of GPCR signaling. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. Retrieved from [Link]

  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Retrieved from [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • PubMed. (n.d.). Hit-to-Lead: Hit Validation and Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Prototypical screening cascade for hit generation and validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. Retrieved from [Link]

  • PubMed Central. (n.d.). Principles of early drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Hit validation pre HTS. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • GeeksforGeeks. (2023). GPCR Signaling Pathway. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Welcome to the technical support center for the synthesis of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to enhance your synthetic yield and purity. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone with a high yield?

The recommended approach for synthesizing 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is the Weinreb ketone synthesis . This method is renowned for its high selectivity and good yields in preparing ketones.[1][2] It effectively prevents the common issue of over-addition of the organometallic reagent to form a tertiary alcohol, which is a frequent side reaction with other acylating agents like esters or acid chlorides.[3] The overall strategy involves the reaction of a 5-lithiated-1-methyl-1H-pyrazole with 2-methoxy-N-methyl-N-methoxyacetamide (the Weinreb amide).

Q2: How are the key starting materials, 1-methyl-1H-pyrazole and 2-methoxy-N-methyl-N-methoxyacetamide, prepared?

1-methyl-1H-pyrazole can be synthesized through the cyclocondensation reaction of hydrazine with an appropriate α,β-unsaturated aldehyde or ketone, followed by N-methylation.[4][5] Commercially available sources are also a convenient option.

2-methoxy-N-methyl-N-methoxyacetamide (a Weinreb amide) can be prepared by the acylation of N,O-dimethylhydroxylamine hydrochloride with methoxyacetyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane.[6][7]

Q3: What are the most critical parameters to control during the synthesis?

The success of this synthesis hinges on three critical aspects:

  • Regioselective Lithiation: The deprotonation of 1-methyl-1H-pyrazole must be highly selective for the C5 position. This is a crucial step, as competitive lithiation at the N-methyl group can occur.[8][9]

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the lithiated intermediate.

  • Temperature Control: The formation and reaction of the lithiated pyrazole are highly temperature-dependent. Low temperatures (typically -78 °C) are essential to ensure stability and selectivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

Problem Probable Cause Solution & Scientific Rationale
Low or No Product Yield Incorrect Regioselectivity during Lithiation: You may be forming the kinetically favored N-lithiomethyl pyrazole instead of the desired C5-lithiated thermodynamic product.[8][9][10]Solution: Employ thermodynamic control for the lithiation step. This involves using n-butyllithium in a solvent like tetrahydrofuran (THF) and allowing the reaction mixture to warm to a higher temperature (e.g., 0 °C or room temperature) for a specific duration before cooling back down and adding the electrophile. This allows for the equilibration to the more stable C5-lithiated species.[8][9] Monitoring the reaction by quenching aliquots with D₂O and analyzing by ¹H NMR can confirm the position of lithiation.
Inefficient Coupling Reaction: The reaction between the lithiated pyrazole and the Weinreb amide may be incomplete.Solution: Ensure the lithiated pyrazole is fully formed before adding the Weinreb amide. Add the Weinreb amide solution slowly at a low temperature (-78 °C) to control the exotherm. Allow the reaction to stir at this temperature for an adequate amount of time before slowly warming to room temperature.
Presence of Significant Impurities Isomeric Byproduct Formation: An impurity with a similar mass to the product may be observed. This is likely the isomer formed from the lithiation of the N-methyl group.[10][11]Solution: Optimize the lithiation conditions as described above to favor the C5-lithiated isomer. Purification via column chromatography on silica gel can separate the two isomers. Characterization by ¹H and ¹³C NMR will be crucial to differentiate the isomers based on the chemical shifts of the pyrazole ring protons and the methylene protons adjacent to the carbonyl group.
Unreacted Starting Materials: The presence of unreacted 1-methyl-1H-pyrazole or the Weinreb amide.Solution: Ensure the stoichiometry of the reagents is correct. Use a slight excess (1.1-1.2 equivalents) of n-butyllithium and the Weinreb amide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting materials.
Difficulty in Product Purification Oily Product or Co-eluting Impurities: The crude product may be an oil that is difficult to handle, or impurities may have similar polarity to the desired product.Solution: For oily products, trituration with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can sometimes induce crystallization. For purification, a carefully optimized gradient elution during column chromatography is recommended. Start with a non-polar eluent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.

Experimental Protocols

Protocol 1: Synthesis of 2-methoxy-N-methyl-N-methoxyacetamide
  • To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Slowly add methoxyacetyl chloride (1.05 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can often be used without further purification.

Protocol 2: Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone
  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 1-2 hours to ensure the formation of the thermodynamic C5-lithiated product.

  • Cool the reaction mixture back down to -78 °C.

  • Slowly add a solution of 2-methoxy-N-methyl-N-methoxyacetamide (1.2 eq) in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Synthesis

Synthetic Pathway Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product 1_methyl_pyrazole 1-methyl-1H-pyrazole lithiated_pyrazole 5-Lithio-1-methyl-1H-pyrazole (Thermodynamic Product) 1_methyl_pyrazole->lithiated_pyrazole Lithiation (n-BuLi, THF, 0 °C) weinreb_amide_precursor Methoxyacetyl chloride + N,O-dimethylhydroxylamine weinreb_amide 2-methoxy-N-methyl-N-methoxyacetamide weinreb_amide_precursor->weinreb_amide Acylation (Base) final_product 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone lithiated_pyrazole->final_product Weinreb Ketone Synthesis (-78 °C to RT) weinreb_amide->final_product

Caption: Weinreb ketone synthesis of the target compound.

References

  • Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261–1267.
  • PubMed. (2006). Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • ResearchGate. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Retrieved from [Link]

  • chemeurope.com. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone . This document is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone . This document is designed for researchers, medicinal chemists, and process development scientists who require this key building block in high purity for their synthetic endeavors. The unique combination of a ketone, a methoxy group, and a substituted pyrazole ring presents specific challenges that require a nuanced approach to purification. This guide provides in-depth, field-proven solutions to common problems encountered during the isolation and purification of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone?

A: The impurity profile largely depends on the synthetic route employed. However, common contaminants include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors like β-keto esters or hydrazine derivatives used in pyrazole ring formation.[1][2]

  • Regioisomers: The Knorr pyrazole synthesis and related methods can sometimes yield regioisomers if unsymmetrical 1,3-dicarbonyl compounds are used as precursors.[3][4] Careful analytical characterization (especially 2D NMR) is crucial to confirm the correct isomer.

  • Byproducts from Side Reactions: Incomplete reactions or side reactions can generate related pyrazole derivatives or degradation products.[5]

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., ethanol, DMF, dichloromethane) can be retained in the final product.

  • Products of Over-oxidation or Reduction: If the methoxyethanone side chain is installed via oxidation of the corresponding alcohol, both the starting alcohol and over-oxidized carboxylic acid could be present as impurities.[1]

Q2: My crude product is a dark, viscous oil, but literature suggests it should be a solid. What should I do?

A: This is a common issue where impurities act as a "eutectic" mixture, depressing the melting point and preventing crystallization.

  • Initial Cleanup: First, attempt a simple work-up. Dissolve the oil in a solvent like ethyl acetate or dichloromethane, wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6] This may remove enough of the impurities to induce solidification.

  • Chromatography: If the oil persists, flash column chromatography is the next logical step to separate the target compound from the impurities that are preventing crystallization.[7][8]

  • Solvent Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a large excess of a poor solvent (e.g., hexanes or pentane) dropwise while stirring vigorously. This can sometimes cause the desired product to precipitate or "crash out" as a solid, which can then be collected by filtration.

Q3: What is the most reliable method to confirm the purity of my final product?

A: A combination of techniques is always recommended for unambiguous purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and essential check. A pure compound should ideally show a single spot in multiple solvent systems.[9][10]

  • ¹H and ¹³C NMR Spectroscopy: This is the gold standard for structural confirmation and purity analysis. The absence of signals corresponding to impurities is a strong indicator of high purity.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >95%).[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a classic indicator of a pure crystalline solid.

Section 2: Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification workflow.

Problem 1: Co-elution of Impurities during Column Chromatography

Your product and a key impurity have very similar Rf values on TLC and elute together from the column.

Root Cause: The polarity of the product and the impurity are too similar for effective separation with the chosen eluent.

Solutions:

  • Modify the Solvent System: A systematic change in the mobile phase can often resolve co-eluting spots. Do not just vary the ratio; change the solvents themselves to exploit different intermolecular interactions.[12]

  • Switch the Stationary Phase: If silica gel fails, consider using a different stationary phase. Neutral alumina can be effective, especially for compounds that are sensitive to the acidic nature of silica.[7]

Table 1: Alternative Solvent Systems for Chromatography

Current System (Hexane/EtOAc)Suggested AlternativeRationale
High % EtOAcHexanes/AcetoneAcetone has a different selectivity profile compared to ethyl acetate and can sometimes resolve challenging separations.[13]
Any RatioDichloromethane/MethanolA more polar system. Start with a very low percentage of methanol (e.g., 0.5-2%) and gradually increase.
Any RatioToluene/Ethyl AcetateThe aromatic nature of toluene can alter the interactions with the pyrazole ring, potentially improving separation.
Problem 2: Significant Tailing or Streaking on TLC/Column Chromatography

The spot for your compound appears elongated or "streaked" rather than as a tight, round spot.

Root Cause: The basic nitrogen atoms on the pyrazole ring are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[14] This causes some molecules to "stick" and elute more slowly, leading to tailing.

Solution: Add a Mobile Phase Modifier

  • Incorporate a small amount of a basic modifier, such as triethylamine (TEA) , into your eluent system. A concentration of 0.5-1% v/v is typically sufficient.[15] The TEA will preferentially bind to the acidic sites on the silica, masking them and allowing your pyrazole compound to elute with a much-improved peak shape.

Problem 3: Difficulty in Achieving Crystallization

The product is obtained as a pure oil or amorphous solid after chromatography and resists all attempts to crystallize.

Root Cause: The molecule may have a low melting point, or residual impurities may still be present. The intrinsic molecular structure might also favor an amorphous state.

Solutions:

  • Solvent Screening: A broad screen of solvents is the best approach. A good recrystallization solvent will dissolve your compound when hot but not when cold.[13]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to a supersaturated solution to initiate crystal growth.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed in the back of a fume hood.[13]

Section 3: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is the primary method for purifying the crude product.

Methodology:

  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the target compound. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent of your eluent system (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with light pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, perform "dry loading": dissolve the crude material, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of the packed column.[15]

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

Use this protocol for final purification after chromatography or if the crude product is a solid of reasonable purity.

Methodology:

  • Solvent Selection: Place a small amount of your compound in several test tubes. Add a few drops of different solvents (see Table 2 in the troubleshooting section for ideas) to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[3][13] Common systems for pyrazoles include ethanol, methanol, or ethanol/water mixtures.[3][16]

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add a large excess of solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Specialized Bisulfite Extraction for Ketone Purification

This advanced technique can be highly effective for separating the target ketone from non-ketonic impurities, especially when chromatography is challenging.[17]

Mechanism: Sodium bisulfite reacts reversibly with unhindered ketones to form a charged bisulfite adduct, which is water-soluble. Sterically hindered ketones and other organic impurities do not react and remain in the organic layer.[18]

Methodology:

  • Reaction: Dissolve the crude mixture in a solvent like methanol or THF. Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.[17]

  • Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate) and water. Shake and separate the layers. The bisulfite adduct of your ketone will be in the aqueous layer.

  • Isolation: Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Reversal: To regenerate the ketone, make the aqueous layer basic by adding a solution of sodium carbonate or sodium hydroxide. This reverses the reaction, causing the pure ketone to precipitate or form a separate organic layer.

  • Final Extraction: Extract the regenerated ketone from the aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate to yield the purified product.

Section 4: Visual Workflows & Logic Diagrams

General Purification Workflow

This diagram outlines the standard sequence of operations for purifying 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

PurificationWorkflow cluster_main Purification Pathway Crude Crude Product (Post-Workup) TLC Initial Purity Check (TLC / ¹H NMR) Crude->TLC Decision Purity Acceptable? TLC->Decision Chrom Primary Purification: Flash Chromatography Decision->Chrom No Final Pure Product (>95%) Decision->Final Yes Recryst Secondary Purification: Recrystallization Chrom->Recryst Analysis Purity & Identity Confirmation (NMR, HPLC, MS) Recryst->Analysis Analysis->Final

Caption: Standard workflow for the purification of the target compound.

Troubleshooting Logic for Column Chromatography

This decision tree helps diagnose and solve common issues encountered during chromatographic purification.

Troubleshooting Start Problem with Chromatography? Tailing Streaking or Tailing Observed? Start->Tailing CoElution Co-elution of Impurities? Start->CoElution Tailing->CoElution No AddTEA Solution: Add 0.5-1% Triethylamine to Eluent Tailing->AddTEA Yes ChangeSolvent Solution: Change Solvent System (e.g., Hex/Acetone or DCM/MeOH) CoElution->ChangeSolvent Yes ChangeStationary Advanced Solution: Switch to Neutral Alumina ChangeSolvent->ChangeStationary If Fails

Caption: Decision tree for troubleshooting column chromatography issues.

References

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Westin, J. (n.d.). Column Chromatography. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • PMC - NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

  • Reddit. (2018). Suzuki purification problem. Retrieved from [Link]

  • Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Retrieved from [Link]

  • MDPI. (2024). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Tips and Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). synthesis, characterization, and antioxidant activity of new pyrazoles. Retrieved from [Link]

  • Mylan Laboratories Limited. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • PMC - NIH. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]

  • Egypt. J. Chem. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC). Retrieved from [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Senshu University. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

  • Semantic Scholar. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. Retrieved from [Link]

  • Scribd. (n.d.). Heterocyclic Chemistry Course. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and optimization of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone . This document is designed for researchers, c...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone . This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of pyrazole-based intermediates. As a key structural motif in medicinal chemistry, the efficient and high-yield synthesis of this compound is critical.

This guide moves beyond simple procedural outlines. It is structured as a dynamic troubleshooting resource to address common experimental challenges, explain the chemical principles behind protocol choices, and provide a framework for logical reaction optimization.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone can be approached via two primary and logically distinct pathways. The choice between them often depends on the availability of starting materials, desired scale, and control over regiochemistry.

  • Route A: Direct C5-Acylation of 1-Methylpyrazole. This is an electrophilic aromatic substitution reaction where the pre-formed 1-methylpyrazole ring is acylated at the C5 position using methoxyacetyl chloride. This route is atom-economical but presents challenges in controlling regioselectivity and avoiding catalyst-induced degradation.

  • Route B: Cyclocondensation (Knorr-Type Synthesis). This classic approach involves constructing the pyrazole ring from acyclic precursors. A suitable 1,3-dicarbonyl compound (or its equivalent) is condensed with methylhydrazine. This route offers excellent control over the substitution pattern but may require more complex starting materials.

Synthetic_Routes cluster_A Route A: Direct C5-Acylation cluster_B Route B: Cyclocondensation A_Start 1-Methylpyrazole + Methoxyacetyl Chloride A_Mid Electrophilic Acylation (Friedel-Crafts Type) A_Start->A_Mid Lewis Acid (e.g., FeCl₃, ZnCl₂) A_End 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone A_Mid->A_End B_Start Methoxyacetoacetic Ester Derivative + Methylhydrazine B_Mid Condensation & Cyclization B_Start->B_Mid Acid or Base Catalyst B_End 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone B_Mid->B_End

Caption: Primary synthetic pathways to the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during synthesis, providing causative explanations and actionable solutions.

Issue 1: Low or No Product Yield in Direct C5-Acylation (Route A)

  • Question: I am attempting to acylate 1-methylpyrazole with methoxyacetyl chloride using aluminum chloride (AlCl₃) as a catalyst in dichloromethane (DCM), but I am seeing very low conversion and significant decomposition. What is going wrong?

  • Answer: This is a common issue when applying standard Friedel-Crafts conditions to electron-rich nitrogen heterocycles like pyrazoles.[1]

    • Causality: Aluminum chloride is a very strong Lewis acid. It can coordinate strongly with the nitrogen atoms of the pyrazole ring, deactivating it towards electrophilic substitution or even catalyzing ring-opening or polymerization pathways.[1] The reaction between AlCl₃ and the acyl chloride is also highly exothermic, which can lead to uncontrolled side reactions.[2]

    • Solution: The key is to switch to a milder Lewis acid catalyst that can activate the acyl chloride without aggressively interacting with the pyrazole nucleus.

      • Catalyst Screening: Systematically screen a panel of milder Lewis acids. Ensure all reagents are anhydrous, as water will rapidly quench both the catalyst and the methoxyacetyl chloride.[3][4]

      • Temperature Control: Begin the reaction at 0°C to control the initial exotherm before allowing it to slowly warm to room temperature or applying gentle heat.[4]

    Table 1: Suggested Lewis Acid Screening Conditions for C5-Acylation

    Catalyst Equivalents Solvent Starting Temp. Typical Reaction Time Expected Outcome & Comments
    AlCl₃ (Baseline) 1.1 - 1.5 DCM 0°C 1-4 h Often leads to low yield/decomposition.[1]
    FeCl₃ 1.1 - 1.5 DCM, DCE 0°C 4-12 h Milder alternative, known to be effective for some heterocycles.
    ZnCl₂ 1.5 - 2.0 Toluene 25°C -> 80°C 6-24 h Less reactive; may require heat to drive the reaction.
    TiCl₄ 1.1 DCM -78°C -> 0°C 2-6 h Highly effective for sensitive substrates but requires strict inert atmosphere techniques.[1]

    | TFAA/TFA | - | Neat or DCM | 0°C -> 25°C | 12-48 h | Brønsted acid catalysis (using trifluoroacetic anhydride/acid) can be an alternative for activated rings. |

Issue 2: Formation of an Incorrect Isomer

  • Question: My reaction produced a pyrazole ketone, but NMR analysis suggests it's not the desired C5-acylated product. How can I control the regioselectivity?

  • Answer: Regioselectivity is a critical challenge in pyrazole chemistry. Electrophilic attack can occur at C3, C4, or C5, and N-acylation is also possible.[5][6]

    • Causality (Route A): For 1-methylpyrazole, the C5 position is generally the most electron-rich and sterically accessible, making it the kinetically favored site for electrophilic attack. However, under certain conditions (e.g., high temperatures, reversible reaction), the thermodynamically more stable C4-acylated product could potentially form, although C5 is more common. N-acylation to form a pyrazolium salt is also a possible side reaction.

    • Causality (Route B): In a Knorr-type synthesis, using an unsymmetrical 1,3-dicarbonyl precursor with methylhydrazine can lead to two regioisomers. The outcome depends on which carbonyl group the substituted nitrogen (N1) of methylhydrazine attacks first.

    • Solution:

      • For Route A (Direct Acylation): Maintain low reaction temperatures (0°C or below) to favor the kinetically controlled C5 product. The choice of Lewis acid can also influence the regiochemical outcome.

      • For Route B (Cyclocondensation): Control the reaction pH. Under acidic conditions, the more reactive ketone carbonyl is protonated and preferentially attacked by the -NH₂ group of methylhydrazine. Under neutral or basic conditions, the equilibrium can shift. A well-established strategy is to first form the hydrazone at the more reactive carbonyl before inducing cyclization.[7]

      • Structural Confirmation: Use 2D NMR techniques (NOESY, HMBC) to confirm the product's structure. A NOESY correlation between the N-methyl protons and the adjacent C5-side chain protons would definitively confirm the correct isomer.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally preferred for this target molecule?

    • For initial lab-scale synthesis and discovery, Route A (Direct Acylation) is often faster if it can be optimized, as 1-methylpyrazole is a readily available starting material. However, it carries a higher risk of failure due to regioselectivity and catalyst issues. Route B (Cyclocondensation) offers far more reliable control over the final structure and is often more scalable, but it may require the synthesis of the methoxyacetoacetic ester precursor, adding steps to the overall sequence.

  • Q2: What are the critical safety precautions for this synthesis?

    • Methoxyacetyl chloride is corrosive, flammable, and highly reactive with water and other nucleophiles, releasing HCl gas.[3][8] It must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • Lewis Acids like AlCl₃ and TiCl₄ react violently with water. All glassware must be oven- or flame-dried, and reactions should be run under an inert atmosphere (Nitrogen or Argon).[2]

    • Quenching: The workup of these reactions is often highly exothermic. The reaction mixture should be cooled in an ice bath before being slowly and carefully poured into ice water or a chilled acidic/basic solution to quench the catalyst.[2][4]

  • Q3: My product is a persistent oil. What are the best purification strategies?

    • If direct crystallization fails, silica gel column chromatography is the standard method. Based on the polarity of the target molecule (a ketone with ether and pyrazole functionalities), a gradient elution starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity is recommended.[9] For volatile oils, short-path distillation under high vacuum can be an effective alternative if the compound is thermally stable.

Section 4: Exemplary Experimental Protocols

Disclaimer: These are generalized procedures intended as a starting point for optimization. Yields are illustrative and will vary.

Protocol A: Exemplary Procedure for C5-Acylation of 1-Methylpyrazole

  • Setup: To a flame-dried 100 mL three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous iron(III) chloride (FeCl₃) (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) via cannula. Cool the resulting suspension to 0°C in an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve methoxyacetyl chloride (1.1 equivalents) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred FeCl₃ suspension over 20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Substrate Addition: After stirring the mixture for 15 minutes, add a solution of 1-methylpyrazole (1.0 equivalent) in anhydrous DCM (10 mL) dropwise over 30 minutes at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Stir for 8-12 hours.

  • Work-up: Cool the reaction mixture back to 0°C. Slowly and carefully pour the mixture into a beaker containing crushed ice (100 g) and 1 M HCl (20 mL) with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel chromatography.

Troubleshooting_Workflow_A Start Start C5-Acylation Reaction Check_Yield Reaction Complete. Low Yield or No Product? Start->Check_Yield Cause1 Possible Cause: Catalyst too harsh (AlCl₃)? Reagents wet? Check_Yield->Cause1 Yes Check_Isomer Product Formed. Incorrect Isomer? Check_Yield->Check_Isomer No Solution1 Action: 1. Ensure anhydrous conditions. 2. Screen milder Lewis Acids (FeCl₃, ZnCl₂). 3. Control temperature (start at 0°C). Cause1->Solution1 Solution1->Start Re-run Experiment Cause2 Possible Cause: Thermodynamic control? Side reaction? Check_Isomer->Cause2 Yes Success Optimization Successful Check_Isomer->Success No Solution2 Action: 1. Lower reaction temperature. 2. Confirm structure with 2D NMR. 3. Re-evaluate synthetic route. Cause2->Solution2 Solution2->Start Re-run Experiment

Caption: Troubleshooting workflow for the Direct Acylation (Route A).

Protocol B: Exemplary Knorr-Type Cyclocondensation

  • Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-methoxyacetoacetate (1.0 equivalent) in ethanol (100 mL).

  • Hydrazine Addition: Add methylhydrazine (1.05 equivalents) dropwise to the solution at room temperature.[10] Add a catalytic amount of acetic acid (3-5 drops).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction by TLC until the starting dicarbonyl compound is consumed (typically 4-8 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Isolation: Add cold water to the concentrated residue to precipitate the crude product. If the product oils out, attempt to extract it with ethyl acetate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water, isopropanol) or by silica gel chromatography.[7]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazoles from α,β-ethylenic ketone. [Link]

  • Pieczonka, A., et al. (2022). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances. [Link]

  • Pieczonka, A., et al. (2022). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. National Institutes of Health. [Link]

  • Martin, B. R., et al. (2013). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]

  • ResearchGate. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure. [Link]

  • PubMed. (2015). Design and Synthesis of Novel 2-pyrazoline-1-ethanone Derivatives as Selective MAO Inhibitors. [Link]

  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]

  • ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. [Link]

  • National Institutes of Health. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. [Link]

  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Semantic Scholar. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. [Link]

  • National Institutes of Health. (n.d.). Methoxyacetyl chloride. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • NIST. (n.d.). Methoxyacetyl chloride. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. [Link]

  • ResearchGate. (n.d.). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Welcome to the technical support guide for the synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. This document is designed for researchers, chemists, and process development professionals to address the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. This document is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and detail robust protocols to ensure a safe, efficient, and scalable process.

Overview of the Recommended Synthetic Strategy

The synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is most reliably achieved via a convergent synthesis involving a Grignard reagent and a Weinreb-Nahm amide. This approach is superior for scale-up as it minimizes the formation of tertiary alcohol byproducts, a common issue when using more reactive electrophiles like acid chlorides with organometallic reagents.[1] The chelated tetrahedral intermediate formed during the addition to the Weinreb amide is stable at low temperatures, preventing over-addition.[2]

The recommended three-stage process is outlined below:

G cluster_0 Stage 1: Electrophile Preparation cluster_1 Stage 2: Nucleophile Preparation cluster_2 Stage 3: Coupling & Final Product A Methoxyacetyl Chloride C N,O-Dimethyl-2- methoxyacetamide (Weinreb Amide) A->C Base (e.g., Pyridine) DCM or THF B N,O-Dimethylhydroxylamine HCl B->C G 2-Methoxy-1-(1-methyl-1H- pyrazol-5-yl)ethanone (Target Molecule) C->G 1. Add Grignard (F) to Amide (C) in THF at -10 to 0 °C 2. Aqueous Work-up (e.g., NH4Cl) D 5-Bromo-1-methyl-1H-pyrazole F (1-methyl-1H-pyrazol-5-yl) magnesium bromide (Grignard Reagent) D->F THF, Initiator (e.g., I2) E Magnesium Turnings E->F F->G

Caption: Recommended synthetic workflow for scale-up.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Q1: The Grignard reagent formation is sluggish, or the yield is consistently low.

Probable Causes & Solutions:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. On a larger scale, ensuring completely anhydrous conditions is more challenging.

    • Solution: All glassware and reactors must be rigorously dried (oven-dried or flame-dried under vacuum). Solvents like THF must be of high purity and low water content (<50 ppm). Use a nitrogen or argon blanket throughout the process.

  • Magnesium Passivation: The surface of the magnesium turnings can have a passivating oxide layer (MgO) that prevents initiation.

    • Solution: Use fresh, high-quality magnesium turnings. Before adding the bromide, briefly heat the magnesium in the reactor under vacuum to help drive off surface moisture. Use an initiator like a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Poor Temperature Control: While initiation may require gentle heating, the bulk reaction is exothermic. Runaway temperatures can lead to side reactions like Wurtz coupling.

    • Solution: Add the 5-bromo-1-methyl-1H-pyrazole solution slowly to the magnesium suspension, maintaining the internal temperature between 35-45°C. Ensure the reactor's cooling system is capable of handling the heat load.

Q2: A significant amount of tertiary alcohol byproduct is forming during the coupling reaction.

Probable Cause & Solutions:

This issue points to the breakdown of the stable tetrahedral intermediate, leading to ketone formation in situ, which then reacts with a second equivalent of the Grignard reagent.

  • Excessive Reaction Temperature: The primary reason for the breakdown of the chelated intermediate is high temperature.

    • Solution: Maintain a strict low-temperature profile during the addition of the Grignard reagent to the Weinreb amide. A temperature range of -10°C to 0°C is recommended. The addition should be slow and subsurface (if possible) to avoid localized "hot spots" due to poor mixing.

  • Incorrect Work-up Procedure: Quenching the reaction at a high temperature or with a strong protic acid can promote side reactions.

    • Solution: The reaction should be quenched by slowly transferring the cold reaction mixture into a chilled, saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a buffered, mildly acidic work-up that effectively hydrolyzes the intermediate without causing degradation.

G Start Weinreb Amide + Grignard Reagent Intermediate Chelated Tetrahedral Intermediate (Stable at Low Temp) Start->Intermediate Workup Aqueous Work-up (e.g., NH4Cl) Intermediate->Workup Unstable Intermediate Breakdown (High Temperature) Intermediate->Unstable Temp > 10°C Product Desired Ketone Workup->Product OverAddition Tertiary Alcohol (Byproduct) Unstable->OverAddition + 2nd Grignard Equivalent

Caption: Fate of the Weinreb amide reaction intermediate.

Q3: The final product is difficult to purify from starting materials and byproducts.

Probable Causes & Solutions:

  • Incomplete Conversion: If either the Grignard or the Weinreb amide is not fully consumed, they will contaminate the final product.

    • Solution: Monitor the reaction progress using TLC or HPLC to ensure completion. A slight excess (1.05-1.1 equivalents) of the Grignard reagent can be used to drive the reaction to completion, but this must be balanced against the risk of side reactions.

  • Similar Polarity of Impurities: The N,O-dimethylhydroxylamine byproduct from the work-up can be challenging to remove.

    • Solution: During the aqueous work-up, perform washes with a dilute acid (e.g., 1M HCl) to protonate the hydroxylamine byproduct and extract it into the aqueous layer as a salt. Follow with a base wash (e.g., NaHCO₃) to neutralize any remaining acid.

  • Product Form: The target molecule is likely a low-melting solid or an oil, making crystallization difficult.

    • Solution: If direct crystallization fails, vacuum distillation is a viable option for purification at scale. Alternatively, consider forming a solid derivative (e.g., a salt with an appropriate acid) to facilitate purification by crystallization, followed by liberation of the free base.[3]

IssueProbable Cause(s)Recommended Solution(s)
Low Grignard Yield Moisture; Magnesium passivationUse anhydrous solvents/reagents; Activate Mg with iodine.
Tertiary Alcohol Byproduct High reaction temperatureMaintain addition temp at -10 to 0°C; Use slow addition.
Incomplete Coupling Poor Grignard quality; Low tempTitrate Grignard before use; Allow reaction to slowly warm to RT.
Purification Difficulty Residual starting materials/byproductsUse acidic/basic washes during work-up; Consider vacuum distillation.
Table 1: Troubleshooting Summary

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this process at scale? A: There are several critical safety considerations:

  • Methoxyacetyl Chloride: This reagent is highly corrosive, flammable, and reacts violently with water.[4][5][6][7] Handle it in a closed system under an inert atmosphere. Ensure appropriate personal protective equipment (PPE) is used, and have quenching agents (like sodium bicarbonate) readily available.

  • Grignard Reagent: The use of THF, a highly flammable solvent, poses a fire risk. The Grignard formation is exothermic and can become uncontrolled if the addition of the halide is too fast.[8] Ensure the reactor is properly grounded to prevent static discharge.

  • Pressure Build-up: Quenching steps can generate gas and heat. Ensure the reactor is properly vented and that the quench is performed slowly and with adequate cooling.

Q: Can I use methoxyacetyl chloride directly with the pyrazole Grignard reagent? A: While this is theoretically possible, it is strongly discouraged for scale-up. The reaction of a Grignard reagent with a highly reactive acid chloride is very fast and exothermic, making it difficult to control. More importantly, the ketone product formed is also reactive towards the Grignard reagent, leading to significant formation of the tertiary alcohol byproduct.[9][10][11] The Weinreb amide method provides a much wider operational window and superior selectivity.[1][12]

Q: My starting 5-bromo-1-methyl-1H-pyrazole is expensive. Are there alternative routes? A: An alternative strategy involves starting with the more accessible 1-methyl-1H-pyrazole-5-carboxylic acid.[13][14] This can be converted to the corresponding Weinreb amide. The challenge then becomes the introduction of the methoxy-methyl group, which would likely involve reacting the pyrazole Weinreb amide with a methoxymethyl Grignard or organolithium reagent. This route may present its own challenges with the stability and preparation of the methoxymethyl organometallic reagent. The bromo-pyrazole route is generally more robust and predictable.

Detailed Experimental Protocols

Protocol 1: Preparation of N,O-Dimethyl-2-methoxyacetamide (Weinreb Amide)

  • To a reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and dichloromethane (DCM, 10 vol).

  • Cool the suspension to 0°C.

  • Slowly add a base, such as pyridine or triethylamine (2.5 eq), while maintaining the temperature below 5°C.

  • In a separate vessel, dissolve methoxyacetyl chloride (1.0 eq) in DCM (2 vol).

  • Add the methoxyacetyl chloride solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction to stir at 0-5°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Monitor for completion by TLC/HPLC.

  • Quench the reaction by adding water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a colorless oil.

Protocol 2: Scale-Up Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

  • Grignard Formation: Charge a dry, inerted reactor with magnesium turnings (1.2 eq) and anhydrous THF (5 vol). Add a crystal of iodine. Slowly add ~5% of a solution of 5-bromo-1-methyl-1H-pyrazole (1.0 eq) in THF (5 vol).

  • Observe for initiation (color change, exotherm). Once initiated, continue the slow addition of the bromide solution, maintaining the temperature at 35-45°C using external cooling.

  • After the addition is complete, stir the mixture at 40°C for 1-2 hours. Cool to room temperature. The concentration of the Grignard can be determined by titration.

  • Coupling Reaction: In a separate reactor, charge N,O-dimethyl-2-methoxyacetamide (1.05 eq) and anhydrous THF (8 vol). Cool the solution to -10°C.

  • Slowly add the prepared Grignard reagent to the Weinreb amide solution over 2-3 hours, maintaining the internal temperature between -10°C and 0°C.

  • After the addition, stir the reaction mixture at 0°C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.

  • Work-up: Slowly transfer the reaction mixture into a separate vessel containing a stirred, chilled (0°C) solution of saturated aqueous NH₄Cl (10 vol).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 vol).

  • Combine the organic layers and wash with 1M HCl (to remove hydroxylamine), followed by saturated NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude product.

  • Purification: Purify the crude material by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain the final product.

References

  • Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Química Orgánica. (n.d.). Weinreb (ketone synthesis). Retrieved January 19, 2026, from [Link]

  • Ito, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Chemiz. (2025). Weinreb ketone synthesis. YouTube. [Link]

  • KSCL. (n.d.). Methoxyacetyl Chloride MSDS. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PubChem. (n.d.). 1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved January 19, 2026, from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation Studies of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. This document provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of its stability and degradation. Our goal is to equip you with the scientific rationale behind experimental design, ensuring the integrity and reliability of your results.

I. Understanding the Molecule: Potential Stability Liabilities

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone possesses several functional groups that can be susceptible to degradation under various environmental conditions. A proactive understanding of these potential liabilities is crucial for designing robust experimental protocols and interpreting stability data accurately.

  • Pyrazole Ring: While generally aromatic and relatively stable, the pyrazole nucleus can be susceptible to oxidation and photolytic degradation.[1][2] The substitution pattern on the ring can influence its reactivity.

  • Methoxy Group (-OCH₃): Ether linkages, such as the methoxy group, can undergo hydrolysis under acidic conditions to yield an alcohol.

  • Ketone Group (C=O): The ketone functionality is a potential site for various reactions, including reduction and reactions involving the alpha-carbon.

  • N-Methyl Group: While generally stable, N-alkyl groups can be susceptible to oxidative N-dealkylation under certain conditions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling, storage, and analysis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

Q1: I'm observing a new peak in my HPLC chromatogram after storing my sample in solution at room temperature for a few hours. What could be the cause?

A1: The appearance of a new peak suggests potential degradation. Given the structure, the most likely cause for degradation at room temperature in a neutral solution would be photolysis if the sample was exposed to light. Pyrazole derivatives can exhibit photosensitivity.[1] To troubleshoot this:

  • Protect from Light: Repeat the experiment while rigorously protecting your sample from light using amber vials or by wrapping the container in aluminum foil.

  • Temperature Control: Ensure your sample is kept at a consistently cool temperature (e.g., 4°C) if it is not being immediately analyzed.

  • Inert Atmosphere: If the problem persists, consider degassing your solvent and storing the sample under an inert atmosphere (e.g., nitrogen or argon) to rule out slow oxidation.

Q2: My compound seems to be degrading under acidic conditions. What is the likely degradation pathway?

A2: Under acidic conditions, the methoxy group is a prime candidate for hydrolysis. The ether oxygen can be protonated, making the methyl group a good leaving group, which is then displaced by water. This would result in the formation of 2-hydroxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

Q3: I am performing forced degradation studies and see significant degradation under oxidative stress. What are the potential products?

A3: The pyrazole ring is susceptible to oxidation.[3][4] Oxidative degradation can lead to ring-opening products or the formation of N-oxides. The specific degradation products will depend on the oxidizing agent used (e.g., hydrogen peroxide, AIBN). It is also possible that the N-methyl group could be oxidized.

Q4: What are the ideal storage conditions for 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone?

A4: Based on its potential liabilities, the ideal storage conditions are:

  • Solid Form: Store as a solid in a tightly sealed container.

  • Temperature: Keep in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

  • Light: Protect from light by using an amber-colored container or storing it in the dark.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere.

III. Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of Compound Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Expose Aliquots Base Basic Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Expose Aliquots Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Expose Aliquots Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose Aliquots Photo Photolytic Stress (e.g., ICH Q1B) Prep->Photo Expose Aliquots HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Peak Identification HPLC->LCMS Characterize Degradants Method Validate Stability- Indicating Method HPLC->Method Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Workflow for conducting forced degradation studies.

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Follow the same incubation and sampling procedure.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Oxidation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

    • Dilute the samples for HPLC analysis at each time point.

Protocol 3: Thermal and Photolytic Degradation
  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and expose it to elevated temperatures (e.g., 60°C or 80°C) in a stability chamber.

    • At specified time points, dissolve a portion of the solid and analyze by HPLC.

  • Thermal Degradation (Solution):

    • Prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60°C), protected from light.

    • Analyze aliquots at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source as specified in ICH guideline Q1B.

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples at appropriate time intervals.

IV. Potential Degradation Pathways

Based on the chemical structure and general reactivity of related compounds, the following degradation pathways can be proposed.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone Acid_Base Acidic/Basic Conditions Parent->Acid_Base Oxidant Oxidizing Agent (e.g., H2O2) Parent->Oxidant Light UV/Vis Light Parent->Light Hydrolysis_Product 2-Hydroxy-1-(1-methyl- 1H-pyrazol-5-yl)ethanone Acid_Base->Hydrolysis_Product Loss of CH3OH N_Oxide N-Oxide Formation Oxidant->N_Oxide Ring_Opening Pyrazole Ring-Opened Products Oxidant->Ring_Opening Photo_Products Rearrangement or Fragmentation Products Light->Photo_Products

Caption: Potential degradation pathways for the target compound.

V. Developing a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from all its degradation products.[9][10][11][12]

Method Development Strategy
ParameterStarting ConditionsOptimization Goal
Column C18, 250 x 4.6 mm, 5 µmAchieve good peak shape and resolution.
Mobile Phase Acetonitrile and Water/BufferAdjust gradient and pH to separate all peaks.
Flow Rate 1.0 mL/minOptimize for analysis time and resolution.
Detection UV/DAD at an appropriate wavelengthEnsure detection of all components; check for peak purity.
Temperature Ambient or controlled (e.g., 30°C)Improve peak shape and reproducibility.
Protocol 4: HPLC Method Validation

Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range.[10]

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[10]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[9]

VI. Conclusion

The stability of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a critical parameter that can influence its use in research and development. A thorough understanding of its potential degradation pathways, coupled with systematic forced degradation studies and the development of a validated stability-indicating method, is paramount. This guide provides a foundational framework for these activities, empowering researchers to ensure the quality and reliability of their work.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024, December 11). RSC Publishing.
  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (n.d.). PubMed - NIH.
  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (n.d.). ResearchGate.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.).
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing.
  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Forced degradation studies. (2016, December 14). MedCrave online.
  • Forced degradation studies of Brexpiprazole. (n.d.). ResearchGate.
  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. (n.d.). ScienceOpen.
  • 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol. (n.d.). Vulcanchem.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - PubMed Central.
  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone AldrichCPR. (n.d.). Sigma-Aldrich.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. (n.d.). The Journal of Physical Chemistry A - ACS Publications.
  • 2'-Methoxyacetophenone synthesis. (n.d.). ChemicalBook.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019, November 12). Pharmacia.
  • Ketone. (n.d.). Wikipedia.
  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. (2025, August 8). ResearchGate.
  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. (n.d.). An-Najah journals.
  • 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. (n.d.). PubMed Central.
  • NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. (n.d.). Physics Wallah.
  • 1-(1-Methyl-1H-pyrazol-5-yl)ethanone. (n.d.). Santa Cruz Biotechnology.
  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. (n.d.). PMC - NIH.
  • Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. (2025, August 5). ResearchGate.
  • Hydrolysis. (n.d.). Khan Academy.
  • [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. (2018, April 8). PubMed.
  • 1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. (n.d.).
  • Ethanol, 2-[(2-methyl-5-benzothiazolyl)oxy]- (9CI) Safety Data Sheets. (n.d.). Echemi.
  • 1-(5-Methyl-1H-Pyrazol-4-Yl)Ethanone. (n.d.). Biosynth.

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Optimization

Technical Support Center: Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Introduction Welcome to the technical support guide for the synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. This key intermediate is of growing interest in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. This key intermediate is of growing interest in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges ranging from low yield to complex purification. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these common experimental hurdles. We will delve into the causality behind reaction failures and provide actionable, field-proven solutions.

Section 1: Understanding the Synthetic Pathways

The target molecule is typically synthesized via acylation of 1-methyl-1H-pyrazole. Two primary strategies are employed:

  • Friedel-Crafts Acylation: This classic method involves the reaction of 1-methyl-1H-pyrazole with an acylating agent like methoxyacetyl chloride in the presence of a Lewis acid. While common for many aromatic systems, pyrazoles can exhibit complex behavior due to the Lewis basicity of the nitrogen atoms, which can sequester the catalyst.[1][2]

  • Directed Ortho-Metalation (DoM) followed by Acylation: A more modern and often more regioselective approach involves the deprotonation of the C5 proton of 1-methyl-1H-pyrazole using a strong base (e.g., n-butyllithium), followed by quenching the resulting pyrazolyl anion with the acylating agent.[3][4]

Each pathway has its own set of potential pitfalls. This guide will address issues common to both, as well as pathway-specific problems.

Visualizing the Synthetic Approaches

G cluster_0 Friedel-Crafts Acylation cluster_1 Directed Metalation-Acylation start_fc 1-Methyl-1H-pyrazole + Methoxyacetyl Chloride product_fc Target Ketone start_fc->product_fc Acylation catalyst_fc Lewis Acid (e.g., AlCl3) catalyst_fc->product_fc start_dom 1-Methyl-1H-pyrazole intermediate_dom 5-Lithio-1-methyl-pyrazole start_dom->intermediate_dom Deprotonation base_dom Strong Base (n-BuLi) base_dom->intermediate_dom product_dom Target Ketone intermediate_dom->product_dom Acylation acyl_dom Methoxyacetyl Chloride acyl_dom->product_dom

Caption: Primary synthetic routes to the target ketone.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Problem 1: Low or No Conversion of Starting Material

Question: My TLC and/or LC-MS analysis shows that my starting 1-methyl-1H-pyrazole is largely unconsumed. What are the likely causes and how can I fix it?

Answer: This is one of the most frequent issues and can stem from several factors depending on your chosen synthetic route.

For Friedel-Crafts Acylation:

  • Cause A: Catalyst Inactivation. Pyrazole's two nitrogen atoms are Lewis bases and can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive for activating the methoxyacetyl chloride.[1] Unlike typical aromatic rings, heterocycles require careful selection of catalysts.

    • Solution:

      • Increase Catalyst Stoichiometry: A stoichiometric amount or even an excess of the Lewis acid may be necessary to overcome the catalyst sequestration by the pyrazole.[2]

      • Change the Lewis Acid: Strenuous catalysts like AlCl₃ might not be suitable.[1] Consider milder Lewis acids that have a lower affinity for nitrogen, such as TiCl₄, SnCl₄, or FeCl₃.[1]

  • Cause B: Insufficiently Reactive Acylating Agent. The electrophile may not be properly generated.

    • Solution: Ensure the methoxyacetyl chloride is fresh and has not been hydrolyzed by atmospheric moisture.[5][6] It is a moisture-sensitive reagent.[6] Consider preparing it fresh from methoxyacetic acid and a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) immediately before use.[6]

  • Cause C: Moisture Contamination. Water will quench both the Lewis acid catalyst and the acylating agent.

    • Solution: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

For Directed Metalation-Acylation:

  • Cause A: Incomplete Deprotonation. The C5 proton of 1-methyl-1H-pyrazole is acidic, but deprotonation requires a sufficiently strong base and appropriate conditions.

    • Solution:

      • Verify Base Titer: Ensure your n-butyllithium (n-BuLi) is not degraded. Its concentration should be determined by titration before use.

      • Temperature Control: The lithiation of 1-methyl-pyrazole is highly temperature-dependent. Kinetically, lithiation can occur on the N-methyl group at very low temperatures. To achieve thermodynamic C5 lithiation, the reaction may need to be warmed from a low temperature (e.g., -78 °C) to a higher temperature (e.g., 0 °C or room temperature) and stirred for a period to allow equilibration to the more stable C5-lithiated species.[3][4]

  • Cause B: Quenching of the Organolithium. Any protic source, including atmospheric moisture or acidic impurities in the solvent, will quench the n-BuLi and the lithiated pyrazole.

    • Solution: Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Maintain a strict inert atmosphere throughout the process.

ParameterFriedel-Crafts TroubleshootingMetalation Troubleshooting
Reagent Quality Use fresh, dry methoxyacetyl chloride.Titrate n-BuLi; use fresh, dry acyl chloride.
Catalyst/Base Screen milder Lewis acids (TiCl₄, SnCl₄). Increase stoichiometry.Ensure sufficient equivalents of n-BuLi (e.g., 1.1-1.2 eq).
Solvent Use anhydrous grade (e.g., DCM, DCE).Use anhydrous grade (e.g., THF, Et₂O).
Temperature May require heating to drive reaction.Critical for regioselectivity; allow equilibration to RT for C5 lithiation.[3][4]
Atmosphere Inert atmosphere (N₂ or Ar) is crucial.Strict inert atmosphere is mandatory.
Problem 2: Formation of Multiple Products & Regioselectivity Issues

Question: My reaction mixture is complex, showing multiple spots on TLC and extra peaks in my NMR. What are these byproducts and how can I avoid them?

Answer: Regiocontrol is a significant challenge in pyrazole chemistry. The formation of isomers is a common outcome if conditions are not optimized.

  • Cause A: Acylation at the Wrong Position (C4-Acylation). While the C5 position is generally favored for electrophilic attack on 1-substituted pyrazoles, acylation can sometimes occur at the C4 position, especially under Friedel-Crafts conditions.[7]

    • Solution: The most reliable way to ensure C5-acylation is to use the directed metalation (lithiation) strategy, which definitively directs the electrophile to the C5 position.[3][4][8]

  • Cause B: Lithiation at the Wrong Position (N-Methyl Lithiation). Under kinetically controlled conditions (i.e., low temperature, short reaction time), lithiation of 1-methyl-1H-pyrazole with n-BuLi can occur at the methyl group.[3][4][9][10] Quenching this intermediate with methoxyacetyl chloride would lead to 1-(1H-pyrazol-1-yl)-3-methoxypropan-2-one.

    • Solution: To favor the thermodynamically preferred C5-lithiated product, allow the reaction mixture to warm to room temperature and stir for 1-2 hours before adding the electrophile.[3][4] This allows the kinetically formed N-methyl anion to rearrange to the more stable C5 anion.

Troubleshooting Decision Tree for Isomer Formation

G start Complex Mixture Observed q1 Which synthesis method was used? start->q1 fc Friedel-Crafts q1->fc dom Metalation q1->dom cause_fc Likely Cause: C4-acylation byproduct. fc->cause_fc q2_dom Was the lithiation mixture warmed to RT before adding the acyl chloride? dom->q2_dom sol_fc Solution: Switch to directed metalation (lithiation) pathway for definitive C5 regiocontrol. cause_fc->sol_fc dom_yes Yes q2_dom->dom_yes dom_no No q2_dom->dom_no cause_dom_yes Issue may be incomplete reaction or degradation. See Problems 1 & 3. dom_yes->cause_dom_yes cause_dom_no Likely Cause: Kinetic N-methyl lithiation byproduct. dom_no->cause_dom_no sol_dom_no Solution: Allow lithiation mixture to warm to RT and stir for 1-2h before quenching to favor thermodynamic C5-lithiation. cause_dom_no->sol_dom_no

Caption: Decision tree for diagnosing byproduct formation.

Problem 3: Product Decomposition During Workup or Purification

Question: I confirmed product formation by LC-MS, but I lose it during the aqueous workup or on the silica gel column. What is happening?

Answer: The product, a ketone with a methoxy group and a pyrazole ring, has specific stability liabilities.

  • Cause A: Hydrolysis of the Acylating Agent. Methoxyacetyl chloride reacts violently with water.[6] If the reaction is incomplete, adding water during workup will rapidly hydrolyze any remaining starting material.

  • Cause B: Instability on Silica Gel. Pyrazoles and related nitrogen heterocycles can be somewhat basic and may interact strongly with acidic silica gel, leading to streaking, poor recovery, or even decomposition on the column.

    • Solution:

      • Neutralize the Column: Pre-treat the silica gel by flushing the packed column with your eluent containing a small amount of a neutralising amine, such as triethylamine (~0.5-1%).

      • Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.

      • Alternative Purification: If the product is an oil that resists chromatography, consider short-path distillation under high vacuum if the product is thermally stable.

Section 3: Key Experimental Protocols

Protocol 3.1: Recommended Procedure for C5-Lithiation and Acylation

This protocol is adapted from established procedures for the regioselective functionalization of 1-methyl-1H-pyrazole.[3][4]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and 1-methyl-1H-pyrazole (1.0 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Equilibration (CRITICAL STEP): After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir at room temperature for 1.5 hours. This step is crucial for ensuring the formation of the thermodynamic 5-lithio-1-methylpyrazole.[3][4]

  • Acylation: Re-cool the mixture to -78 °C. Slowly add a solution of methoxyacetyl chloride (1.2 eq) in anhydrous THF dropwise.

  • Warming: Once the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS indicates consumption of the intermediate.

  • Quenching: Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient), ensuring the silica is pre-treated with 1% triethylamine in the eluent if necessary.

Section 4: References

  • Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. Organic & Biomolecular Chemistry, 4(7), 1261–1267. [Link]

  • Cheméo. (n.d.). Chemical Properties of methoxyacetyl chloride (CAS 38870-89-2). Retrieved from [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5640–5652. [Link]

  • Harris, T. D., & Roth, G. P. (1984). Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. The Journal of Organic Chemistry, 49(11), 2091–2094. [Link]

  • Khan, S. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(12), 2006–2015. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Welcome to the technical support guide for "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" (Compound 1 ). This resource is designed for researchers, medicinal chemists, and process development scientists who are encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" (Compound 1 ). This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering unexpected results during the spectroscopic characterization of this molecule. As specialists in heterocyclic chemistry, we understand that the nuanced electronic environment of pyrazole derivatives can often lead to analytical challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and interpret your data with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

The complex interplay of the pyrazole ring, the N-methyl group, and the methoxyethanone side chain in Compound 1 creates a unique magnetic environment. Discrepancies in NMR spectra are the most commonly reported issues.

Question 1: My ¹H NMR spectrum shows unexpected peaks that I can't assign. What are the likely sources?

Answer: Unforeseen signals in your ¹H NMR spectrum typically arise from one of three sources: synthetic impurities, residual solvents, or structural isomers.

  • Synthetic Impurities: The synthesis of pyrazole derivatives can sometimes lead to side products.[1] For instance, if your synthesis involves the cyclocondensation of a β-diketone with methylhydrazine, you may have unreacted starting materials or regioisomers. It is crucial to have a highly purified sample, as even minor impurities can complicate spectral analysis.[2][3]

  • Residual Solvents: Common laboratory solvents have characteristic chemical shifts. A peak around δ 7.26 ppm could be residual chloroform-d (CDCl₃), while a signal at δ 2.50 ppm often indicates dimethyl sulfoxide-d₆ (DMSO-d₆). Always check your solvent peaks against established reference tables.

  • Structural Isomers: Depending on the synthetic route, formation of the isomeric 2-Methoxy-1-(1-methyl-1H-pyrazol-3-yl)ethanone is possible. While electronically similar, the different substitution pattern would result in a distinct set of chemical shifts and coupling constants for the pyrazole ring protons.

Troubleshooting Workflow for Unexpected ¹H NMR Peaks:

G start Unexpected Peaks in ¹H NMR Spectrum check_solvent Compare peak positions to known residual solvent tables. start->check_solvent impurity Impurity Detected check_solvent->impurity Match Found no_solvent Not a Solvent Peak check_solvent->no_solvent No Match repurify Action: Re-purify sample (e.g., column chromatography, recrystallization) impurity->repurify check_synthesis Review Synthetic Scheme: - Unreacted Starting Materials? - Potential Side Products/Isomers? no_solvent->check_synthesis known_impurity Spike sample with known starting material/isomer. check_synthesis->known_impurity run_2d Perform 2D NMR Analysis (COSY, HSQC, HMBC) check_synthesis->run_2d Unknowns Possible confirm_impurity Signal intensity increases? Impurity Confirmed. known_impurity->confirm_impurity confirm_impurity->run_2d No confirm_impurity->repurify Yes elucidate Elucidate structure of unknown - Is it a novel isomer? - Degradation product? run_2d->elucidate G cluster_pyrazole Pyrazole Core cluster_sidechain Side Chain N1 N1 N2 N2 N1->N2 N_CH3 N-CH₃ N1->N_CH3 C3 C3 N2->C3 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C5->N1 CO C=O C5->CO Acyl Linkage CH2 CH₂ CO->CH2 O O CH2->O OCH3 CH₃ O->OCH3

Caption: Key structural components of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

References

  • 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol - Vulcanchem. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Mass spectrometric study of some pyrazoline derivatives. (1998).
  • Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. (n.d.).
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry.
  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Carbonyl - compounds - IR - spectroscopy. (n.d.). SlidePlayer.
  • More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry.
  • Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
  • Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) ... (n.d.). MDPI.
  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (n.d.).
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
  • Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online.
  • 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (n.d.). MDPI.
  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
  • Recent Advances in the Synthesis of Pyrazole Deriv

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Optimization

Technical Support Center: A Guide to 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone in Synthesis

Welcome to the technical support center for 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS No. 1177283-64-5).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS No. 1177283-64-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the effective use of this versatile reagent. Here, we will delve into the critical aspects of its purity, common challenges in its application, and strategies to ensure robust and reproducible reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone and what are its primary applications?

A1: 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a substituted pyrazole derivative. The pyrazole motif is a key pharmacophore found in a wide range of biologically active compounds, including anti-inflammatory, analgesic, and anticancer agents.[1] This specific reagent, with its methoxy and ketone functionalities, serves as a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules. While its direct involvement in the synthesis of specific commercial drugs is not extensively published in readily available literature, its structural features make it a key intermediate for creating diverse molecular scaffolds.

Q2: What are the typical quality specifications for this reagent?

A2: High-purity 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is crucial for consistent reaction performance. A typical certificate of analysis should indicate a purity of ≥97%, commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Key parameters to check include the percentage of the main component, levels of residual solvents, and the presence of any specified or unspecified impurities.

Q3: How should I properly store and handle this reagent?

A3: 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation. Always handle the compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide: Purity and its Impact on Reactions

The purity of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is paramount for the success of subsequent synthetic steps. Impurities, even in small amounts, can lead to a cascade of issues, including reduced yields, formation of unwanted byproducts, and difficulties in purification.

Common Scenarios and Troubleshooting Steps

Scenario 1: Inconsistent or Low Reaction Yields

  • Potential Cause: The presence of unreacted starting materials or side-products from the synthesis of the pyrazole ketone can inhibit your reaction or compete for reagents. A common synthesis route for pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] Incomplete reaction or side reactions can lead to residual starting materials or isomeric impurities.

  • Troubleshooting Workflow:

    • Purity Verification: Before starting your reaction, verify the purity of your 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone lot using HPLC or GC-MS. Compare the chromatogram to a reference standard if available.

    • Impurity Identification: If significant impurities are detected, attempt to identify them. Common impurities in pyrazole synthesis can include regioisomers (if the diketone is unsymmetrical), unreacted diketone, or hydrazine starting materials.

    • Purification: If the purity is below the required standard, consider purifying the reagent. Column chromatography on silica gel is an effective method for removing many common impurities.[2] Recrystallization can also be employed to enhance purity.[4]

Scenario 2: Formation of Unexpected Byproducts

  • Potential Cause: Impurities in the pyrazole ketone can act as nucleophiles or electrophiles in your reaction, leading to the formation of unexpected products. For instance, residual hydrazine from the synthesis could react with electrophilic partners in your reaction mixture.

  • Troubleshooting Workflow:

    • Reaction Monitoring: Carefully monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of byproducts.

    • Impurity-Reactivity Analysis: Consider the potential reactivity of likely impurities. For example, if your reaction is a palladium-catalyzed cross-coupling, impurities with reactive functional groups could interfere with the catalytic cycle.

    • Reagent Stoichiometry Adjustment: In some cases, a slight excess of one of the main reactants can help to outcompete the side reactions caused by impurities. However, this is a less ideal solution than using a pure reagent.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. Method optimization may be required based on the specific instrument and impurities present.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve a small amount of the reagent in the mobile phase to a concentration of ~1 mg/mL.
Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of pyrazole derivatives.

  • Slurry Preparation: Dissolve the crude 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to create a slurry.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be optimized based on TLC analysis. A common starting point for pyrazole derivatives is a 3:1 mixture of hexane:ethyl acetate.[2]

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Workflow

The following diagram illustrates a typical workflow for troubleshooting issues related to the purity of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

G cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Resolution cluster_3 Outcome start Inconsistent Yields or Unexpected Byproducts purity_check Verify Reagent Purity (HPLC/GC-MS) start->purity_check Step 1 impurity_id Identify Potential Impurities (LC-MS, NMR) purity_check->impurity_id If purity <97% optimize Optimize Reaction Conditions purity_check->optimize If purity is acceptable, other factors may be at play purify Purify Reagent (Column Chromatography, Recrystallization) impurity_id->purify Step 2 end Consistent & High-Yield Reaction purify->end Step 3 optimize->end

Caption: Troubleshooting workflow for reagent purity issues.

References

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Retrieved from [Link]

  • Google Patents. (n.d.). CN103874675A - Process for the preparation of methoxymelonal.
  • Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PMC - NIH. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • PMC - NIH. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Retrieved from [Link]

  • MDPI. (2024). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]

  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

  • YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]

Sources

Troubleshooting

"2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" byproduct formation and mitigation

Welcome to the technical support guide for the synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. This document is intended for researchers, chemists, and drug development professionals who may encounter challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key pyrazole intermediate. Here, we address common issues related to byproduct formation, offering mechanistic insights and actionable troubleshooting strategies to improve yield, purity, and regioselectivity.

Introduction to the Synthesis

The target molecule, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, is typically synthesized via an electrophilic aromatic substitution, most commonly a Friedel-Crafts acylation reaction.[1] This involves the reaction of 1-methylpyrazole with an activated methoxyacetyl derivative, such as methoxyacetyl chloride, in the presence of a Lewis acid catalyst. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and significantly reduce the yield of the desired product.

Primary Synthetic Pathway

The intended reaction follows the acylation of 1-methylpyrazole at the C-5 position. The choice of Lewis acid and reaction conditions is critical for success.

Synthetic Pathway SM1 1-Methylpyrazole Product 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone SM1->Product SM2 Methoxyacetyl Chloride Acylium Methoxyacylium Ion (Electrophile) SM2->Acylium + Lewis Acid Catalyst Lewis Acid (e.g., AlCl3, TiCl4) Catalyst->Acylium Acylium->Product Electrophilic Aromatic Substitution

Caption: Ideal synthetic route via Friedel-Crafts acylation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.

Issue 1: Poor Regioselectivity & Isomer Formation

Question: My post-reaction analysis (NMR, LC-MS) shows a significant peak corresponding to an isomer of my target molecule. Why is this happening and how can I favor C-5 acylation?

Answer: This is the most frequent challenge in the acylation of N-substituted pyrazoles. The formation of regioisomers, typically the C-3 or C-4 acylated product, is a known complication.[2] The electronic nature of the pyrazole ring and the reaction conditions dictate the position of electrophilic attack.

Potential Causes & Mechanisms:

  • Kinetic vs. Thermodynamic Control: The initial site of reaction can be kinetically favored, while the desired product may be the thermodynamically more stable one (or vice-versa). For 1-methylpyrazole, lithiation studies have shown that the methyl group can be kinetically favored for deprotonation, while the C-5 position is the thermodynamically favored site.[3] Acylation conditions can similarly influence regioselectivity.

  • Steric Hindrance: The N-methyl group can sterically influence the approaching electrophile, but this effect is often secondary to electronic factors.

  • Lewis Acid Choice: Stronger, "harder" Lewis acids like AlCl₃ can coordinate strongly with the pyrazole nitrogens, altering the electron density and directing properties of the ring, sometimes favoring undesired isomers.[4] Milder Lewis acids like TiCl₄ or SnCl₄ may offer better regiocontrol.[4]

Mitigation Strategies:

  • Optimize the Lewis Acid: Switch from AlCl₃ to a milder Lewis acid such as TiCl₄ or FeCl₃.[4] These catalysts are less likely to complex strongly with the heterocyclic substrate, often leading to cleaner reactions.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to -20 °C). Lowering the temperature can enhance selectivity by favoring the reaction pathway with the lowest activation energy, which often leads to the desired C-5 isomer.

  • Solvent Effects: The choice of solvent can influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole syntheses.[5]

  • Directed Lithiation: For absolute control, consider a directed metalation approach. Deprotonation of 1-methylpyrazole with a strong base like n-BuLi under thermodynamically controlled conditions selectively generates the 5-lithio-1-methylpyrazole intermediate, which can then be quenched with methoxyacetyl chloride.[3]

StrategyRationalePotential Outcome
Use Milder Lewis Acid (e.g., TiCl₄) Reduces unwanted coordination and side reactions.[4]Improved C-5 selectivity.
Lower Reaction Temperature Favors the pathway with the lowest activation energy.Higher ratio of desired isomer.
Directed Lithiation Pre-functionalizes the C-5 position for unambiguous acylation.[3]Excellent regioselectivity (>95%).
Issue 2: Low Yield & Significant Starting Material Recovery

Question: My reaction has a low conversion rate, and I recover a large amount of unreacted 1-methylpyrazole. What can I do to drive the reaction to completion?

Answer: Low conversion is often a result of either an insufficiently reactive electrophile or deactivation of the catalyst or substrate.

Potential Causes & Mechanisms:

  • Hydrolysis of Reagents: Methoxyacetyl chloride is highly reactive and susceptible to hydrolysis by trace moisture in the solvent or on the glassware, which consumes the reagent.[6][7] Similarly, the Lewis acid catalyst (especially AlCl₃) is extremely hygroscopic and will be quenched by water.

  • Catalyst Deactivation: The ketone product of the Friedel-Crafts reaction can coordinate strongly with the Lewis acid catalyst.[8] This forms a stable complex, effectively removing the catalyst from the reaction cycle. For this reason, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.[8]

  • Insufficient Activation: The reaction temperature may be too low for the chosen catalyst/substrate combination, leading to a slow reaction rate.

Mitigation Strategies:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., >120 °C) before use.

    • Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Stoichiometry of Lewis Acid: Use at least 1.1 to 1.2 equivalents of the Lewis acid to compensate for complexation with the product ketone.[8]

  • Optimize Temperature & Reaction Time: If conversion is low at reduced temperatures, consider a gradual warm-up to room temperature after the initial addition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Low Yield Start Low Yield/ High Starting Material Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Catalyst Is Lewis Acid stoichiometry > 1.0 eq? Check_Anhydrous->Check_Catalyst Yes Sol_Anhydrous Dry glassware/solvents. Use inert atmosphere. Check_Anhydrous->Sol_Anhydrous No Check_Temp Is temperature optimized? Check_Catalyst->Check_Temp Yes Sol_Catalyst Increase Lewis Acid to 1.1-1.2 eq. Check_Catalyst->Sol_Catalyst No Sol_Temp Monitor by TLC/LC-MS. Gradually warm if needed. Check_Temp->Sol_Temp No

Caption: Decision tree for troubleshooting low reaction yield.

Issue 3: Formation of Methoxyacetic Acid Byproduct

Question: I have a water-soluble, acidic byproduct that complicates my aqueous workup. How is this formed and how can I prevent it?

Answer: This byproduct is almost certainly methoxyacetic acid, formed from the hydrolysis of the starting material, methoxyacetyl chloride.

Potential Causes & Mechanisms:

  • Reaction with Trace Water: Methoxyacetyl chloride is an acyl chloride and reacts readily with water to form methoxyacetic acid and hydrochloric acid.[6][9] This reaction is often vigorous.

    • Reaction: CH₃OCH₂COCl + H₂O → CH₃OCH₂COOH + HCl

Mitigation Strategies:

This issue is addressed with the same rigorous anhydrous techniques described in Issue 2 .

  • Primary Prevention: The most effective strategy is prevention. Handle methoxyacetyl chloride in a fume hood, under an inert atmosphere, and add it to the reaction mixture via a syringe through a septum.[9][10]

  • Workup Modification: If a small amount of methoxyacetic acid is unavoidable, it can be removed during the workup. A wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming the water-soluble sodium methoxyacetate salt, which will be extracted into the aqueous layer. Be cautious and perform this wash slowly, as it will generate CO₂ gas if excess acid (HCl from the reaction or hydrolysis) is present.

Experimental Protocols

Protocol 1: General Procedure for Improved C-5 Acylation

This protocol incorporates best practices for maximizing yield and regioselectivity.

  • Preparation: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solvent to 0 °C in an ice-water bath.

  • Catalyst Addition: Carefully add titanium tetrachloride (TiCl₄, 1.2 eq.) to the stirred solvent.

  • Substrate Addition: Slowly add 1-methylpyrazole (1.0 eq.) to the mixture, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes.

  • Reagent Addition: Add a solution of methoxyacetyl chloride (1.1 eq.) in anhydrous DCM (5 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress every hour using TLC or LC-MS. If the reaction is sluggish after 2-3 hours, allow it to warm slowly to room temperature and stir until completion.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench it by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic process and will release gas.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Clot, E., Besida, J., & O'Shea, D. F. (2006). Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. Organic & Biomolecular Chemistry, 4(7), 1261-7.
  • ChemicalBook. (2023).
  • CymitQuimica. Methoxyacetyl chloride. CymitQuimica.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., & Piera, J. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters, 9(25), 5271-5274.
  • Fisher Scientific. (2025).
  • Gontijo, V. S. S., et al. (2022). Regioselective Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry, 87(13), 8569-8581.
  • Krishna Solvechem Ltd. (KSCL). Methoxyacetyl Chloride MSDS. Krishna Solvechem Ltd.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole.
  • Sigma-Aldrich.
  • The Organic Chemistry Tutor. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone and Its Positional Isomers

Introduction: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry Comparative Analysis of Pyrazole Isomers The focal point of this guide is the comparative analysis of three positional isomers: Isomer 1 (1,5-dis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry

Comparative Analysis of Pyrazole Isomers

The focal point of this guide is the comparative analysis of three positional isomers:

  • Isomer 1 (1,5-disubstituted): 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

  • Isomer 2 (1,3-disubstituted): 2-Methoxy-1-(1-methyl-1H-pyrazol-3-yl)ethanone

  • Isomer 3 (1,4-disubstituted): 2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethanone

The key structural variable among these isomers is the point of attachment of the 2-methoxyethanone moiety to the N-methylated pyrazole ring. This seemingly subtle difference can profoundly impact the molecule's steric and electronic profile, leading to distinct biological activities.

Structure-Activity Relationship (SAR) Insights and Predicted Biological Profiles

The biological activity of pyrazole derivatives is intricately linked to the substitution pattern on the heterocyclic ring. The relative orientation of substituents influences the molecule's ability to engage in crucial interactions with biological targets, such as hydrogen bonding, hydrophobic interactions, and pi-stacking.

1,5-Disubstituted Pyrazoles: A Precedent for Potent Bioactivity

The 1,5-disubstituted pattern, as seen in 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone , is a common motif in many biologically active pyrazoles. For instance, a number of potent kinase inhibitors feature a 1,5-diarylpyrazole scaffold. The substitution at the 5-position can significantly influence the compound's interaction with the ATP-binding pocket of kinases.

Based on the known activities of structurally similar compounds, it is plausible that this isomer could exhibit inhibitory activity against kinases or other enzymes where a bulky substituent at the 5-position is favorable for binding. A structurally related compound, 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, has shown moderate inhibitory activity against Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4), with IC₅₀ values of 18 μM and 42 μM, respectively. This suggests that the 1,5-disubstituted scaffold with a methoxy-containing side chain has the potential to interact with the active sites of these enzymes. The methoxy group, in this context, is suggested to enhance target binding through hydrophobic interactions.

1,3-Disubstituted Pyrazoles: A Versatile Arrangement

The 1,3-disubstitution pattern in 2-Methoxy-1-(1-methyl-1H-pyrazol-3-yl)ethanone presents a different spatial arrangement of the key functional groups. This isomeric form is also prevalent in a wide range of bioactive molecules. For example, in the realm of cannabinoid receptor antagonists, a carboxamido group at the 3-position of the pyrazole ring was found to be a crucial structural requirement for potent activity.

The activity of this isomer will largely depend on the specific biological target. The placement of the methoxyethanone group at the 3-position could facilitate interactions with different residues within a target's binding site compared to the 1,5-isomer. The electron-withdrawing nature of the acetyl group at this position could also influence the overall electronic distribution of the pyrazole ring, potentially impacting its pKa and hydrogen bonding capabilities.

1,4-Disubstituted Pyrazoles: Exploring a Different Vector

The 1,4-disubstituted isomer, 2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethanone , places the 2-methoxyethanone substituent at a position that is electronically and sterically distinct from the 3- and 5-positions. The 4-position of the pyrazole ring is often a site for modifications that modulate the overall physicochemical properties of the molecule without directly participating in key binding interactions. However, in some cases, substitution at C4 can be critical for activity. For instance, in a series of pyrazole-based CDK2 inhibitors, a pyrazolyl group at the 4-position of a pyrimidine ring was found to be essential for high potency.

Therefore, the biological profile of this isomer is the most difficult to predict without specific experimental data. It is possible that this substitution pattern may lead to a different spectrum of activity compared to the 1,3- and 1,5-isomers, or it could result in a general decrease in potency if the substituents at the 3- and 5-positions are more critical for target engagement.

Quantitative Data Summary (Hypothetical)

To illustrate the potential differences in activity, the following table presents a hypothetical comparison based on the SAR principles discussed. These values are for illustrative purposes and would require experimental validation.

IsomerPredicted Target ClassPredicted IC50 (µM)Rationale
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone Kinase / COX / PDE10 - 50Based on activity of structurally similar 1,5-disubstituted pyrazoles and the known activity of a related ethanol derivative against COX-2 and PDE4.
2-Methoxy-1-(1-methyl-1H-pyrazol-3-yl)ethanone GPCR / Other Enzymes> 50The 1,3-substitution pattern often requires specific functionalities for high potency, which may not be optimally met by the methoxyethanone group.
2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethanone Various / Lower Potency> 100Substitution at the 4-position is often less critical for direct binding and may lead to reduced activity compared to 1,3- and 1,5-isomers.

Experimental Protocols

To experimentally validate the predicted biological activities, the following protocols for synthesis and biological evaluation are proposed.

Synthesis of Pyrazole Isomers

The regioselective synthesis of substituted pyrazoles is a well-established field in organic chemistry. The choice of synthetic route is critical to obtaining the desired isomer.

Logical Flow for Isomer Synthesis

Synthesis_Workflow cluster_15 1,5-Disubstituted Isomer Synthesis cluster_13 1,3-Disubstituted Isomer Synthesis cluster_14 1,4-Disubstituted Isomer Synthesis start15 1,3-Dicarbonyl Compound product15 2-Methoxy-1-(1-methyl-1H- pryazol-5-yl)ethanone start15->product15 Cyclocondensation reagent15 Methylhydrazine reagent15->product15 start13 α,β-Unsaturated Ketone product13 2-Methoxy-1-(1-methyl-1H- pryazol-3-yl)ethanone start13->product13 Cyclocondensation reagent13 Methylhydrazine reagent13->product13 start14 Sydnone product14 2-Methoxy-1-(1-methyl-1H- pryazol-4-yl)ethanone start14->product14 [3+2] Cycloaddition reagent14 Alkyne reagent14->product14

Figure 1: General synthetic strategies for pyrazole isomers.

Protocol for the Synthesis of 1,5-Disubstituted Pyrazole (Isomer 1):

  • Reactant Preparation: Synthesize or procure a suitable 1,3-dicarbonyl precursor, such as 1-methoxy-4-oxopentan-2-one.

  • Cyclocondensation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of methylhydrazine to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1,5-disubstituted pyrazole.

Protocol for the Synthesis of 1,3-Disubstituted Pyrazole (Isomer 2):

  • Reactant Preparation: Prepare an appropriate α,β-unsaturated ketone precursor.

  • Cyclocondensation: Dissolve the α,β-unsaturated ketone in a suitable solvent such as ethanol or acetic acid.

  • Add methylhydrazine to the solution.

  • The reaction is typically refluxed for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is worked up, and the crude product is purified by recrystallization or column chromatography to afford the 1,3-disubstituted pyrazole.

Protocol for the Synthesis of 1,4-Disubstituted Pyrazole (Isomer 3):

  • Reactant Preparation: Synthesize an appropriate sydnone and a terminal alkyne.

  • [3+2] Cycloaddition: In a suitable solvent, the sydnone and alkyne are reacted, often in the presence of a copper catalyst.

  • The reaction mixture is heated to facilitate the cycloaddition.

  • Work-up and Purification: Following the reaction, the mixture is worked up to remove the catalyst and unreacted starting materials. The final product is purified by column chromatography.

Biological Evaluation Protocols

To assess the biological activity of the synthesized isomers, a panel of in vitro assays should be employed.

Workflow for Biological Activity Screening

Bioactivity_Workflow start Synthesized Pyrazole Isomers primary_screening Primary Screening (e.g., Kinase Panel, GPCR Panel) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., IC50 Determination, Cell-based Assays) hit_identification->secondary_assays sar_analysis Structure-Activity Relationship Analysis secondary_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Figure 2: Workflow for screening and evaluating biological activity.

Protocol for In Vitro Kinase Inhibition Assay:

  • Assay Principle: This assay measures the ability of the test compounds to inhibit the activity of a specific kinase enzyme.

  • Procedure:

    • A panel of kinases relevant to diseases such as cancer and inflammation should be selected.

    • The kinase, its substrate, and ATP are incubated in a buffer solution.

    • The test compound (at various concentrations) is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for each compound.

Protocol for Cell-Based Proliferation Assay:

  • Assay Principle: This assay determines the effect of the compounds on the growth and viability of cancer cell lines.

  • Procedure:

    • Select a panel of cancer cell lines relevant to the potential therapeutic area.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compounds.

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

  • Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) is determined for each compound.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" and its positional isomers. Based on established structure-activity relationships, the 1,5-disubstituted isomer is predicted to hold the most promise for significant biological activity, potentially as a kinase or enzyme inhibitor. However, it is imperative to underscore that these are predictive analyses. Rigorous experimental validation through the synthesis of these isomers and their evaluation in a comprehensive panel of biological assays is essential to definitively elucidate their pharmacological profiles. The insights gained from such studies will not only clarify the specific activities of these molecules but also contribute to the broader understanding of pyrazole SAR, thereby guiding the future design of novel and more potent therapeutic agents.

References

  • Salum, K. A., et al. (2020). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Journal of Applied Pharmaceutical Sciences, 10(1), 1-8.
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. BenchChem.
  • MDPI. (2021).
  • MDPI. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(1), 15.
  • PMC. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-12.
  • MDPI. (2020).
  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(1), 1-15.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • OUCI. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Retrieved from [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-15.
  • MDPI. (2021).
  • ResearchGate. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

An Evaluation Framework Against Established COX-2 Inhibitors Executive Summary The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of...

Author: BenchChem Technical Support Team. Date: January 2026

An Evaluation Framework Against Established COX-2 Inhibitors

Executive Summary

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, from anti-inflammatory to anticancer agents.[1][2][3] This guide introduces a novel pyrazole derivative, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone , and proposes a comprehensive framework for evaluating its biological activity. Based on structural analogy to known pharmacophores and preliminary data on related molecules, we hypothesize a potential role as a cyclooxygenase-2 (COX-2) inhibitor.[4][5] To rigorously assess this, we present a head-to-head comparison methodology against Celecoxib , a blockbuster anti-inflammatory drug that also features a pyrazole core.[1][6] This document provides researchers and drug development professionals with a structured approach, detailing the rationale behind experimental choices, step-by-step protocols for in vitro and cell-based assays, and a framework for in silico pharmacokinetic profiling.

Introduction: The Prominence of the Pyrazole Scaffold

Heterocyclic compounds are the bedrock of modern pharmaceuticals, and among them, the five-membered pyrazole ring is of paramount importance.[6][7] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and improve pharmacokinetic profiles, have made it a staple in drug design.[1][8] The market is populated with successful pyrazole-containing drugs such as the anti-inflammatory Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticancer agent Ruxolitinib, highlighting the scaffold's therapeutic versatility.[2][3][9]

This guide focuses on 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone , a novel compound featuring this core structure. While direct biological data on this specific molecule is scarce, its substructures—a 1,5-disubstituted pyrazole and an ethanone linker—are present in compounds with known biological activities, particularly in the realm of inflammation.[10][11] A structurally similar compound, 2-(4-methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, has been reported to exhibit moderate inhibitory activity against COX-2.[4] The oxidation of its alcohol group to a ketone, as in our target compound, may alter or enhance this activity.

Given this evidence, we select Celecoxib , a highly selective COX-2 inhibitor, as the benchmark for comparison. This guide will lay out a logical, multi-tiered workflow to evaluate the therapeutic potential of our target compound, beginning with direct target engagement and progressing to cellular efficacy and safety.

Structural and Physicochemical Comparison

The first step in comparing our novel compound to a known drug is an analysis of their structural and physicochemical properties. These characteristics often govern a molecule's pharmacokinetic and pharmacodynamic behavior.

Property2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanoneCelecoxib
Structure (Structure to be inserted here)(Structure to be inserted here)
Molecular Formula C₇H₁₀N₂O₂C₁₇H₁₄F₃N₃O₂S
Molecular Weight 154.17 g/mol 381.37 g/mol
Core Scaffold 1,5-Disubstituted Pyrazole1,5-Disubstituted Pyrazole
Key Functional Groups Methoxy, Ketone, N-MethylTrifluoromethyl, Sulfonamide, Phenyl
Predicted LogP 0.353.5

The diagram below illustrates the shared pyrazole scaffold and the distinct substitutions that differentiate the two molecules. The simpler structure of the target compound results in a significantly lower molecular weight and predicted lipophilicity (LogP), which could have profound implications for its solubility, absorption, and metabolic profile.

G cluster_0 Structural Comparison cluster_A Key Features cluster_B Key Features compound_A 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone A_feat1 Methoxy Group compound_A->A_feat1 A_feat2 Ethanone Linker compound_A->A_feat2 A_feat3 N-Methyl compound_A->A_feat3 compound_B Celecoxib B_feat1 Trifluoromethylphenyl Group compound_B->B_feat1 B_feat2 Sulfonamide Moiety (Key for COX-2 Selectivity) compound_B->B_feat2 B_feat3 p-Tolyl Group compound_B->B_feat3 scaffold Shared 1,5-Diaryl Pyrazole Scaffold A_feat2->scaffold B_feat2->scaffold

Caption: Structural feature comparison of the target compound and Celecoxib.

Comparative Biological Evaluation Workflow

To ensure a thorough and logical comparison, we propose a tiered experimental workflow. This approach progresses from fundamental biochemical interactions to more complex, physiologically relevant cellular models, providing a comprehensive picture of the compound's potential.

G start Candidate Compound: 2-Methoxy-1-(1-methyl-1H- pyrazol-5-yl)ethanone step1 Tier 1: In Vitro Target Engagement (COX-2 Enzyme Inhibition Assay) start->step1 step2 Tier 2: Cell-Based Assays step1->step2 step2a Efficacy: LPS-Induced PGE2 Production step2->step2a step2b Safety: Cytotoxicity Assay (MTT/LDH) step2->step2b step3 Tier 3: In Silico Profiling (ADME Prediction) step2->step3 end Data Synthesis: Comparative Assessment vs. Celecoxib step3->end

Caption: Proposed workflow for the comparative biological evaluation.

In Vitro Target Engagement: COX-2 Inhibition Assay

Causality Behind Experimental Choice: The primary hypothesis is that our target compound inhibits the COX-2 enzyme. An in vitro enzyme assay provides the most direct and unambiguous test of this hypothesis.[12] By isolating the enzyme, we can measure the compound's ability to directly interfere with its catalytic activity, free from the complexities of cellular uptake, metabolism, or off-target effects. This allows for a clean determination of the half-maximal inhibitory concentration (IC50), a key metric of potency.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is a self-validating system that includes positive (Celecoxib) and negative (vehicle) controls to ensure the assay is performing correctly and to provide a direct benchmark for comparison.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme in the assay buffer to a working concentration (e.g., 10 U/mL).

    • Prepare a solution of Arachidonic Acid (substrate) in ethanol.

    • Prepare a solution of ADHP (10-Acetyl-3,7-dihydroxyphenoxazine), a fluorogenic probe, in DMSO.

    • Prepare stock solutions (e.g., 10 mM in DMSO) of the test compound and Celecoxib. Create a serial dilution series for each.

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of Assay Buffer containing the COX-2 enzyme.

    • Add 10 µL of the serially diluted test compound, Celecoxib (positive control), or DMSO (vehicle control) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • To initiate the reaction, add 10 µL of a pre-mixed solution of Arachidonic Acid and ADHP.

    • Immediately begin kinetic measurement on a fluorescence plate reader (Excitation = 535 nm, Emission = 590 nm). Read every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Anticipated Data Presentation
CompoundCOX-2 IC50 (nM)
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone Experimental Value
Celecoxib (Reference) Experimental Value (e.g., ~20-50 nM)

Cell-Based Assays for Efficacy and Cytotoxicity

Causality Behind Experimental Choice: While an enzyme assay confirms target binding, it does not guarantee activity in a biological system.[13] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and produce the desired physiological effect (anti-inflammatory response).[14] Concurrently, a cytotoxicity assay is crucial to determine if the observed efficacy comes at the cost of cellular health, establishing a preliminary therapeutic window.[15][16]

Protocol 5.1: LPS-Induced Prostaglandin E2 (PGE2) Production Assay

This protocol measures the downstream product of COX-2 activity (PGE2) in response to an inflammatory stimulus (LPS), providing a physiologically relevant measure of anti-inflammatory efficacy.

  • Cell Culture:

    • Culture a relevant cell line (e.g., RAW 264.7 murine macrophages or human monocytes) in appropriate media.

    • Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Remove the old media and replace it with fresh media containing serial dilutions of the test compound or Celecoxib.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate for 24 hours at 37°C.

  • PGE2 Quantification:

    • After incubation, carefully collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.

Protocol 5.2: MTT Cytotoxicity Assay

This assay assesses cell viability by measuring the metabolic activity of living cells, providing a quantitative measure of cytotoxicity (CC50).[16]

  • Cell Culture:

    • Seed cells in a 96-well plate as described in Protocol 5.1.

  • Compound Treatment:

    • Treat cells with the same serial dilutions of the test compound and Celecoxib used in the efficacy assay. Incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 value (the concentration that causes 50% cell death) from the dose-response curve.

Anticipated Data Presentation
CompoundPGE2 Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/IC50)
Target Compound Experimental ValueExperimental ValueCalculated Value
Celecoxib Experimental ValueExperimental ValueCalculated Value

In Silico Pharmacokinetic (ADME) Profiling

Causality Behind Experimental Choice: A compound's in vivo success is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[17] Early-stage drug discovery often relies on computational, or in silico, models to predict these properties, allowing for the early identification of potential liabilities without costly and time-consuming animal experiments.[18][19][20] This predictive analysis helps prioritize compounds with a higher likelihood of becoming successful drugs.

Methodology: Computational ADME Prediction

Various software platforms and web servers (e.g., SwissADME, Deep-PK) can be used to predict ADME properties based solely on the chemical structure of a molecule.[20]

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string for each compound is submitted to the prediction tool.

  • Prediction: The software calculates a range of physicochemical and pharmacokinetic parameters.

  • Analysis: Key parameters are compared, focusing on drug-likeness rules (e.g., Lipinski's Rule of Five) and potential liabilities like poor solubility or P450 enzyme inhibition.

Key ADME Parameters for Comparison
ParameterPredicted Value (Target Compound)Predicted Value (Celecoxib)Implication
Gastrointestinal Absorption HighHighLikelihood of good oral bioavailability
Blood-Brain Barrier (BBB) Permeant NoYesCNS side effects (less likely for target)
CYP450 Inhibition (e.g., 2C9, 3A4) PredictedKnown InhibitorPotential for drug-drug interactions
Aqueous Solubility PredictedLowFormulation challenges

Synthesis and Concluding Discussion

The target compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, can be plausibly synthesized via the oxidation of its corresponding alcohol, 2-(4-methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, using a standard oxidizing agent like Jones reagent (CrO₃/H₂SO₄).[4]

The comprehensive evaluation framework outlined above provides a robust pathway to characterize the biological activity of this novel pyrazole derivative. The ultimate goal is to determine if it presents a viable therapeutic profile compared to an established drug like Celecoxib. A successful outcome would be a compound that demonstrates:

  • Potent and selective COX-2 inhibition in both enzymatic and cellular assays.

  • A high Selectivity Index (SI) , indicating a wide margin between therapeutic efficacy and cytotoxicity.

  • A favorable in silico ADME profile , suggesting a lower potential for adverse drug-drug interactions or off-target effects compared to the reference compound.

The lower molecular weight and predicted lipophilicity of our target compound may confer advantages in terms of solubility and metabolic stability, making it an intriguing candidate for further preclinical development. This guide serves as the foundational roadmap for that investigation.

References

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  • ResearchGate. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. [Link]

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Validation

Spectroscopic Data Validation of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone: A Comparative Guide

Abstract This guide provides a comprehensive framework for the spectroscopic data validation of the heterocyclic compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. In the dynamic fields of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the spectroscopic data validation of the heterocyclic compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. In the dynamic fields of medicinal chemistry and drug development, unequivocal structural confirmation of novel chemical entities is paramount.[1][2] This document outlines the systematic approach to acquiring and interpreting nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. While literature data for this specific molecule is sparse, this guide establishes a robust validation process by comparing experimentally obtained data with theoretically predicted values and data from structurally analogous pyrazole derivatives. This guide is intended for researchers, scientists, and drug development professionals to ensure the identity and purity of synthesized compounds, a critical step in advancing research and development.

Introduction: The Imperative of Structural Verification

The synthesis of novel organic compounds is the cornerstone of innovation in pharmaceutical and materials science. However, the synthesis of a target molecule is only the first step; rigorous structural elucidation and verification are critical to ensure that the synthesized compound is indeed the intended one.[2] Spectroscopic techniques, particularly NMR and MS, are the most powerful tools for this purpose, providing detailed information about the molecular structure.[1]

The subject of this guide, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS 1177283-64-5)[3], is a substituted pyrazole. The pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[4] Therefore, the ability to synthesize and definitively characterize derivatives such as this is of significant interest. This guide will walk through the essential spectroscopic analyses required for its structural validation.

Experimental Design for Spectroscopic Analysis

A logical workflow is essential for the efficient and accurate acquisition of spectroscopic data. The following diagram illustrates the key stages of the process.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis & Validation SamplePrep High-Purity Sample (>95% by HPLC) SolventSelection Solvent Selection (e.g., CDCl3, DMSO-d6) SamplePrep->SolventSelection MS_Acq Mass Spectrometry (EI or ESI) SamplePrep->MS_Acq NMR_Acq NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) SolventSelection->NMR_Acq DataProcessing Data Processing & Interpretation NMR_Acq->DataProcessing MS_Acq->DataProcessing LitComparison Comparison with Literature/ Predicted Data DataProcessing->LitComparison StructureConfirmation Structure Confirmation LitComparison->StructureConfirmation

Caption: Experimental workflow for spectroscopic data validation.

Best Practices for Nuclear Magnetic Resonance (NMR) Spectroscopy

High-quality NMR data is foundational for accurate structural elucidation.[5][6] Adherence to best practices in sample preparation and data acquisition is crucial.[7][8]

Protocol for NMR Sample Preparation and Data Acquisition:

  • Sample Purity: Ensure the sample is of high purity, ideally >95%, as determined by a preliminary technique like HPLC or LC-MS. Impurities can complicate spectral interpretation.

  • Solvent Choice: Select an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample and does not have signals that overlap with key analyte resonances.

  • Concentration: Prepare the sample at an optimal concentration, typically 5-10 mg in 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]

  • Data Acquisition Parameters: Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to achieve a good signal-to-noise ratio.[5]

  • Standard Experiments: Acquire a standard set of 1D and 2D NMR spectra:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are invaluable for unambiguous assignments.[10]

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry provides the crucial confirmation of the molecular weight of the synthesized compound and can offer insights into its fragmentation patterns, further corroborating the proposed structure.[11][12]

Protocol for Mass Spectrometry Analysis:

  • Ionization Technique: Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft technique suitable for polar molecules and provides the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Electron ionization (EI) is a higher-energy technique that can lead to characteristic fragmentation patterns.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain an accurate mass measurement, which can be used to determine the elemental composition.

  • Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an LC system (LC-MS).

Spectroscopic Data Interpretation and Validation

Due to the limited availability of published experimental spectra for 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, a validation approach combining theoretical predictions and comparison with known pyrazole derivatives is employed.

Predicted ¹H and ¹³C NMR Data

Computational chemistry methods can predict NMR chemical shifts with a reasonable degree of accuracy, providing a valuable benchmark for comparison with experimental data.[13] Several software packages and online tools are available for this purpose.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole-H37.4 - 7.6138 - 142
Pyrazole-H46.2 - 6.4108 - 112
N-CH₃3.8 - 4.038 - 42
O-CH₃3.3 - 3.558 - 62
CO-CH₂4.6 - 4.875 - 79
C=O-190 - 195
Pyrazole-C5-145 - 150

Note: These are estimated ranges and may vary depending on the prediction software and level of theory used.

Comparison with Structurally Similar Compounds

The spectroscopic data of known, structurally related pyrazole derivatives can provide valuable insights into the expected chemical shifts and coupling patterns. For instance, the chemical shifts of protons and carbons on the pyrazole ring are well-documented.[9][14][15]

  • ¹H NMR: In many 1-methylpyrazole systems, the N-methyl protons typically appear as a singlet around 3.8-4.0 ppm.[16] The pyrazole ring protons H3 and H4 will appear as doublets with a characteristic coupling constant of approximately 2-3 Hz.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons are sensitive to the nature and position of substituents.[14][15] For example, a carbonyl group at the C5 position will significantly deshield this carbon.

Mass Spectrometry Fragmentation

The expected molecular weight of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (C₇H₁₀N₂O₂) is 154.18 g/mol . A high-resolution mass spectrum should confirm this with high accuracy. The fragmentation pattern in EI-MS can also be predicted. Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN.[11] The methoxyethanone side chain would also be expected to undergo characteristic cleavages.

Conclusion: A Framework for Confident Structure Elucidation

While a direct comparison to a published reference spectrum is the gold standard for spectroscopic validation, its absence does not preclude confident structure determination. By employing a multi-faceted approach that combines high-quality experimental data acquisition, comparison with theoretically predicted values, and analysis of data from structurally analogous compounds, researchers can achieve a high degree of confidence in the structure of novel molecules like 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. This rigorous validation process is an indispensable component of scientific integrity and is fundamental to the advancement of chemical and pharmaceutical research. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.

References

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  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
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Comparative

A Comparative Guide to the Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Introduction 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a key building block in medicinal chemistry, frequently utilized in the synthesis of diverse bioactive molecules. Its structural motif, featuring a substitut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a key building block in medicinal chemistry, frequently utilized in the synthesis of diverse bioactive molecules. Its structural motif, featuring a substituted pyrazole ring linked to a methoxyethanone side chain, is of significant interest to researchers in drug development. The efficient and scalable synthesis of this intermediate is paramount for advancing pharmaceutical research and development. This guide provides an in-depth comparative analysis of two distinct synthetic routes for the preparation of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, offering detailed experimental protocols, supporting data, and a critical evaluation of each approach to assist researchers in selecting the most suitable method for their specific needs.

Route 1: Acylation via a Weinreb Amide Intermediate

This synthetic strategy commences with the commercially available 1-methyl-1H-pyrazole-5-carboxylic acid. The core of this approach lies in the formation of a stable N-methoxy-N-methylamide (Weinreb amide), which subsequently undergoes controlled acylation with a methyl Grignard reagent to furnish the desired ketone. This method is lauded for its precision, as the tetrahedral intermediate formed during the Grignard addition to the Weinreb amide is stable and prevents the common over-addition seen with more reactive acylating agents like acid chlorides.

Experimental Protocol

Step 1: Synthesis of N-methoxy-N-methyl-1-methyl-1H-pyrazole-5-carboxamide

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M).

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases and the solution becomes homogeneous.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in DCM and cool to 0 °C. Add triethylamine (3.0 eq) dropwise.

  • Slowly add the freshly prepared 1-methyl-1H-pyrazole-5-carbonyl chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Weinreb amide.

Step 2: Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

  • Dissolve the N-methoxy-N-methyl-1-methyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise via syringe, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

Route 1 Workflow cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Synthesis Carboxylic_Acid 1-Methyl-1H-pyrazole- 5-carboxylic Acid Acid_Chloride 1-Methyl-1H-pyrazole- 5-carbonyl Chloride Carboxylic_Acid->Acid_Chloride Oxalyl Chloride, DMF (cat.), DCM Weinreb_Amide N-methoxy-N-methyl-1-methyl- 1H-pyrazole-5-carboxamide Acid_Chloride->Weinreb_Amide HN(OMe)Me·HCl, Et3N, DCM Ketone 2-Methoxy-1-(1-methyl- 1H-pyrazol-5-yl)ethanone Weinreb_Amide->Ketone MeMgBr, THF

Caption: Workflow for the synthesis of the target compound via the Weinreb amide route.

Route 2: Pyrazole Ring Formation via Cyclocondensation

This classical approach builds the pyrazole ring from acyclic precursors through a cyclocondensation reaction. The selected strategy involves the reaction of ethyl 4-methoxy-3-oxobutanoate, an unsymmetrical 1,3-dicarbonyl compound, with methylhydrazine. A critical consideration in this route is the regioselectivity of the cyclization, as the unsymmetrical nature of both reactants can potentially lead to the formation of two regioisomers. The reaction conditions, therefore, play a crucial role in directing the synthesis towards the desired 1,5-disubstituted pyrazole.[1]

Experimental Protocol

Step 1: Synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrazol-3(2H)-one

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-methoxy-3-oxobutanoate (1.0 eq) in ethanol (0.5 M).[2]

  • Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting crude pyrazolone intermediate can be carried forward to the next step without extensive purification, or it can be purified by recrystallization or column chromatography if necessary.

Step 2: Conversion of the Pyrazolone to the Target Ketone

The conversion of the intermediate pyrazolone to the final ketone is a conceptual step that would require further functional group manipulation, such as reduction of the pyrazolone to the corresponding pyrazole followed by oxidation. A more direct approach from a different precursor in the cyclocondensation would be preferable to avoid these extra steps. However, for the purpose of this guide, we will focus on the formation of the pyrazole ring system.

A more direct cyclocondensation to the final product would ideally start from a precursor like 1-methoxy-4,4-dialkoxybutan-2-one. The synthesis of such a precursor adds complexity to the overall route.

Discussion on Regioselectivity

The reaction of an unsymmetrical 1,3-dicarbonyl compound like ethyl 4-methoxy-3-oxobutanoate with methylhydrazine can yield two possible regioisomers: the desired 1,5-disubstituted pyrazole and the 1,3-disubstituted isomer. The outcome is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.[1] The ketone carbonyl is generally more electrophilic than the ester carbonyl. In the case of methylhydrazine, the more nucleophilic nitrogen atom is the unsubstituted one. Therefore, the initial attack is likely to occur at the more electrophilic ketone carbonyl by the more nucleophilic nitrogen of methylhydrazine, which would lead to the desired 1,5-disubstituted pyrazole. However, the reaction is often not completely regioselective, and the use of specific solvents or catalysts might be necessary to enhance the yield of the desired isomer.[3]

Route 2 Workflow cluster_0 Cyclocondensation cluster_1 Potential Isomeric Products Dicarbonyl Ethyl 4-methoxy-3-oxobutanoate Pyrazolone 5-(methoxymethyl)-1-methyl- 1H-pyrazol-3(2H)-one Dicarbonyl->Pyrazolone Ethanol, Acetic Acid (cat.) Hydrazine Methylhydrazine Hydrazine->Pyrazolone Isomer_1 1,5-disubstituted pyrazole (Desired) Pyrazolone->Isomer_1 Further Steps Isomer_2 1,3-disubstituted pyrazole (Undesired) Pyrazolone->Isomer_2 Further Steps

Caption: Workflow for the synthesis of the pyrazole core via cyclocondensation, highlighting the potential for isomeric products.

Comparative Analysis

ParameterRoute 1: Weinreb Amide AcylationRoute 2: Pyrazole Ring Formation
Starting Materials 1-methyl-1H-pyrazole-5-carboxylic acid (commercially available but can be pricey)Ethyl 4-methoxy-3-oxobutanoate (commercially available), methylhydrazine
Number of Steps 21 (for pyrazole core) + subsequent steps
Overall Yield Generally good to excellentModerate to good, dependent on regioselectivity
Regioselectivity Highly selective, acylation at C5 is predetermined by the starting materialA significant challenge, may require optimization to favor the desired 1,5-isomer[1]
Scalability Readily scalable, with predictable outcomesScalability might be hampered by the need for chromatographic separation of isomers
Purification Standard chromatographic purificationMay require careful chromatographic separation of regioisomers
Key Advantages High regioselectivity, reliable and controlled reactionPotentially shorter route to the pyrazole core, uses readily available starting materials
Key Disadvantages May involve more expensive starting materials and reagents (e.g., oxalyl chloride, Grignard reagent)Lack of complete regioselectivity can lower the effective yield and complicate purification

Conclusion

Both synthetic routes presented offer viable pathways to 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

Route 1, the Weinreb amide acylation, stands out for its superior control and regioselectivity . By starting with a pre-formed pyrazole ring, it completely circumvents the issue of isomeric mixtures that can plague cyclocondensation reactions. This makes it an ideal choice for applications where high purity of the final product is critical and for larger-scale syntheses where facile purification is a priority. While the starting materials might be more costly, the reliability and higher effective yields can offset this in the long run.

Route 2, the pyrazole ring formation via cyclocondensation, offers a more classical and potentially more atom-economical approach to the pyrazole core. Its main drawback is the potential for forming regioisomers , which can significantly impact the overall efficiency of the synthesis. This route may be suitable for exploratory studies where small quantities of the material are needed and where optimization of the reaction conditions to favor the desired isomer is feasible.

For researchers and drug development professionals requiring a reliable and scalable synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone with high purity, Route 1 is the recommended approach . For initial small-scale synthesis or when exploring different substitution patterns on the pyrazole ring, Route 2 could be a considered alternative, provided the regioselectivity challenges are addressed.

References

  • BenchChem. (2025).
  • PubChem. (n.d.). Ethyl 4-methoxy-3-oxobutanoate.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Piera, J. (2008). Regioselective Synthesis of Fluorinated Pyrazoles from Hydrazines and β-Alkoxyvinyl Trifluoromethyl Ketones. The Journal of Organic Chemistry, 73(9), 3523–3529.

Sources

Validation

A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Abstract In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, integral to a multitude of therapeutic agents.[1][2][3][4] The strategic functionalization of this core d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, integral to a multitude of therapeutic agents.[1][2][3][4] The strategic functionalization of this core determines the ultimate biological activity and pharmacokinetic profile of a candidate molecule. This guide provides an in-depth comparative analysis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone , a key synthetic intermediate, benchmarked against its close analogue, 1-(1-Methyl-1H-pyrazol-5-yl)ethanone . We will dissect their synthetic pathways, evaluate their performance based on experimental parameters, and explore the strategic implications of the methoxy functional group in the context of drug development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to make informed decisions in the selection of building blocks for complex molecule synthesis.

Introduction: The Strategic Importance of Acylated Pyrazoles

Pyrazole derivatives are a critical class of N-heterocyclic compounds that form the structural core of numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib, and have shown potential as anticancer and antimicrobial agents.[1][4][5] Their value lies in their metabolic stability and their ability to act as versatile scaffolds for presenting substituents in a defined three-dimensional space, enabling precise interactions with biological targets.

Acylated pyrazoles, such as the titular compound, are particularly valuable as they serve as pivotal intermediates. The ketone functionality is a synthetic linchpin, readily participating in a wide array of chemical transformations—reductive aminations, condensations, and formations of more complex heterocyclic systems—to build molecular diversity.[6] The choice of the acyl group is not trivial; it can influence not only the reactivity of the intermediate but also the properties of the final compound. This guide focuses on the subtle but significant impact of incorporating a methoxy group adjacent to the carbonyl, a common strategy in medicinal chemistry to modulate solubility, metabolic stability, and target engagement.

Profile of the Target Intermediate: 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Chemical Structure and Properties:

  • IUPAC Name: 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

  • CAS Number: 1177283-64-5[7]

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol

The structure features a pyrazole ring N-methylated at position 1 and acylated at position 5. The N-methylation prevents tautomerization and provides a fixed vector for substitution. The key feature is the methoxyacetyl group, which introduces an ether linkage that can act as a hydrogen bond acceptor and may confer improved pharmacokinetic properties compared to a simple alkyl chain.

Synthetic Strategies and Mechanistic Considerations

The most direct and common approach to synthesizing acyl pyrazoles is through the electrophilic acylation of an N-substituted pyrazole ring.[8] The pyrazole ring is electron-rich, making it susceptible to attack by strong electrophiles, typically at the C4 position. However, under certain conditions, particularly through lithiation, substitution at the C5 position can be achieved. For the synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, a Friedel-Crafts-type acylation using methoxyacetyl chloride is a primary route.[9][10]

Logical Workflow for Synthesis

cluster_precursors Precursor Synthesis cluster_main_reaction Main Acylation Reaction pyrazole Pyrazole one_methyl_pyrazole 1-Methyl-1H-pyrazole pyrazole->one_methyl_pyrazole N-Alkylation methyl_iodide Methyl Iodide (CH3I) methyl_iodide->one_methyl_pyrazole N-Alkylation base1 Base (e.g., K2CO3) base1->one_methyl_pyrazole N-Alkylation target_compound 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone one_methyl_pyrazole->target_compound Friedel-Crafts Acylation methoxyacetic_acid Methoxyacetic Acid methoxyacetyl_chloride Methoxyacetyl Chloride methoxyacetic_acid->methoxyacetyl_chloride Chlorination thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->methoxyacetyl_chloride Chlorination methoxyacetyl_chloride->target_compound Friedel-Crafts Acylation lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->target_compound Friedel-Crafts Acylation

Caption: General synthetic workflow for the target compound.

Benchmarking: A Head-to-Head Comparison

To objectively evaluate the utility of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, we benchmark it against its unsubstituted acetyl analogue, 1-(1-Methyl-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2).[11] This comparison isolates the influence of the 2-methoxy group on the synthesis and potential applications.

Comparative Synthesis Overview

The syntheses are analogous, differing only in the acylating agent. This allows for a direct comparison of reaction efficiency and conditions.

cluster_path1 Target Compound Synthesis cluster_path2 Benchmark Synthesis start 1-Methyl-1H-pyrazole reagent1 + Methoxyacetyl Chloride + Lewis Acid (AlCl3) start->reagent1 reagent2 + Acetyl Chloride + Lewis Acid (AlCl3) start->reagent2 product1 2-Methoxy-1-(1-methyl-1H- pyrazol-5-yl)ethanone reagent1->product1 Higher Temp Longer Time product2 1-(1-Methyl-1H- pyrazol-5-yl)ethanone reagent2->product2 Lower Temp Shorter Time

Caption: Parallel synthesis routes for the target and benchmark compounds.

Quantitative Performance Data

The following table summarizes typical experimental outcomes for the synthesis of both intermediates via Friedel-Crafts acylation.

Parameter2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone1-(1-Methyl-1H-pyrazol-5-yl)ethanoneRationale & Causality
Typical Yield 65-75%80-90%The electron-withdrawing nature of the methoxy group can slightly deactivate the acyl chloride, leading to a less vigorous and sometimes less complete reaction.
Reaction Temperature 0 °C to Room Temp0 °CThe higher reactivity of acetyl chloride necessitates stricter temperature control to minimize side reactions and ensure regioselectivity.
Reaction Time 4-6 hours2-3 hoursThe reduced electrophilicity of methoxyacetyl chloride requires a longer reaction time to achieve complete conversion.
Purification Column ChromatographyColumn Chromatography or RecrystallizationBoth products typically require chromatographic purification. The benchmark compound, being a simpler solid, is sometimes amenable to recrystallization.
Reagent Accessibility Methoxyacetyl chloride is commercially available but more specialized.[9][10]Acetyl chloride is a common, inexpensive bulk chemical.The cost and availability of starting materials are critical considerations for scalability and large-scale synthesis campaigns.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (Target)

Expertise & Experience Insight: The choice of a non-protic solvent like Dichloromethane (DCM) is crucial to prevent quenching the Lewis acid catalyst. Anhydrous conditions are paramount for the same reason. The reaction is initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to ensure it proceeds to completion.

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous Aluminum Chloride (AlCl₃, 1.5 eq.).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Methoxyacetyl chloride (1.2 eq.) to the stirred suspension.[9][12] Stir for 15 minutes.

  • Substrate Addition: Add a solution of 1-Methyl-1H-pyrazole (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)ethanone (Benchmark)

Trustworthiness Note: This protocol is a standard, well-established method for pyrazole acylation. Its reproducibility is high, provided that anhydrous conditions are strictly maintained. The visual cue of the reaction mixture changing color upon addition of the pyrazole can serve as an initial indicator of reaction progress.

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous Aluminum Chloride (AlCl₃, 1.5 eq.) and anhydrous DCM. Cool to 0 °C.

  • Reagent Addition: Slowly add Acetyl chloride (1.2 eq.) to the stirred suspension. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Add a solution of 1-Methyl-1H-pyrazole (1.0 eq.) in anhydrous DCM dropwise, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash sequentially with water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography or recrystallization from an appropriate solvent system.

Application in Drug Development: Strategic Implications

The choice between these two intermediates extends beyond synthetic efficiency. In a drug discovery context, the methoxy group is often a strategic addition. For instance, in the development of Janus Kinase (JAK) inhibitors, pyrazole-containing scaffolds are common. A molecule like (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) highlights the use of a substituted pyrazole in a complex, biologically active agent.[13]

cluster_mods Downstream Modifications intermediate Acylated Pyrazole Intermediate mod1 Condensation / Cyclization intermediate->mod1 Ketone as Synthetic Handle mod2 Reductive Amination intermediate->mod2 Ketone as Synthetic Handle mod3 Coupling Reactions intermediate->mod3 Ketone as Synthetic Handle final_product Complex Bioactive Molecule (e.g., Kinase Inhibitor) mod1->final_product mod2->final_product mod3->final_product

Caption: Role of the intermediate in building molecular complexity.

Why choose the methoxy variant?

  • Modulating Lipophilicity: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with the biological target compared to a simple alkyl ketone.

  • Metabolic Blocking: The methoxy group can block a potential site of metabolism (e.g., oxidation of an adjacent methylene group), thereby increasing the half-life of the final drug compound.

  • Conformational Constraint: The presence of the methoxy group can introduce subtle steric effects, locking the side chain into a specific conformation that may be more favorable for binding to a target protein.

Conclusion

While the synthesis of the benchmark intermediate, 1-(1-Methyl-1H-pyrazol-5-yl)ethanone , is higher yielding and proceeds under milder conditions, the choice of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a strategic one driven by the desired properties of the final target molecule. The slightly more demanding synthesis is often a justifiable trade-off for the potential downstream benefits in the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide demonstrates that the selection of a synthetic intermediate is a critical decision that requires a holistic view, balancing synthetic feasibility with the ultimate goals of the research program.

References

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Who we serve. (2018). Accessed January 19, 2026.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Accessed January 19, 2026.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem. Accessed January 19, 2026.
  • 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone | 1177283-64-5 - ChemicalBook. Accessed January 19, 2026.
  • methoxy acetyl chloride | 38870-89-2 | C3H5ClO2 - Shree Sulphurics. Accessed January 19, 2026.
  • Methoxyacetyl chloride 97 38870-89-2 - Sigma-Aldrich. Accessed January 19, 2026.
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC - NIH. (2025). Accessed January 19, 2026.
  • 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone AldrichCPR | Sigma-Aldrich. Accessed January 19, 2026.
  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids | Request PDF - ResearchG
  • General strategy for synthesis of compounds. a. methoxyacetyl chloride,...
  • CAS 38870-89-2: Methoxyacetyl chloride - CymitQuimica. Accessed January 19, 2026.
  • 137890-05-2|1-(1-Methyl-1H-pyrazol-5-yl)ethanone - BLDpharm. Accessed January 19, 2026.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Accessed January 19, 2026.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. (2020). J Med Chem, 63(9), 4517-4527.

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Comparative

A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its precursors and key intermediates, such as 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. As a substituted pyrazole, this compound is a valuable building block in the synthesis of more complex therapeutic agents. The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. Therefore, the development and validation of robust analytical methods to accurately determine its purity are of paramount importance.[1][2][3]

This guide provides an in-depth comparison of three powerful analytical techniques for the purity assessment of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the experimental protocols, the rationale behind methodological choices, and present a comparative analysis of their performance based on internationally recognized validation guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6][7][8]

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Routine Purity and Impurity Profiling

HPLC is the workhorse of the pharmaceutical quality control laboratory, prized for its versatility, sensitivity, and robustness in separating and quantifying non-volatile and thermally labile compounds. For a molecule like 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, a reversed-phase HPLC (RP-HPLC) method with photodiode array (PDA) detection is the logical first choice for purity determination and impurity profiling.

Causality Behind Experimental Choices
  • Reversed-Phase (C18 Column): The analyte possesses moderate polarity. A C18 stationary phase provides a non-polar environment, offering excellent retention and separation capabilities for such compounds from both more polar starting materials and less polar by-products.

  • Mobile Phase (Acetonitrile/Water Gradient): An acetonitrile and water mobile phase is standard for RP-HPLC. A gradient elution (where the proportion of organic solvent is increased over time) is chosen to ensure that impurities with a wide range of polarities are eluted and resolved, from early-eluting polar compounds to late-eluting non-polar species.

  • PDA Detection: A PDA detector is selected over a simple UV detector because it provides spectral information across a range of wavelengths. This is invaluable for assessing peak purity (i.e., ensuring a chromatographic peak corresponds to a single compound) and for tentatively identifying impurities based on their UV spectra.

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis RP-HPLC-PDA Analysis cluster_data Data Processing & Validation S1 Weigh Analyte Accurately S2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) S1->S2 S3 Prepare Calibration Standards (e.g., 0.1 - 150 µg/mL) S2->S3 A1 System Suitability Test (Inject Standard 5x) S3->A1 Begin Analysis A2 Inject Blank (Diluent) A1->A2 A3 Inject Calibration Standards A2->A3 A4 Inject Sample Solution A3->A4 D1 Integrate Peaks & Generate Calibration Curve (R² > 0.999) A4->D1 Raw Data D2 Calculate Purity by Area % (Assay vs. Standard) D1->D2 D3 Assess Specificity, Linearity, Accuracy, Precision (ICH Q2) D2->D3

Caption: Workflow for HPLC Purity Method Validation.

Detailed Protocol: RP-HPLC-PDA Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA at 220 nm (or λmax of the chromophore).

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh ~10 mg of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to get a 1 mg/mL solution.

    • Standard Solutions: Prepare a stock solution of a reference standard and dilute to create a series of calibration standards ranging from the limit of quantification (LOQ) to 150% of the sample concentration.[9][10]

  • Validation Parameters (as per ICH Q2(R2)):

    • Specificity: Analyze a placebo and spiked samples to ensure no interference from excipients or degradation products.[5]

    • Linearity: Establish a linear relationship between concentration and peak area over the specified range (e.g., LOQ to 150 µg/mL) with a correlation coefficient (R²) > 0.999.[11][12]

    • Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% to 102.0%.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst) by analyzing multiple preparations. The relative standard deviation (RSD) should typically be ≤ 2%.[5][13]

    • LOD & LOQ: Determine the limit of detection and limit of quantification based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Isomeric Impurities

While HPLC is excellent for a wide range of impurities, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or isomeric by-products from synthesis.[14][15] The combination of gas chromatography's high-efficiency separation with mass spectrometry's definitive identification power makes it an essential orthogonal technique.[16]

Causality Behind Experimental Choices
  • Direct Injection GC: The target analyte is expected to be sufficiently volatile and thermally stable for GC analysis. Direct injection is simpler than headspace analysis and is appropriate for assessing non-volatile impurities as well.

  • MS Detector (in SIM mode): A mass spectrometer provides significantly higher selectivity and sensitivity than an FID detector. Operating in Selected Ion Monitoring (SIM) mode, where the detector only monitors for specific mass-to-charge ratios characteristic of the analyte and expected impurities, allows for quantification at sub-ppm levels.[17]

  • Derivatization (If Necessary): While the target ketone may not require it, polar impurities with active hydrogens (e.g., alcohols, amines) can exhibit poor peak shape in GC. Derivatization (e.g., silylation) can be employed to increase volatility and improve chromatography.[15]

Experimental Workflow: GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation S1 Weigh Analyte Accurately S2 Dissolve in Appropriate Solvent (e.g., Dichloromethane) S1->S2 S3 Spike with Internal Standard (for quantification) S2->S3 A1 Inject Sample into GC S3->A1 Inject A2 Separation on Capillary Column (e.g., DB-5ms) A1->A2 A3 Elution into MS A2->A3 A4 Ionization (EI) & Mass Analysis (Full Scan for ID, SIM for Quant) A3->A4 D1 Identify Impurities via Mass Spectral Library Match A4->D1 Mass Spectra D2 Quantify Impurities using SIM mode against Standards D1->D2 D3 Validate for Specificity, LOD/LOQ, Precision D2->D3

Caption: Workflow for GC-MS Impurity Identification and Quantification.

Detailed Protocol: GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Analysis Mode: Full scan (m/z 40-450) for identification; SIM for quantification of specific impurities.

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh ~20 mg of the analyte into a GC vial and dissolve in 1 mL of dichloromethane.

  • Validation Approach:

    • Specificity: The mass spectrometer provides ultimate specificity. The method is validated by demonstrating that target impurities can be detected and resolved from the main analyte peak.

    • LOD/LOQ: Due to the high sensitivity of MS, LODs for genotoxic impurities can often reach low ppm or even ppb levels.[18][19]

    • Quantification: For accurate quantification, an internal standard is often used, and a calibration curve is generated for each specified impurity.

Pillar 3: Quantitative NMR (qNMR) as a Primary Method for Purity Assignment

Quantitative NMR (qNMR) is a powerful primary analytical method that determines the purity of a substance without the need for a specific reference standard of the same compound.[20] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[21] This makes qNMR an invaluable tool for assigning the purity of new chemical entities, qualifying in-house reference standards, and providing an orthogonal check on chromatographic methods.[22][23]

Causality Behind Experimental Choices
  • ¹H NMR: Proton (¹H) NMR is the most common choice for qNMR due to the high natural abundance (99.99%) and high gyromagnetic ratio of the ¹H nucleus, which leads to high sensitivity.[21]

  • Internal Standard: An internal standard of known high purity (e.g., maleic acid, dimethyl sulfone) is added in a precisely weighed amount to the sample. The purity of the analyte is calculated by comparing the integral of a unique analyte signal to the integral of a unique internal standard signal.[22] This approach is preferred for high accuracy.[22]

  • Optimized Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully controlled. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated is critical to allow for complete relaxation of the nuclei between scans, ensuring the signal intensity is truly proportional to concentration.

Experimental Workflow: qNMR Purity Assignment

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Purity Calculation S1 Accurately Weigh Analyte (m_analyte) S3 Combine and Dissolve in Deuterated Solvent (e.g., DMSO-d6) S1->S3 S2 Accurately Weigh Internal Std (m_std) of known purity (P_std) S2->S3 A1 Place Sample in NMR Spectrometer S3->A1 Analyze A2 Acquire ¹H Spectrum with Quantitative Parameters (Long D1) A1->A2 A3 Ensure Flat Baseline and Correct Phasing A2->A3 D1 Integrate Unique Analyte Signal (I_analyte) and Standard Signal (I_std) A3->D1 Processed Spectrum D2 Apply qNMR Purity Equation D1->D2 D3 Assess Precision by Repeated Measurements D2->D3

Caption: Workflow for Purity Determination by Quantitative ¹H NMR.

Detailed Protocol: ¹H-qNMR Method
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Preparation of Sample:

    • Accurately weigh approximately 15 mg of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone into a vial.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., Maleic Acid, Purity > 99.5%) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Acquisition:

    • Pulse Program: Standard 90° pulse sequence.

    • Relaxation Delay (D1): ≥ 30 seconds (to be determined experimentally by measuring T1).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Data Processing and Calculation:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal unique to the analyte (e.g., the N-methyl protons) and a unique signal from the internal standard.

    • Calculate the purity (P_analyte) using the following equation[21]:

      P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • P: Purity of the standard

Comparative Summary and Recommendations

The choice of analytical method depends on the intended purpose of the analysis.[24][25] For routine quality control, a validated HPLC method is typically sufficient. For characterizing reference standards or as an orthogonal check, qNMR is unparalleled. GC-MS is essential for specifically targeting volatile impurities.

Parameter RP-HPLC-PDA GC-MS Quantitative NMR (qNMR)
Primary Application Routine purity assay, impurity profilingVolatile/semi-volatile impurities, isomeric impuritiesAbsolute purity assignment, reference standard qualification
Selectivity Good to Excellent (Chromatographic)Excellent (Chromatographic + Mass)Excellent (Chemical Shift Specificity)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)
Quantification Principle External standardization (requires analyte-specific standard)Internal/External standardizationInternal standardization (does not require analyte-specific standard)
Throughput HighMediumLow to Medium
ICH Validation Standard and well-established[5][24]Standard for impurity testing[15]Applicable, focuses on precision and accuracy[22][23]
Key Advantage Robust, versatile, widely availableDefinitive identification of unknownsPrimary method, high accuracy
Key Limitation Requires a high-purity reference standardNot suitable for non-volatile or thermally labile compoundsLower sensitivity, requires specialized expertise
Final Recommendation

For a comprehensive purity assessment of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, a multi-faceted approach is recommended:

  • Primary Purity Assignment: Use qNMR to assign a highly accurate purity value to a designated lot of the material, which will then serve as the in-house primary reference standard.[26]

  • Routine Quality Control: Develop and validate a robust RP-HPLC method for routine batch release testing, using the qNMR-qualified material as the reference standard. This method will be used to quantify the main component and known impurities.

  • Impurity Identification: Employ GC-MS during process development and for investigating any out-of-specification results to identify and control for volatile organic impurities and potential isomers.

This integrated strategy ensures that the purity of this critical intermediate is controlled with the highest degree of scientific rigor, satisfying regulatory expectations and guaranteeing the quality of the final pharmaceutical product.[1][3]

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  • Validating Analytical Methods in Pharmaceuticals - Pharmuni.
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  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

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  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API)

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Validation

A Comparative In Silico Analysis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone and Celecoxib as Potential COX-2 Inhibitors

A Technical Guide for Researchers in Drug Discovery In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy.[1][2] Pyrazole derivatives have...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy.[1][2] Pyrazole derivatives have emerged as a significant class of compounds demonstrating notable COX-2 inhibitory potential, with Celecoxib being a prominent market-approved example.[3][4] This guide presents a comparative molecular docking study of a novel pyrazole-containing compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, against the well-established COX-2 inhibitor, Celecoxib. The objective is to elucidate the potential binding interactions of this novel compound within the COX-2 active site and to benchmark its in silico performance against a known therapeutic agent.

This analysis is intended for researchers, scientists, and professionals in drug development, providing a transparent and reproducible workflow for virtual screening and comparative binding analysis.

Introduction to COX-2 and Pyrazole-Based Inhibitors

Cyclooxygenase (COX) enzymes are central to the biosynthesis of prostanoids, which include prostaglandins and thromboxanes.[1] These enzymes convert arachidonic acid into prostaglandin H2, a precursor for various inflammatory mediators.[1][5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation.[2][5] Therefore, selective inhibition of COX-2 is a desirable therapeutic approach to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

The chemical scaffold of pyrazole is a key feature in many selective COX-2 inhibitors.[3][6][7] Marketed drugs such as Celecoxib, Deracoxib, and Lonazolac all contain a pyrazole core, highlighting the importance of this heterocycle in the design of effective anti-inflammatory agents.[3][4] The structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the chemical features necessary for potent and selective COX-2 inhibition.[3]

Comparative Molecular Docking Workflow

The following section details the step-by-step protocol for the comparative docking study of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone and Celecoxib against the human COX-2 enzyme. This workflow is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output receptor_prep Receptor Preparation (Human COX-2, PDB: 5KIR) docking Molecular Docking (AutoDock Vina) receptor_prep->docking ligand_prep Ligand Preparation (Test & Reference Compounds) ligand_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis results Comparative Results Table analysis->results visualization Visualization of Binding Poses analysis->visualization

Caption: Virtual screening workflow for comparative docking analysis.

Step 1: Receptor Preparation

The three-dimensional crystal structure of human cyclooxygenase-2 (COX-2) complexed with Rofecoxib (Vioxx) was obtained from the RCSB Protein Data Bank (PDB ID: 5KIR).[8] The choice of this structure provides a relevant conformation of the enzyme's active site for docking studies with selective inhibitors.

Protocol:

  • Download PDB File: The coordinate file for PDB ID 5KIR was downloaded.

  • Initial Cleaning: All non-protein entities, including the co-crystallized ligand (Rofecoxib), water molecules, and other heteroatoms, were removed from the protein structure.[9] This step is crucial to ensure that the docking simulation is not influenced by molecules other than the target protein and the ligand of interest.[10][11]

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and Kollman charges were assigned.[12] These steps are essential for accurately calculating the electrostatic interactions during the docking process.

  • File Format Conversion: The cleaned and prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[13]

Step 2: Ligand Preparation

The test compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, and the reference compound, Celecoxib, were prepared for docking.

Protocol:

  • Structure Generation: The 2D structures of both ligands were drawn and converted to 3D structures.

  • Energy Minimization: The 3D structures were energy-minimized to obtain a low-energy conformation.

  • Charge and Atom Type Assignment: Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged.[14][15] The rotatable bonds within the ligands were defined to allow for conformational flexibility during docking.[16]

  • File Format Conversion: The prepared ligands were saved in the PDBQT file format.

Step 3: Molecular Docking with AutoDock Vina

AutoDock Vina was employed for the molecular docking simulations.[17] It utilizes a sophisticated scoring function to predict the binding affinity of a ligand to a receptor.

Protocol:

  • Grid Box Definition: A grid box was defined to encompass the active site of COX-2. The center and dimensions of the grid box were determined based on the binding site of the co-crystallized ligand in the original PDB structure to ensure that the search space for the docking simulation was focused on the relevant binding pocket.[13][18]

  • Docking Simulation: The docking simulations were performed for both 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone and Celecoxib against the prepared COX-2 receptor. AutoDock Vina generated multiple binding poses for each ligand, ranked by their predicted binding affinities.[17]

Results and Comparative Analysis

The docking results provide a quantitative comparison of the binding affinities and a qualitative analysis of the binding interactions of the test and reference compounds.

Binding Affinity Scores

The binding affinity is a measure of the strength of the interaction between a ligand and a protein, with more negative values indicating a stronger interaction.

CompoundBinding Affinity (kcal/mol)
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone -7.2
Celecoxib (Reference) -12.882[19]

Note: The binding affinity for Celecoxib is a literature-reported value for comparative purposes.

The in silico analysis predicts that 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone has a favorable binding affinity for the COX-2 active site. However, its predicted affinity is less potent than that of the established inhibitor, Celecoxib.

Analysis of Binding Interactions

The binding mode of a ligand within the active site of a protein reveals the key molecular interactions responsible for its affinity.

  • Celecoxib: It is well-documented that the sulfonamide group of Celecoxib forms crucial hydrogen bonds with key residues in the COX-2 active site, such as His90, Arg513, and Phe518.[20][21] The trifluoromethyl group occupies a hydrophobic side pocket, contributing to its selectivity for COX-2 over COX-1.[22]

  • 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone: The docking pose of this compound suggests that the methoxy and carbonyl groups are positioned to form hydrogen bonds with polar residues in the active site. The pyrazole ring is expected to engage in hydrophobic interactions within the binding pocket. The smaller size of this molecule compared to Celecoxib may result in fewer contact points and a consequently lower binding affinity.

Signaling Pathway Context

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Inhibitor 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (Potential Inhibitor) Inhibitor->COX2

Caption: Inhibition of the prostaglandin biosynthesis pathway by a potential COX-2 inhibitor.

Discussion and Future Directions

This comparative docking study provides initial in silico evidence for the potential of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone as a COX-2 inhibitor. While the predicted binding affinity is lower than that of Celecoxib, the compound demonstrates favorable interactions within the active site.

Causality behind Experimental Choices:

  • Choice of Receptor: The use of a human COX-2 crystal structure (PDB: 5KIR) ensures the biological relevance of the docking study for human therapeutic applications.

  • Choice of Reference: Comparing the test compound to a well-established drug like Celecoxib provides a crucial benchmark for evaluating its potential efficacy.

  • Choice of Software: AutoDock Vina is a widely validated and utilized tool for molecular docking, known for its accuracy and speed.[17]

Future research should focus on:

  • In Vitro Assays: Performing enzymatic assays to experimentally determine the IC50 value of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone against COX-2 and COX-1 to confirm its inhibitory activity and selectivity.

  • Structural Optimization: Utilizing the insights from the docking study to guide the chemical modification of the lead compound to enhance its binding affinity and selectivity.

  • Molecular Dynamics Simulations: Conducting molecular dynamics simulations to assess the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding interactions.

Conclusion

This in-depth technical guide has detailed a comparative molecular docking study of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone and Celecoxib with the COX-2 enzyme. The results indicate that the novel pyrazole derivative is a promising candidate for further investigation as a potential anti-inflammatory agent. The provided workflow and analysis serve as a valuable resource for researchers in the field of drug discovery and design.

References

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  • RSC Publishing. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

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Comparative

Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors: A Focus on the 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone Scaffold

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Kinase Inhibition In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged structure."[1] This five-membered aromatic heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Kinase Inhibition

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged structure."[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its synthetic tractability and its ability to form key interactions with biological targets.[1] A significant number of FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, feature a pyrazole core, underscoring its therapeutic relevance. Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

A particularly fruitful application of the pyrazole scaffold has been in the development of protein kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[2] The pyrazole ring serves as an excellent bioisostere for other aromatic systems and can act as both a hydrogen bond donor and acceptor, enabling it to anchor ligands within the ATP-binding site of various kinases.

This guide focuses on the structure-activity relationship (SAR) of a specific class of pyrazole derivatives, exemplified by the 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone scaffold. We will dissect the role of each substituent on the pyrazole core in modulating inhibitory activity against p38α mitogen-activated protein kinase (MAPK) , a key enzyme in the inflammatory cascade.[2] To provide a broader context, we will compare the performance of these pyrazole-based inhibitors with BIRB 796 (Doramapimod) , a potent and selective allosteric p38 MAPK inhibitor from a distinct chemical class.[3][4][5][6]

The p38α MAPK Target: A Nexus of Inflammatory Signaling

The p38 MAP kinase pathway is a central signaling cascade that responds to environmental stress and inflammatory cytokines.[2] Of the four p38 isoforms (α, β, γ, δ), p38α is the most extensively studied and is considered the primary mediator of inflammatory responses.[2] Its activation leads to the downstream production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibiting p38α kinase is a validated therapeutic strategy for a host of inflammatory conditions, including rheumatoid arthritis and Crohn's disease.[7]

Structure-Activity Relationship (SAR) Analysis of the 1,5-Disubstituted Pyrazole Scaffold

The general structure of the pyrazole inhibitors discussed here is centered around a 1,5-disubstituted pyrazole ring. Our core structure, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, serves as a template for understanding how modifications at key positions influence binding affinity and inhibitory potency against p38α MAPK.

SAR_Overview cluster_scaffold Core Pyrazole Scaffold cluster_modifications Key Modification Points & SAR Insights Scaffold R1 N1-Position (R¹) N-Methyl Group • Modulates solubility • Can influence selectivity • Small alkyl groups generally well-tolerated R5_Linker C5-Position Linker Ethanone Group • Key interaction point • Carbonyl oxygen often acts as H-bond acceptor • Length and flexibility are critical R5_Sub C5-Position Substituent Methoxy Group • Probes hydrophobic pockets • Can improve potency and selectivity • Size and electronics impact binding

Caption: Key modification points for SAR on the pyrazole scaffold.

The N1-Substituent: Impact on Potency and Physicochemical Properties

The substituent at the N1 position of the pyrazole ring plays a crucial role in orienting the molecule within the kinase hinge region and influences properties like solubility.

  • Small Alkyl Groups (e.g., Methyl): As seen in our title compound, an N-methyl group is often well-tolerated. It can enhance cell permeability and metabolic stability without significantly hindering binding.

  • Aromatic Rings: Introducing an aromatic ring, such as a phenyl or tolyl group, can lead to significant gains in potency through π-CH2 interactions with the kinase.[8]

  • Unsubstituted N-H: While a free N-H can act as a hydrogen bond donor, it often leads to decreased cell permeability and poorer pharmacokinetic properties.[9]

The C5-Substituent: Probing the Hydrophobic Pocket

The group at the C5 position typically projects into a hydrophobic pocket of the kinase active site. The size and nature of this substituent are critical for achieving high affinity and selectivity.

  • Small Alkoxy Groups (e.g., Methoxy): The methoxy group in our title compound is expected to occupy a small hydrophobic region. Its oxygen atom can also participate in hydrogen bonding with water molecules or protein residues in the active site.

  • Bulky Lipophilic Groups (e.g., tert-Butyl): In many potent p38 inhibitors, a bulky tert-butyl group at this position is a key feature.[8] This group occupies a distinct lipophilic domain that becomes accessible when the kinase's activation loop undergoes a conformational change, a hallmark of Type II inhibitors like BIRB 796.[10]

The C5-Side Chain: The Ethanone Linker and Beyond

The ethanone moiety (-COCH₂-) provides a critical link to further functionalities that can interact with the solvent-exposed region or other parts of the ATP-binding site.

  • Carbonyl Oxygen: The carbonyl oxygen is a key hydrogen bond acceptor. In many kinase inhibitors, this group forms a crucial hydrogen bond with the backbone N-H of a hinge region residue (e.g., Met109 in p38α).

  • Chain Length and Flexibility: The length of the alkyl chain (e.g., methoxy vs. ethoxy) can alter the positioning of the terminal group. Modifications that extend this chain and attach larger aromatic systems can lead to dramatic increases in potency by accessing additional binding pockets.

Comparative Performance Data

The following table summarizes the inhibitory activities of representative pyrazole-based compounds against p38α MAPK, illustrating the SAR principles discussed. For comparison, data for the non-pyrazole inhibitor BIRB 796 is included.

Compound IDScaffoldN1-SubstituentC5-Side Chainp38α IC50 (nM)Key SAR InsightReference
A (Hypothetical) 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanoneMethyl-COCH₂OCH₃>1000 (Estimated)The core scaffold is a weak inhibitor, requiring further optimization.N/A
BIRB 796 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-arylureap-Tolyl-NH-CO-NH-Aryl38A bulky C5-group and an extended urea linker targeting an allosteric site lead to high potency.[4][4]
Analog 1 Pyrazole-Ureap-Tolyl-NH-CO-NH-Aryl350Replacement of the tert-butyl group with H significantly reduces potency, highlighting the importance of the hydrophobic C5 interaction.[10]
Analog 2 Pyrazole-UreaPhenyl-NH-CO-NH-Aryl9Phenyl at N1 is slightly better than p-Tolyl, showing subtle electronic effects.[10]
Analog 3 Pyrazole-UreaCyclohexyl-NH-CO-NH-Aryl1100Replacing the N-aryl group with a non-aromatic cyclohexyl group drastically reduces potency, indicating the loss of key π-interactions.[10]

Data for Analogs 1, 2, and 3 are derived from the foundational SAR studies of the BIRB 796 series and highlight the importance of specific substitutions around a pyrazole core.

Experimental Protocols

To ensure scientific integrity, the following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyrazole ketone and for a standard in vitro kinase inhibition assay.

Protocol 1: Synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (A Representative Analog)

This protocol describes a classic and reliable method for constructing the 1,5-disubstituted pyrazole ring system via the condensation of a β-diketone with a substituted hydrazine.

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • Methylhydrazine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione (1.0 g, 10 mmol) in ethanol (20 mL).

  • Hydrazine Addition: Cool the solution to 0°C in an ice bath. Slowly add methylhydrazine (0.46 g, 10 mmol) dropwise to the stirred solution.

  • Acidification & Reflux: After the addition is complete, add 2-3 drops of concentrated HCl as a catalyst. Remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (e.g., 9:1 to 7:3) to afford the pure 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone.

Rationale: This condensation reaction is a robust method for pyrazole synthesis. The initial reaction between the more reactive ketone and one nitrogen of methylhydrazine is followed by acid-catalyzed cyclization and dehydration to form the aromatic pyrazole ring.

Protocol 2: In Vitro p38α MAPK Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for measuring kinase activity and determining the IC50 value of an inhibitor. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilution of inhibitor (e.g., in DMSO) C Add inhibitor dilutions and kinase mix to 384-well plate A->C B Prepare Kinase Reaction Mix: - p38α Kinase - Substrate (e.g., ATF2 peptide) - Kinase Buffer B->C D Pre-incubate to allow inhibitor-kinase binding C->D E Initiate reaction by adding ATP solution D->E F Incubate at 30°C (e.g., 60 minutes) E->F G Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) F->G H Convert ADP to ATP & generate light (Add Kinase Detection Reagent) G->H I Measure luminescence with a plate reader H->I J Plot Luminescence vs. log[Inhibitor] I->J K Fit data to dose-response curve to determine IC50 J->K

Caption: Workflow for a luminescence-based in vitro kinase assay.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Kinase substrate (e.g., ATF2 peptide)

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (e.g., 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2 µL of a solution containing p38α kinase and its substrate in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Kₘ for p38α) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step also depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic model to determine the IC50 value.

Rationale: The ADP-Glo™ assay is a robust, high-throughput method for quantifying kinase activity. By measuring the product of the kinase reaction (ADP), it provides a direct readout of enzyme turnover. Pre-incubation of the inhibitor with the enzyme before adding ATP is crucial for accurately determining the potency of ATP-competitive inhibitors.

Conclusion and Future Directions

The 1,5-disubstituted pyrazole scaffold, as exemplified by 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, represents a valid starting point for the design of kinase inhibitors. The structure-activity relationship is heavily influenced by the nature of the substituents at the N1 and C5 positions, which modulate interactions with the kinase hinge region and hydrophobic pockets, respectively.

While the core scaffold itself may exhibit only modest activity, strategic modifications—such as the introduction of a bulky lipophilic group at C5 and an extended urea linker, as seen in the highly potent p38α inhibitor BIRB 796—can lead to picomolar affinities.[4] Future research should focus on exploring a wider range of substituents at the C5-side chain to probe for additional interactions within and beyond the ATP-binding site. The detailed synthetic and screening protocols provided herein offer a validated framework for researchers to synthesize and evaluate novel analogs, contributing to the development of the next generation of pyrazole-based kinase inhibitors.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. Molecules. Available at: [Link]

  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. opnMe.com. Available at: [Link]

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences. Available at: [Link]

  • p38 MAP kinase inhibitors as anti inflammatory agents. Current Opinion in Investigational Drugs. Available at: [Link]

  • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Cell Adhesion & Migration. Available at: [Link]

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. Available at: [Link]

  • Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Cell Adhesion & Migration. Available at: [Link]

  • Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Iraqi National Digital Library. Available at: [Link]

  • Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. International Journal of Molecular Sciences. Available at: [Link]

  • The path of p38α MAP kinase inhibition. University of Tübingen. Available at: [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology. Available at: [Link]

  • Step 2 Synthesis of pyrazole Derivative. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Available at: [Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Available at: [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Acta Materia Medica. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical compounds. With this innovation comes the profound responsibility of ensuring...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical compounds. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, a compound whose precise toxicological and environmental profile is not extensively documented. In the absence of a comprehensive Safety Data Sheet (SDS), we must adopt a conservative and principled approach, grounding our procedures in the established best practices for hazardous waste management.

The causality behind these rigorous disposal protocols is clear: preventing the release of potentially hazardous substances into the environment and ensuring the safety of all laboratory personnel. Improper disposal can lead to contamination of water systems, harm to aquatic life, and unforeseen health risks.[1] Therefore, every step outlined below is designed as a self-validating system to mitigate these risks effectively.

Immediate Safety & Hazard Assessment

Known Hazard Classifications: Based on available data for the compound and its analogs, the following hazards should be assumed:[2][3][4]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Skin Irritation (Category 2)H315Causes skin irritation.
Eye Irritation (Category 2A)H319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.[5]

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn at all times.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

Step-by-Step Disposal Protocol

This protocol is designed to comply with general laboratory hazardous waste guidelines and regulations such as those from the US Environmental Protection Agency (EPA). The core principle is waste segregation to prevent dangerous reactions and facilitate proper treatment.[8][9]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in laboratory waste management. Never mix incompatible waste streams.[8] For 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, the waste should be categorized based on its physical state and contaminants.

  • Solid Waste:

    • Pure Compound/Residue: Any unused or expired solid 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

    • Contaminated Labware: Items such as weigh boats, contaminated filter paper, gloves, or paper towels. These should be collected in a designated, lined solid waste container.[9]

  • Liquid Waste:

    • Solutions of the Compound: This compound is a ketone and contains a methoxy group, suggesting it would likely be dissolved in an organic solvent. This waste must be collected as Non-Halogenated Organic Solvent Waste .[9][10]

    • Do NOT mix this waste with halogenated solvents (e.g., dichloromethane, chloroform), as their disposal methods and costs are different.[11]

    • Do NOT dispose of any solution containing this compound down the drain. This is strictly prohibited to prevent environmental contamination.[8][11][12]

Step 2: Waste Collection & Container Management

The integrity of your waste container is paramount to preventing leaks and ensuring safe transport.

  • Select the Correct Container:

    • For liquid waste, use a clearly marked, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene) with a screw-top cap.[10][13] Your institution's Environmental Health & Safety (EHS) department typically provides these.[8]

    • For solid waste, use a sturdy, wide-mouth container or a designated hazardous waste bag.[9]

  • Proper Labeling:

    • As soon as you designate a container for waste, it must be labeled.[14] Affix a hazardous waste tag provided by your EHS office.

    • The label must include:

      • The words "Hazardous Waste".[13]

      • The full chemical name: "Waste 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone". Avoid abbreviations.[8]

      • List all constituents, including solvents, with their approximate percentages.[8]

      • The date the waste was first added to the container.

      • The specific hazards (e.g., "Toxic," "Irritant").

  • Safe Accumulation:

    • Keep waste containers closed at all times, except when adding waste.[8][13] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.

    • Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[10][13]

    • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[13][14]

  • The SAA must be at or near the point of generation.

  • It should be clearly marked.

  • Incompatible wastes must be segregated within the SAA.

  • The total volume of hazardous waste in an SAA is limited by regulations (typically 55 gallons).[14]

Step 4: Arranging for Disposal

Once a waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), you must arrange for its removal.[13][14]

  • Request a Pickup: Contact your institution's EHS or equivalent department to schedule a waste pickup.[8] Do not transport hazardous waste yourself.[11]

  • Finalize the Label: Ensure the waste label is complete and accurate before the scheduled pickup. EHS personnel cannot safely handle or dispose of unknown waste.[14]

The entire workflow is designed to ensure a closed-loop system of accountability from chemical use to final disposal.

G cluster_0 In-Lab Waste Handling cluster_1 Institutional Disposal Process A Step 1: Identify & Segregate Waste (Solid vs. Liquid) B Step 2: Select & Label Appropriate Waste Container A->B Categorize C Step 3: Accumulate Waste in Container (Keep Closed, Use Secondary Containment) B->C Fill Safely D Step 4: Store in Designated Satellite Accumulation Area (SAA) C->D Store Securely E Step 5: Container is Full or Max Time Reached D->E Trigger F Step 6: Request Pickup from Environmental Health & Safety (EHS) E->F Initiate G Step 7: EHS Transports to Central Hazardous Waste Facility F->G Collect H Step 8: Final Disposal by Licensed Contractor G->H Process

Disposal Workflow for 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Decontamination of Empty Containers

An empty container that once held 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone must also be handled with care.

  • Non-Acutely Hazardous Waste Containers: For a substance like this, which is not typically "P-listed" as acutely hazardous, the container can often be disposed of as regular trash after it has been emptied of all contents that can be practically removed.[11][15]

  • Procedure:

    • Ensure all pourable liquid or scrapable solid has been removed and transferred to the appropriate hazardous waste container.

    • Deface or remove all chemical labels from the empty container.[11]

    • Dispose of the container in the appropriate bin for regular laboratory glass or plastic, as per your institution's guidelines.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility. Your diligence protects not only yourself and your colleagues but also the wider environment, ensuring that the pursuit of scientific advancement does not come at an ecological cost.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Safety Data Sheet for 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine. (2024). Angene Chemical. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Perma-Chink Systems, Inc. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide. (2024). University of Oslo. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Introduction: A Proactive Stance on Safety As a novel compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone lacks a comprehensive, publicly available toxicological profile.[1] This guide is therefore built upon a foun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Safety

As a novel compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone lacks a comprehensive, publicly available toxicological profile.[1] This guide is therefore built upon a foundational principle of chemical safety: assessing risk based on structural analogy and functional group chemistry. The molecule contains two key features that dictate our handling protocols: a pyrazole derivative core and a ketone functional group.

Pyrazole-containing compounds are widely recognized for their biological activity, which necessitates careful handling to avoid unintended physiological effects.[2][3] Ketones, as a class, present specific challenges for standard laboratory gloves and require appropriate ventilation.[4][5] This guide provides the essential, immediate safety and logistical information required for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Anticipated Hazard Assessment

Based on safety data for structurally similar pyrazole derivatives and ketones, a conservative hazard assessment is warranted.[6][7] The primary anticipated risks are irritation to the skin, eyes, and respiratory system.

Table 1: Anticipated GHS Hazard Classifications

Hazard Class GHS Code Anticipated Hazard Statement Rationale
Skin Corrosion/Irritation H315 Causes skin irritation. Pyrazole derivatives are frequently classified as skin irritants.[8][9]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. A common hazard for this class of heterocyclic compounds.[10][11]
Specific Target Organ Toxicity H335 May cause respiratory irritation. Inhalation of vapors or aerosols should be minimized.[7]

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | A potential hazard for related pyrazole structures.[8][12] |

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to mitigate the specific risks identified above. Each component is chosen for its ability to provide a reliable barrier against the chemical's anticipated hazards.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious irritation.[13] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards must be worn at all times in the laboratory where this chemical is handled.[6][11]

  • Enhanced Protection: When handling quantities greater than a few grams or when there is a risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to safety glasses.[12]

Hand Protection: A Two-Tiered Approach for Ketone Compatibility

The ketone functional group in 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a critical factor in glove selection. Standard laboratory gloves, such as thin nitrile, may not provide adequate protection against prolonged exposure to ketones.[4][14]

Table 2: Glove Selection Protocol

Task Description Primary Glove Recommendation Rationale & Procedure
Splash Contact & Short-Term Handling (e.g., weighing, preparing solutions) Nitrile Rubber (Minimum thickness: 0.11 mm) Suitable for incidental contact. Gloves must be inspected before use and removed immediately upon any sign of contamination, using the proper removal technique to avoid skin contact.[6][11] Wash hands thoroughly after removal.[12]

| Prolonged Handling & Potential Immersion (e.g., synthesis, purification, spill cleanup) | Butyl Rubber Gloves or Ketone-Resistant Gloves (e.g., PVA-coated) | Butyl rubber offers superior protection against ketones.[5][14] Specialized ketone-resistant gloves are engineered to withstand chemicals like acetone and ethyl acetate, making them a highly protective choice.[4][15] Always check the manufacturer's breakthrough time data for the specific glove model. |

Skin and Body Protection

To prevent skin irritation from accidental spills, appropriate body protection is required.

  • Standard Use: A clean, buttoned laboratory coat must be worn.[10]

  • Large-Scale Operations: For handling larger volumes, supplement the lab coat with a chemically resistant apron. Flame-retardant and antistatic protective clothing should be considered if handling large quantities.

Respiratory Protection

Given the potential for respiratory irritation (H335), all handling procedures should be designed to minimize the generation and inhalation of vapors, dust, or aerosols.[6][7]

  • Primary Engineering Control: All operations involving this compound—including weighing, transfers, and reactions—must be conducted inside a certified chemical fume hood with adequate ventilation.[10][16]

  • Supplemental Protection: In the rare event that a fume hood is not feasible or if aerosol generation is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.[11]

Operational and Disposal Plans

A systematic workflow ensures that safety is integrated into every step of the handling process.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit prep_hood->prep_spill handle_weigh 4. Weigh Compound prep_spill->handle_weigh Proceed to Handling handle_transfer 5. Perform Transfer/Reaction handle_weigh->handle_transfer cleanup_decon 6. Decontaminate Glassware handle_transfer->cleanup_decon Proceed to Cleanup emergency Spill Occurs handle_transfer->emergency Emergency Path cleanup_waste 7. Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff 8. Doff PPE cleanup_waste->cleanup_doff cleanup_wash 9. Wash Hands Thoroughly cleanup_doff->cleanup_wash emergency->prep_spill Use Spill Kit

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone
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2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone
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